4,4'-Dimethyldiphenylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPVVNRNAHRJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060726 | |
| Record name | 4,4'-Dimethyldiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-93-9 | |
| Record name | Bis(4-methylphenyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dimethyldiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-Dimethyldiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dimethyldiphenylamine, also known as di-p-tolylamine, is a crucial chemical intermediate in the synthesis of dyes, antioxidants, and as a building block in materials science and pharmaceutical research.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the Ullmann condensation and the Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in the effective synthesis of this versatile compound.
Introduction
This compound is a diarylamine characterized by two p-tolyl groups attached to a central nitrogen atom.[1] It typically appears as a white to pale yellow crystalline solid and is soluble in common organic solvents.[1] Its synthesis is of significant interest due to its wide range of applications. This guide will explore the most prevalent and effective methods for its preparation, providing detailed procedural information and comparative data.
Key Synthetic Pathways
The synthesis of this compound is primarily achieved through carbon-nitrogen (C-N) bond formation reactions. The two most prominent methods are the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. Additionally, an industrial method involving the reaction of p-toluidine with p-cresol will be discussed.
Ullmann Condensation
The Ullmann condensation is a long-established method for the formation of diaryl ethers, thioethers, and amines. It involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol. While effective, this reaction often requires high temperatures and stoichiometric amounts of copper.
Mechanism: The reaction is believed to proceed through the formation of a copper(I) amide, which then undergoes a coupling reaction with the aryl halide.
General Reaction: p-Toluidine + p-Iodotoluene --(Cu Catalyst, Base)--> this compound
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[4]
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination of the diarylamine product, regenerating the palladium(0) catalyst.[4][5]
General Reaction: p-Toluidine + p-Bromotoluene --(Pd Catalyst, Ligand, Base)--> this compound
Industrial Synthesis from p-Toluidine and p-Cresol
A patented industrial method describes the synthesis of this compound from p-toluidine. In this process, p-toluidine is first hydrolyzed under acidic conditions to produce p-cresol, which then reacts with another molecule of p-toluidine to yield the final product. This method is noted for its simple process, mild reaction conditions, and low cost.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic pathways to this compound.
Table 1: Industrial Synthesis via p-Toluidine and p-Cresol
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Perfluorinated sulfonic resin | 280 | 16 | 9.8 | 99.60 | CN105820056A |
| Zirconium inorganic solid acid | 290 | 15.5 | 9.3 | 99.85 | CN105820056A |
Table 2: Buchwald-Hartwig Amination
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Pd(IPrme)(acac)Cl] | IPrme | LiHMDS | 1,4-dioxane | 110 | 3 | 99 | ChemicalBook |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Not specified for this specific product, but a general protocol. | Organic Synthesis |
Experimental Protocols
Buchwald-Hartwig Amination of p-Bromotoluene with p-Toluidine
This protocol is based on a general procedure for Buchwald-Hartwig amination.
Materials:
-
p-Bromotoluene
-
p-Toluidine
-
[Pd(IPr*me)(acac)Cl] (or other suitable palladium catalyst/ligand system)
-
Lithium hexamethyldisilazane (LiHMDS) (or another suitable base)
-
Anhydrous 1,4-dioxane (or another suitable solvent)
Procedure: [6]
-
In a dry, inert atmosphere (e.g., under argon in a glovebox), charge a reaction vial with the palladium catalyst, p-toluidine (1.1 mmol), and p-bromotoluene (1.0 mmol).[6]
-
Add anhydrous 1,4-dioxane (1 mL) to the vial and seal it with a screw cap fitted with a septum.[6]
-
Inject LiHMDS (1.1 mmol) into the reaction mixture at room temperature.[6]
-
Heat the reaction mixture to 110 °C and stir for 3 hours.[6]
-
After cooling to room temperature, evaporate the dioxane.[6]
-
Dissolve the crude product in dichloromethane (CH₂Cl₂) and filter through a pad of silica gel topped with Celite.[6]
-
Elute the pad with additional CH₂Cl₂.[6]
-
Purify the product by silica gel chromatography to obtain pure this compound.[6]
Signaling Pathways and Experimental Workflows
Synthesis Pathways Overview
Caption: Overview of major synthesis pathways for this compound.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow for Buchwald-Hartwig Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several pathways, with the Buchwald-Hartwig amination offering a highly efficient and versatile laboratory-scale method, while the reaction of p-toluidine with p-cresol presents a viable industrial-scale process. The choice of synthesis route will depend on factors such as the desired scale, available starting materials, and required purity. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable method for their specific needs. Further optimization of reaction conditions for the classical Ullmann condensation could also provide a cost-effective alternative.
References
An In-depth Technical Guide to the Physicochemical Properties of Bis(4-methylphenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methylphenyl)amine, also known as di-p-tolylamine or 4,4'-dimethyldiphenylamine, is an aromatic amine with significant applications in chemical synthesis and materials science.[1] Its utility as an intermediate in the production of dyes, pigments, and certain polymers, as well as its role as a hole transport material in organic light-emitting diodes (OLEDs), underscores the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of bis(4-methylphenyl)amine, complete with detailed experimental protocols and structured data for easy reference.
Core Physicochemical Properties
The fundamental physicochemical properties of bis(4-methylphenyl)amine are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including its solubility, reactivity, and potential for membrane permeation.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | [1][2] |
| Molecular Weight | 197.28 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 78-82 °C | [4] |
| Boiling Point | 330.5 °C | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.611 | [2] |
Partition and Ionization Properties
| Property | Value | Source |
| XLogP3 (Computed) | 4.2 | [2] |
| pKa (Predicted) | 1.68 ± 0.40 | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.
Melting Point Determination
The melting point of bis(4-methylphenyl)amine can be determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the crystalline bis(4-methylphenyl)amine is finely powdered.
-
A capillary tube is sealed at one end and a small amount of the powdered sample is introduced.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Boiling Point Determination
The boiling point can be determined using the Thiele tube method.
Procedure:
-
A small amount of bis(4-methylphenyl)amine is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of bis(4-methylphenyl)amine in various solvents can be assessed through simple mixing experiments.
Procedure:
-
A small, measured amount of bis(4-methylphenyl)amine is added to a test tube.
-
A measured volume of the solvent of interest is added to the test tube.
-
The mixture is agitated vigorously for a set period.
-
Visual inspection is used to determine if the solid has dissolved completely, partially, or not at all. This can be performed with a range of polar and non-polar solvents to establish a solubility profile.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the conjugate acid of bis(4-methylphenyl)amine can be determined by potentiometric titration.
Procedure:
-
A known concentration of bis(4-methylphenyl)amine is dissolved in a suitable solvent, typically a mixture of an organic solvent and water.
-
A standardized solution of a strong acid (e.g., HCl) is used as the titrant.
-
A pH electrode is immersed in the amine solution, and the initial pH is recorded.
-
The acid titrant is added in small, known increments.
-
The pH of the solution is recorded after each addition.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[5][6]
Procedure:
-
A solution of bis(4-methylphenyl)amine of known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water are placed in a separatory funnel.
-
The bis(4-methylphenyl)amine solution is added to the funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.[5][6]
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of bis(4-methylphenyl)amine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of bis(4-methylphenyl)amine.
References
An In-depth Technical Guide to 4,4'-Dimethyldiphenylamine (CAS: 620-93-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethyldiphenylamine, also known as di-p-tolylamine, is an aromatic amine with significant applications in various fields of chemical research and industry. Its antioxidant properties make it a valuable additive in materials science, particularly in the stabilization of polymers and lubricants. Furthermore, its chemical structure serves as a versatile building block in organic synthesis for the development of novel dyes, electronic materials, and potentially therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and relevant experimental protocols for this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, application, and in the design of experimental procedures.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 620-93-9 | [1] |
| Molecular Formula | C₁₄H₁₅N | [1] |
| Molecular Weight | 197.28 g/mol | [1] |
| Appearance | Off-white to yellow or light brown crystalline powder | [2] |
| Melting Point | 77°C to 84°C | [2] |
| Boiling Point | Not explicitly found in search results. | |
| Solubility | Soluble in various organic solvents. Specific quantitative data in a range of solvents is not readily available in the provided search results. A general solubility testing protocol is provided in Section 4.3. | [3][4] |
Table 2: Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including peak assignments and coupling constants, were not available in the performed searches. However, data for structurally related compounds can provide valuable insights. For reference, the typical chemical shifts for protons and carbons in similar aromatic amine structures are as follows:
-
¹H NMR: Aromatic protons typically appear in the range of 6.5-8.0 ppm. The N-H proton signal is often a broad singlet and its chemical shift is concentration and solvent dependent. The methyl protons would appear further upfield, likely in the 2.0-2.5 ppm range.[5][6]
-
¹³C NMR: Aromatic carbons show signals in the downfield region of the spectrum (110-150 ppm). The methyl carbons would have a characteristic signal in the aliphatic region (around 20-30 ppm).[5]
-
FT-IR: Characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[7][8][9]
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 197. The fragmentation pattern of aromatic amines often involves the loss of hydrogen and cleavage of bonds adjacent to the amine group.[10][11][12][13][14]
Synthesis and Reaction Mechanisms
Synthesis via Ullmann Condensation
A common and effective method for the synthesis of diarylamines like this compound is the Ullmann condensation.[2][15][16][17] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.
Antioxidant Mechanism
Diphenylamine and its derivatives are known to function as antioxidants by acting as radical scavengers. The mechanism involves the donation of a hydrogen atom from the amine group to a reactive radical species (R•), thereby neutralizing the radical and preventing it from causing oxidative damage. The resulting diphenylaminyl radical is stabilized by resonance over the aromatic rings, making the parent molecule an effective antioxidant.[18][19][20]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the characterization and synthesis of this compound.
Determination of Melting Point (Capillary Method)
This protocol describes the standard procedure for determining the melting point of a solid organic compound.[21][22][23][24]
Materials:
-
This compound sample
-
Melting point capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, set the apparatus to heat rapidly to about 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
The melting point is reported as the range between the onset and clear point temperatures.
Synthesis of this compound via Ullmann Condensation
This protocol provides a general procedure for the synthesis of this compound based on the Ullmann condensation.[2][15][16][17]
Materials:
-
p-Iodotoluene
-
p-Toluidine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Nitrobenzene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add p-toluidine, p-iodotoluene, copper(I) iodide, and potassium carbonate.
-
Add the solvent (DMF or nitrobenzene) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts and the solvent. This typically involves partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
General Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of a solid compound in various solvents.[3][4][25]
Materials:
-
This compound
-
A range of analytical grade solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small vials with screw caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
Procedure:
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a vial.
-
Add a small, known volume of the solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial and vigorously agitate the mixture using a vortex mixer or magnetic stirrer.
-
Observe the mixture for dissolution. If the solid dissolves completely, the compound is soluble at that concentration.
-
If the solid does not dissolve, incrementally add more solvent and continue to agitate until the solid dissolves completely, or until a large volume of solvent has been added, indicating low solubility.
-
To determine quantitative solubility, add an excess amount of the solid to a known volume of solvent and stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the saturated solution to remove the undissolved solid.
-
Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the solubility.
Antioxidant Activity Assessment using the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.[26][27][28][29]
Materials:
-
This compound
-
DPPH
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare a series of solutions of this compound in the same solvent at different concentrations.
-
In a cuvette or a well of a 96-well plate, mix a specific volume of the DPPH solution with a specific volume of the this compound solution.
-
As a control, mix the same volume of the DPPH solution with the pure solvent.
-
Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
- 1. This compound | 620-93-9 | FD55152 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. people.umass.edu [people.umass.edu]
- 17. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 18. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. thinksrs.com [thinksrs.com]
- 22. thinksrs.com [thinksrs.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. promptpraxislabs.com [promptpraxislabs.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
Unveiling the Molecular Architecture: A Guide to the Spectral Analysis of 4,4'-Dimethyldiphenylamine
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the spectral analysis of 4,4'-Dimethyldiphenylamine. This comprehensive whitepaper provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.
This compound, also known as di-p-tolylamine, is an aromatic amine with the chemical formula C₁₄H₁₅N.[1][2][3] A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and application in various fields, including chemical synthesis and materials science.[2][3] This guide serves as a critical resource for professionals requiring precise analytical data and methodologies.
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analysis of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.01 | d | 4H | Ar-H (ortho to NH) |
| 6.91 | d | 4H | Ar-H (meta to NH) |
| 5.5 (approx.) | br s | 1H | N-H |
| 2.26 | s | 6H | -CH ₃ |
d = doublet, s = singlet, br = broad
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 140.7 | Ar-C -NH |
| 130.3 | Ar-C -CH₃ |
| 129.8 | Ar-C H (meta to NH) |
| 118.9 | Ar-C H (ortho to NH) |
| 20.6 | -C H₃ |
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Strong | C=C aromatic ring stretch |
| 1520-1480 | Strong | C=C aromatic ring stretch |
| 1320-1250 | Strong | C-N stretch |
| 815 | Strong | p-disubstituted benzene C-H bend |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 197 | 100 | [M]⁺ (Molecular Ion) |
| 182 | ~80 | [M-CH₃]⁺ |
| 167 | ~20 | [M-2CH₃]⁺ or [M-C₂H₆]⁺ |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 250 ppm
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of the empty sample compartment is recorded as the background and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and deduce its structure.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
MS Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 1 scan/s
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the spectral analysis process.
References
Crystal Structure of 4,4'-Dimethyldiphenylamine: A Technical Overview
To date, the complete crystal structure of 4,4'-Dimethyldiphenylamine, also known as di-p-tolylamine, has not been reported in publicly accessible crystallographic databases. Therefore, this guide provides a comprehensive overview of the methodologies used for crystal structure determination, the known physicochemical properties and applications of the title compound, and detailed crystallographic data for the closely related compound, 4,4'-dimethoxydiphenylamine, to serve as a reference.
Physicochemical Properties of this compound
This compound is a versatile organic compound with established applications in various industrial and research fields.[1][2][3] It is recognized for its antioxidant properties, making it a valuable additive in the manufacturing of rubber and plastics to enhance durability and prevent oxidative degradation.[1] Furthermore, it serves as a color stabilizer in the dye and pigment industry, ensuring the longevity of colors in textiles and coatings.[1] In the realm of research, it is explored for its potential in drug formulations, particularly to improve the solubility and bioavailability of active pharmaceutical ingredients.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 74-82 °C |
| CAS Number | 620-93-9 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is primarily achieved through single-crystal X-ray diffraction.[4][5][6] This non-destructive analytical technique provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[6] The general protocol involves the following key steps:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of interest that is of sufficient size and quality (typically >0.1 mm in all dimensions) with no significant internal defects.[4]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[4] As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-rays are recorded by a detector.[4][7]
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the unit cell.
-
Structure Refinement: The initial model of the crystal structure is refined against the experimental data to obtain a final, accurate representation of the atomic positions, bond lengths, and angles.[6]
Reference Data: Crystal Structure of 4,4'-Dimethoxydiphenylamine
While the crystal structure of this compound is not available, the crystallographic data for the structurally similar compound, 4,4'-Dimethoxydiphenylamine, has been determined and is available in the Crystallography Open Database (COD) under the entry number 7222379.[8][9] This information is presented below for illustrative purposes.
| Parameter | Value |
| Database ID | COD 7222379 |
| Crystal System | Orthorhombic |
| Space Group | C 2 c b |
| Unit Cell Dimensions | |
| a | 6.14510 Å |
| b | 26.7789 Å |
| c | 7.39200 Å |
| α | 90.00 ° |
| β | 90.00 ° |
| γ | 90.00 ° |
Applications in Drug Development and Research
Diphenylamine and its derivatives are a class of compounds with diverse biological activities and are utilized in various aspects of pharmaceutical research.[10] this compound, in particular, has been used as a reagent in comparative studies of the analgesic and anti-inflammatory properties of N-phenylanthranilic acids.[1] Its antioxidant properties are also of interest in drug development for mitigating oxidative stress, a factor implicated in numerous diseases.[1]
While specific signaling pathways involving this compound are not well-documented in the available literature, the general applications of diphenylamine derivatives suggest potential interactions with pathways related to inflammation and oxidative stress. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic targets of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 620-93-9 | FD55152 [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. 4,4'-Dimethoxydiphenylamine|CAS 101-70-2 [benchchem.com]
- 9. 4,4'-Dimethoxydiphenylamine | C14H15NO2 | CID 7571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diphenylamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 4,4'-Dimethyldiphenylamine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 4,4'-dimethyldiphenylamine (also known as di-p-tolylamine) in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, compiles available qualitative data, and presents a robust experimental protocol for quantitative solubility determination. This guide is structured to provide not just data, but a foundational understanding of the molecular interactions that dictate solubility, empowering researchers to make informed decisions in their experimental designs.
Introduction to this compound and its Physicochemical Profile
This compound is a diarylamine compound with significant applications as an antioxidant, a stabilizer in polymers and rubbers, and an intermediate in the synthesis of dyes and other organic molecules.[1] Its utility in these applications is often contingent on its ability to be effectively dissolved and dispersed in various organic media. A thorough understanding of its solubility is therefore critical for process optimization, formulation development, and quality control.
Physicochemical Properties:
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid at room temperature, appearing as an off-white to pale brown crystalline powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N | [2] |
| Molecular Weight | 197.28 g/mol | [2] |
| Melting Point | 78-82 °C | [3] |
| Boiling Point | ~330 °C | [4] |
| Appearance | Off-white to pale brown crystalline powder | [1] |
| pKa | 1.68 ± 0.40 (Predicted) | [3] |
| LogP (Octanol/Water) | 4.12 (Predicted) | [5] |
The molecule's structure, featuring two nonpolar p-tolyl groups attached to a secondary amine, results in a largely nonpolar character. The high LogP value further substantiates its hydrophobicity and preference for lipophilic environments.[5] The central nitrogen atom with its lone pair of electrons can act as a hydrogen bond acceptor, though the steric hindrance from the bulky tolyl groups may limit this interaction.
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the following interactions are key:
-
Van der Waals Forces: As a predominantly nonpolar molecule, London dispersion forces are the primary intermolecular interactions. Nonpolar solvents, such as toluene and hexane, which also exhibit these forces, are therefore expected to be good solvents.
-
Dipole-Dipole Interactions: While the molecule has a slight dipole moment due to the C-N bonds, its overall polarity is low. Polar aprotic solvents like acetone may offer some solubility through dipole-dipole interactions.
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor. Protic solvents like ethanol and methanol can engage in hydrogen bonding, potentially enhancing solubility compared to nonpolar solvents of similar size. However, the bulky nature of the tolyl groups may sterically hinder this interaction.
The interplay of these forces dictates the extent to which this compound will dissolve in a given solvent.
Qualitative Solubility Profile
| Solvent | Solvent Type | Qualitative Solubility | Reference |
| Water | Highly Polar Protic | Insoluble | [6] |
| Ethanol | Polar Protic | Soluble | [4] |
| Diethyl Ether | Weakly Polar | Soluble | [4] |
| Chloroform | Weakly Polar | Soluble, Slightly Soluble | [3][6] |
| Methanol | Polar Protic | Slightly Soluble | [3] |
This information aligns with the theoretical principles discussed above, indicating good solubility in common nonpolar to moderately polar organic solvents and poor solubility in water.
Experimental Protocol for Quantitative Solubility Determination
For many applications, a precise quantitative measure of solubility is required. The following is a detailed, field-proven protocol based on the isothermal shake-flask method, which is a gold standard for determining the equilibrium solubility of a solid in a liquid.
Principle
An excess of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically. This concentration represents the solubility of the compound in that solvent at that specific temperature.
Materials and Equipment
-
High-purity this compound (≥97%)[7]
-
Analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles. This step should be performed quickly to avoid temperature changes.
-
-
Concentration Analysis:
-
Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Considerations for Accuracy
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature throughout the experiment is critical.
-
Purity: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials.
-
Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium.
-
Solid State: The crystalline form (polymorph) of the solid can affect its solubility. Ensure consistency in the solid material used.
Factors Influencing Solubility: A Conceptual Overview
The solubility of this compound is a multifactorial property. The following diagram summarizes the key influencing factors.
Caption: Key factors influencing the solubility of this compound.
Safety and Handling
This compound may cause skin and eye irritation and is harmful if swallowed.[6] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively published, a strong understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. It is a predominantly nonpolar compound, exhibiting good solubility in many common organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for their determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively utilize this compound in a wide range of scientific and industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 620-93-9 | FD55152 [biosynth.com]
- 3. Di-p-tolylamine CAS#: 620-93-9 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Di-p-tolylamine - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Dimethyldiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermal Stability
4,4'-Dimethyldiphenylamine, a derivative of diphenylamine, is utilized in various industrial applications, including as an antioxidant and a stabilizer. Its efficacy in these roles is intrinsically linked to its thermal stability. Understanding the temperature at which it begins to decompose, the rate of decomposition, and the nature of the resulting products is critical for determining its safe handling temperatures, storage conditions, and suitability for specific applications, particularly in the pharmaceutical industry where it may be used as an intermediate or an excipient. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are paramount in characterizing these properties.
Projected Thermal Decomposition Data
Due to the absence of specific published data for this compound, the following tables present projected quantitative data based on the typical thermal behavior of similar aromatic amines. These tables are intended to provide a representative understanding of the expected thermal events.
Table 1: Projected Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Projected Value | Description |
| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | 300 - 350 °C | The temperature at which the rate of mass loss is at its maximum. |
| Mass Loss at 400 °C | 80 - 95 % | The percentage of the initial mass lost upon heating to 400 °C in an inert atmosphere. |
| Residual Mass at 600 °C (Inert Atmosphere) | 5 - 15 % | The percentage of the initial mass remaining as a carbonaceous residue at 600 °C. |
Table 2: Projected Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Projected Value | Description |
| Melting Point (Tm) | 78 - 82 °C | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHfus) | 20 - 30 kJ/mol | The heat absorbed during the melting process. |
| Decomposition Exotherm Peak | 300 - 350 °C | The temperature at which the exothermic decomposition process is at its maximum rate. |
| Enthalpy of Decomposition (ΔHdecomp) | -100 to -200 J/g | The heat released during the decomposition process (exothermic). |
Experimental Protocols
The following are detailed, representative experimental protocols for conducting TGA and DSC analyses on this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
-
Temperature Program:
-
Initial Isotherm: Hold the temperature at 30 °C for 10 minutes to allow the sample weight to stabilize.
-
Heating Ramp: Increase the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Final Isotherm (Optional): Hold the temperature at 600 °C for 10 minutes to ensure the completion of any decomposition processes.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss (Tpeak).
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and the energetics of decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan. Prepare an empty, sealed DSC pan to serve as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Initial Isotherm: Hold the temperature at 25 °C for 5 minutes.
-
Heating Ramp: Increase the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) as the onset or peak of the melting endotherm.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Identify any exothermic peaks in the higher temperature range, which would correspond to decomposition, and determine their peak temperatures.
-
Integrate the area of the decomposition exotherm to determine the enthalpy of decomposition (ΔHdecomp).
-
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Proposed Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely to proceed via homolytic cleavage of the C-N bonds, which are generally the weakest bonds in the molecule. This would lead to the formation of various radical species that can then undergo further reactions such as hydrogen abstraction, recombination, and fragmentation. The following diagram illustrates a plausible initial step in the decomposition pathway.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While the quantitative data presented is projected, the detailed experimental protocols offer a robust starting point for researchers. The thermal decomposition is anticipated to initiate between 250-300 °C, primarily through the cleavage of the C-N bonds, leading to the formation of smaller aromatic fragments. For precise characterization, it is imperative to conduct empirical thermal analysis as outlined. The information and methodologies presented herein are designed to be a valuable resource for scientists and professionals in ensuring the safe and effective use of this compound in thermally sensitive applications.
An In-Depth Technical Guide to the Toxicological Profile and Safety of 4,4'-Dimethyldiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited toxicological data is publicly available for 4,4'-Dimethyldiphenylamine (CAS 620-93-9). Much of the information in this guide is based on general knowledge of aromatic amines and data from the structurally related parent compound, diphenylamine. This information should be used for guidance and not as a definitive toxicological profile. Further comprehensive studies are required to fully elucidate the safety profile of this compound.
Introduction
This compound, also known as di-p-tolylamine, is an aromatic amine with the chemical formula C₁₄H₁₅N. It is utilized in the chemical industry as an intermediate in the synthesis of dyes, antioxidants, and polymer stabilizers.[1] Given its structural classification as a substituted aromatic amine, a class of compounds known for potential toxicological properties, a thorough understanding of its safety profile is crucial for risk assessment and safe handling.[1] This technical guide provides a summary of the currently available toxicological and safety data for this compound. Due to the scarcity of specific data, information on the parent compound, diphenylamine, is also included for comparative purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 620-93-9 | [1] |
| Molecular Formula | C₁₄H₁₅N | [2] |
| Molecular Weight | 197.28 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline solid | [1] |
| Melting Point | 78-82 °C | [3] |
| Boiling Point | 330 °C | [3] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [1] |
Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated.[3] The available information is primarily based on general hazard classifications.
Acute Toxicity
For the parent compound, diphenylamine, the acute oral and dermal toxicity are reported to be low.[4]
Skin and Eye Irritation
This compound is classified as a skin and eye irritant.[1][2]
Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies for this compound were identified. Prolonged or repeated exposure may lead to more severe systemic effects, including potential liver and kidney damage.[1]
For diphenylamine, a 28-day repeated dose toxicity study in F344 rats established a No-Observable-Effect-Level (NOEL) of 111 mg/kg/day.[5] Effects observed at higher doses included inhibition of body weight gain, increased organ weights (liver, spleen, kidney), and anemia.[5] Chronic toxicity studies on diphenylamine have shown that it targets the red blood cell system, spleen, liver, and kidneys.[4][6]
Genotoxicity and Mutagenicity
There is a lack of specific genotoxicity and mutagenicity data for this compound. The Ames test is a common preliminary screen for mutagenicity.
Caption: General workflow for an Ames test to assess mutagenicity.
Carcinogenicity
There is insufficient evidence to classify this compound as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1] However, caution is advised due to its structural similarity to other aromatic amines, some of which are known carcinogens.[1]
A two-year feeding study of the parent compound, diphenylamine, in B6D2F1 mice did not show a significant increase in the incidence of neoplastic lesions in females.[7] In males, an increased incidence of hemangioma and hemangiosarcoma in the spleen and liver was observed at the mid-dose level.[8]
Reproductive and Developmental Toxicity
No data on the reproductive and developmental toxicity of this compound were found.
For the related compound N,N'-diphenyl-p-phenylenediamine (DPPD), a reproduction/developmental toxicity study in rats identified a NOAEL of 8 mg/kg bw/day, with effects on labor and delivery observed at higher doses.[9]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific toxicokinetic data for this compound is not available.
For the parent compound, diphenylamine, animal studies indicate that it is rapidly and completely absorbed after oral ingestion.[4] It undergoes metabolism to sulfonyl and glucuronyl conjugates and is primarily excreted in the urine.[4]
The potential metabolic activation of aromatic amines is a key consideration in their toxicity. This often involves N-hydroxylation by cytochrome P450 enzymes, followed by further conjugation or conversion to reactive electrophiles that can bind to DNA and other macromolecules.
Caption: Potential metabolic activation pathway for aromatic amines.
Safety and Handling
Given the limited toxicological data and the potential hazards associated with aromatic amines, strict safety precautions should be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Experimental Protocols (General)
While specific experimental protocols for this compound are not available, standard OECD guidelines are typically followed for toxicological assessments.
Acute Oral Toxicity (General Protocol based on OECD TG 423)
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Dosage: A single dose of the test substance is administered by gavage. A stepwise procedure is used with a starting dose based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The LD50 (median lethal dose) is estimated.
Caption: General workflow for an acute oral toxicity study.
Conclusion
The available data on the toxicological profile of this compound is limited, necessitating a cautious approach to its handling and use. While GHS classifications provide a baseline for hazard identification, the absence of quantitative toxicity data, as well as studies on genotoxicity, carcinogenicity, and reproductive toxicity, represents a significant data gap. The information available for the parent compound, diphenylamine, suggests that the liver, kidneys, and hematopoietic system could be potential target organs for toxicity. Further research is imperative to establish a comprehensive and definitive safety profile for this compound to ensure the protection of researchers, scientists, and other professionals who may come into contact with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Di-p-tolylamine - Safety Data Sheet [chemicalbook.com]
- 4. Diphenylamine - Wikipedia [en.wikipedia.org]
- 5. [Twenty-eight day repeated dose toxicity testing of diphenylamine in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHRONIC TOXICITY STUDIES ON DIPHENYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]
- 8. Table 3.1, Studies of carcinogenicity with diphenylamine in experimental animals - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Historical Synthesis Methods for Substituted Diphenylamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core historical methods for the synthesis of substituted diphenylamines, a crucial scaffold in pharmaceuticals and materials science. This document details the fundamental principles, experimental protocols, and comparative data for key synthetic transformations, including the Ullmann condensation, Buchwald-Hartwig amination, Chapman rearrangement, and Smiles rearrangement.
Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a classical method for the formation of carbon-nitrogen (C-N) bonds.[1] It traditionally involves the copper-catalyzed reaction of an aryl halide with an amine at high temperatures.[2] While effective, early iterations of this reaction were often limited by harsh conditions, including high reaction temperatures (often exceeding 210°C), the need for stoichiometric amounts of copper, and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene.[2] Modern advancements have introduced the use of ligands to improve catalyst performance and, in some cases, ligand-free protocols under heterogeneous conditions, which simplify product purification and catalyst recycling.
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | CuI | K₂CO₃ | Nitrobenzene | 210 | 20 | 83 |
| 2 | 2-Chlorobenzoic acid | Aniline | CuI/phenanthroline | KOH | - | - | - | - |
| 3 | 3-Chlorodiphenylamine | (intramolecular) | CuI | K₂CO₃ | DMSO | 120-150 | - | High |
| 4 | Aryl Iodide | N-Methylglycine | CuI | Cs₂CO₃ | DMSO | 40-90 | - | Good to Excellent |
Experimental Protocol: Synthesis of Carbazole via Intramolecular Ullmann Condensation[3]
-
Reaction Setup : In a round-bottom flask, combine 3-chlorodiphenylamine (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition : Under an inert atmosphere (N₂ or Ar), add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Reaction : Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or toluene (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure carbazole.
Catalytic Cycle of the Ullmann Condensation
Caption: Proposed catalytic cycle for the Ullmann condensation.
Buchwald-Hartwig Amination
Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[3][4] This method offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[3] The reaction typically employs a palladium catalyst with a phosphine ligand and a base. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research, leading to the development of several generations of increasingly effective and versatile ligands.[5]
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 24 | >95 |
| 2 | 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 2 | 98 |
| 3 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | 95 |
| 4 | 1-Iodo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 25 | 2 | 98 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[5]
-
Reaction Setup : To a dried reaction tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.01-0.04 mmol), and the palladium source (e.g., Pd(OAc)₂, 0.005-0.02 mmol).
-
Solvent Addition : The tube is sealed with a septum, and the reaction atmosphere is replaced with argon. Anhydrous toluene is then added via syringe.
-
Reaction : The reaction mixture is stirred at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up : After cooling to room temperature, the reaction mixture is diluted with ether, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification : The residue is purified by flash chromatography on silica gel to afford the desired diphenylamine derivative.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Chapman Rearrangement
The Chapman rearrangement is a thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide, which can then be hydrolyzed to the corresponding diphenylamine.[6] This intramolecular reaction involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom.[7] The rearrangement is typically carried out at high temperatures and provides a useful route to diphenylamines that may be difficult to access through other methods.[6]
Quantitative Data
| Entry | Aryl N-Arylbenzimidate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl N-phenylbenzimidate | None | 300 | 1 | >90 |
| 2 | 4-Nitrophenyl N-phenylbenzimidate | None | 270-280 | 0.5 | 95 |
| 3 | Phenyl N-(4-chlorophenyl)benzimidate | None | 330-340 | 1 | 90 |
| 4 | 2,6-Dichlorophenyl N-phenylbenzimidate | Decalin | 190 | 20 (min) | High (in continuous flow) |
Experimental Protocol: Synthesis of N,N-Diphenylbenzamide via Chapman Rearrangement
-
Synthesis of Aryl N-Arylbenzimidate : The starting imidate is typically prepared from the corresponding N-arylbenzamide and a phenol.
-
Rearrangement : The aryl N-arylbenzimidate is heated in a high-boiling solvent or neat at temperatures ranging from 250 to 340 °C. The progress of the reaction can be monitored by TLC.
-
Hydrolysis : After the rearrangement is complete, the resulting N,N-diarylbenzamide is hydrolyzed to the diphenylamine by heating with a strong acid or base (e.g., alcoholic HCl or KOH).
-
Work-up and Purification : The reaction mixture is cooled, and the diphenylamine is isolated by extraction and purified by crystallization or chromatography.
Logical Workflow of the Chapman Rearrangement
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Chapman rearrangement in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
The Pivotal Role of Diarylamines in Advanced Materials Science
A Technical Guide for Researchers and Drug Development Professionals
Diarylamines, a class of organic compounds characterized by a nitrogen atom bonded to two aryl groups, have emerged as a cornerstone in the development of high-performance materials. Their unique electronic properties, inherent stability, and synthetic versatility make them indispensable in a wide array of applications, from next-generation electronics to robust polymer systems. This technical guide provides an in-depth exploration of the applications of diarylamines in materials science, focusing on their roles in organic electronics and as polymer additives. It includes a compilation of quantitative performance data, detailed experimental protocols for key synthetic and fabrication processes, and visual diagrams to elucidate underlying mechanisms and workflows.
Diarylamines in Organic Electronics: Powering the Future of Displays and Energy
The electron-rich nature of the diarylamine scaffold makes it an exceptional candidate for facilitating charge transport in organic electronic devices. These materials are predominantly used as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), where they play a critical role in device efficiency and stability.
Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the HTM layer is responsible for the efficient injection of positive charge carriers (holes) from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. The ideal HTM possesses high hole mobility, appropriate energy levels (HOMO/LUMO) to ensure efficient charge injection and blocking of electrons, and high thermal and morphological stability to ensure long device lifetimes.[1][2] Diarylamine derivatives, such as N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), are industry-standard materials due to their excellent performance.[3][4] More recent research has focused on novel diarylamine structures, such as those incorporating acridine moieties, which have demonstrated exceptional efficiencies.[5]
Quantitative Performance of Diarylamine-Based HTMs in OLEDs
The following table summarizes the performance of various diarylamine derivatives as hole-transporting materials in OLED devices.
| Compound Abbreviation | Highest Occupied Molecular Orbital (HOMO) (eV) | Hole Mobility (cm²/Vs) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) |
| NPB | -5.5 | ~8.8 x 10⁻⁴ | 12.3[6] | Not widely reported | 11.45[7] |
| TAPC | -5.5 | ~1.0 x 10⁻² | 21.1 - 55.74[3][8] | 18.58 - 29.28[5][8] | 10.6 - 21.59[5][8] |
| TPA-2ACR | -5.56 | Not Reported | 55.74[5] | 29.28[5] | 21.59[5] |
| BF-DPB | Not Reported | Not Reported | Not Reported | 35.1 (at 1000 cd/m²)[9] | Not Reported |
| 2M-DDF | -5.51 | Not Reported | 4.78[10] | Not Reported | Not Reported |
Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)
Similar to their role in OLEDs, diarylamines are crucial for efficient hole extraction and transport in perovskite solar cells. The HTM in a PSC extracts holes from the light-absorbing perovskite layer and transports them to the electrode, a process vital for achieving high power conversion efficiencies (PCE). The benchmark HTM in PSCs is the diarylamine-based spiro-OMeTAD. However, its complex synthesis and the need for performance-enhancing, yet stability-compromising, additives have driven research towards new diarylamine derivatives. Recent developments include benzothiazole-based arylamines, which have shown comparable efficiencies to the standard spiro-OMeTAD.[11][12]
Quantitative Performance of Diarylamine-Based HTMs in Perovskite Solar Cells
The table below presents the photovoltaic performance of perovskite solar cells employing different diarylamine-based hole-transporting materials.
| Compound Abbreviation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Spiro-OMeTAD | ~14.33 - 21.0+ | ~1.041 - 1.15 | ~22.76 - 24.0 | ~60.45 - 80.0+ |
| V1671 (Benzothiazole-based) | 20.74[11][13] | Not specified | Not specified | 77.6[11][13] |
| Benzothiadiazole Aryl-Amine based | 18.05 | Not specified | Not specified | Not specified |
Diarylamines as Polymer Additives: Enhancing Durability and Lifespan
Diarylamines are widely used as additives in polymers, primarily functioning as antioxidants. They protect the polymer from degradation caused by oxidative processes, which are initiated by heat, light, and mechanical stress. This degradation can lead to a loss of mechanical properties, discoloration, and ultimately, failure of the material.
Mechanism of Antioxidant Activity
Diarylamine antioxidants, often referred to as radical-trapping antioxidants, function by interrupting the free-radical chain reactions that lead to polymer degradation. They donate a hydrogen atom to the highly reactive peroxy radicals (ROO•) that propagate the oxidation chain, thereby forming a stable radical that does not continue the degradation process.
Performance of Diarylamine Antioxidants
The effectiveness of diarylamine antioxidants can be quantified by various metrics, including their ability to scavenge free radicals and inhibit lipid peroxidation. The following table provides performance data for selected synthetic diarylamine antioxidants.
Quantitative Performance of Diarylamine-Based Antioxidants
| Compound | Assay | Performance Metric | Value |
| MJQ1 | Mitochondrial Lipid Peroxidation | Concentration for maximal protection | 50 nM[14][15] |
| MJQ2 | Mitochondrial Lipid Peroxidation | Concentration for maximal protection | 60 µM[14] |
| Aminodi(hetero)arylamine (ortho-amino, para-methoxy) | Radical Scavenging Activity (RSA) | EC₅₀ | 63 µM[1] |
| Aminodi(hetero)arylamine (ortho-amino, para-methoxy) | Reducing Power (RP) | EC₅₀ | 33 µM[1] |
| Aminodi(hetero)arylamine (para-amino) | β-carotene-linoleate system | EC₅₀ | 41 µM[1] |
| Aminodi(hetero)arylamine (para-amino) | TBARS (porcine brain) | EC₅₀ | 7 µM[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of diarylamines, the fabrication of OLEDs, and the evaluation of antioxidant activity.
Synthesis of Diarylamines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile route to a wide range of diarylamines.[16][17]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask and line
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox, add the aryl halide, amine, palladium precatalyst, phosphine ligand, and base to a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and remove it from the glovebox.
-
Connect the flask to a Schlenk line and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylamine.
Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol describes the fabrication of a standard multilayer OLED device in a high-vacuum environment.[18][19][20]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-transporting material (e.g., TAPC)
-
Emissive layer material
-
Electron-transporting material (e.g., TPBi)
-
Electron-injection material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solutions (e.g., detergent, deionized water, isopropanol)
-
Ultrasonic bath
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sonicate the ITO substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO substrate by heating the materials in separate crucibles. The typical layer structure and thickness are:
-
Hole-Transporting Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): (30 nm)
-
Electron-Transporting Layer (ETL): e.g., TPBi (40 nm)
-
-
The deposition rate for organic materials is typically maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the electron-injection layer, e.g., LiF (1 nm), at a rate of 0.1-0.2 Å/s.
-
Deposit the metal cathode, e.g., Aluminum (100 nm), at a rate of 2-5 Å/s, through a shadow mask to define the cathode area.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber.
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).
-
Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method to determine the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.[21][22][23]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (diarylamine derivative)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
-
96-well microplate (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
-
Assay:
-
In a test tube or a well of a microplate, add a specific volume of the DPPH solution (e.g., 1.0 mL).
-
Add a small volume of the test compound solution or standard solution (e.g., 50 µL).
-
For the control, add the same volume of methanol instead of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizing Core Concepts and Processes
To further clarify the concepts discussed, the following diagrams illustrate key structural, functional, and procedural aspects of diarylamines in materials science.
Caption: A diagram illustrating the core structure of a diarylamine molecule.
Caption: A flowchart outlining the key steps in fabricating an OLED device.
Caption: A diagram showing the hole transport process in a typical OLED structure.
Caption: A simplified pathway of how diarylamine antioxidants inhibit polymer degradation.
References
- 1. Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells [epublications.vu.lt]
- 12. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01318F [pubs.rsc.org]
- 14. Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 19. ossila.com [ossila.com]
- 20. InformationDisplay > ID Archive > 2014 > January/February > Frontline Technology: Applying OLEDs [archive.informationdisplay.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electron Donor Properties of N,N-di-p-tolylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Electron Donor Properties
The efficacy of N,N-di-p-tolylamine as an electron donor is quantified by several key electronic parameters. These include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the resulting HOMO-LUMO energy gap, the oxidation potential, and the ionization potential.
Data Presentation
While direct experimental values for N,N-di-p-tolylamine were not found in the surveyed literature, the following tables summarize typical theoretical and experimental values for closely related triarylamine derivatives. These values serve as a reference to approximate the expected electronic properties of N,N-di-p-tolylamine. The electron-donating methyl groups in N,N-di-p-tolylamine are expected to result in a higher HOMO energy (less negative value) and a lower oxidation potential compared to unsubstituted triphenylamine.
Table 1: Typical Calculated Electronic Properties of Triarylamine Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Triphenylamine Analogue (1a) | B3LYP/6-31+g(d,p) | -5.34 | - | - |
| Triphenylamine Analogue (1b) | B3LYP/6-31+g(d,p) | -5.24 | - | - |
| Triphenylamine Analogue (1c) | B3LYP/6-31+g(d,p) | -5.16 | - | - |
| N-phenylcarbazole Analogue (3a) | B3LYP/6-31+g(d,p) | -5.74 | - | - |
| N-phenylindoline Analogue (4a) | B3LYP/6-31+g(d,p) | -5.64 | - | - |
| Data sourced from a computational study on triphenylamine derivatives, providing context for expected values.[2] Note: LUMO energies were not the focus of this specific data table in the source. |
Table 2: Typical Experimental Oxidation Potentials for Aniline Derivatives
| Compound | Oxidation Potential (V vs. reference) | Measurement Conditions |
| Aniline | Epa = 0.92 | vs Ag/AgCl in 0.1 M H2SO4 |
| N-Methylaniline | Epa = 0.79 | vs Ag/AgCl in 0.1 M H2SO4 |
| N,N-Dimethylaniline | Epa = 0.70 | vs Ag/AgCl in 0.1 M H2SO4 |
| Diphenylamine | Epa ≈ 0.83 | vs aq. SCE in acetonitrile |
| Data represents typical values for related amine compounds to illustrate electronic trends.[3] |
Structure-Property Relationship
The electron-donating character of N,N-di-p-tolylamine is a direct consequence of its molecular structure. The central nitrogen atom possesses a lone pair of electrons that can be readily donated. This effect is amplified by the two p-tolyl groups. The methyl substituents at the para position of the phenyl rings are electron-donating groups, which increase the electron density on the aromatic system and, consequently, on the nitrogen atom, making the lone pair more available for donation.
Experimental & Computational Protocols
The characterization of the electron donor properties of molecules like N,N-di-p-tolylamine relies on a combination of electrochemical experiments and computational modeling.
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to determine the oxidation potential and estimate the HOMO energy level of a compound.
Objective: To measure the potential at which N,N-di-p-tolylamine undergoes oxidation.
Methodology:
-
Solution Preparation:
-
Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Dissolve a small, known concentration (e.g., 1-5 mM) of N,N-di-p-tolylamine in the electrolyte solution.
-
For calibration, a ferrocene solution of similar concentration is prepared to be used as an internal or external standard.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
The electrodes are polished and cleaned before use. The cell is filled with the sample solution and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
-
Data Acquisition:
-
The electrodes are connected to a potentiostat.
-
An initial potential is applied, and the potential is swept linearly to a more positive (anodic) value and then reversed back to the starting potential.
-
The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The scan is performed at various scan rates (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox process.
-
-
Data Analysis:
-
The oxidation potential (E_ox) is determined from the position of the anodic peak.
-
The voltammogram of ferrocene is recorded under identical conditions. Its well-defined reversible oxidation peak (Fc/Fc⁺) is used as a reference potential (typically ~0.4-0.5 V vs. SCE).
-
The HOMO energy level can be estimated using the empirical formula: E_HOMO (eV) = - [E_ox (vs. Fc/Fc⁺) + 4.8] where E_ox is the onset oxidation potential of the compound relative to the ferrocene/ferrocenium couple.
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a powerful tool to predict the electronic structure and properties of molecules, including HOMO and LUMO energies.
Objective: To calculate the HOMO and LUMO energy levels of N,N-di-p-tolylamine.
Methodology:
-
Molecular Structure Creation:
-
The 3D structure of the N,N-di-p-tolylamine molecule is built using molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
An initial geometry optimization is performed to find the lowest energy conformation of the molecule.
-
This is typically done using a suitable level of theory, such as the B3LYP functional with a basis set like 6-31G(d).[2]
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, a more accurate single-point energy calculation is performed to determine the electronic properties.
-
A higher-level basis set, such as 6-311++G(d,p), can be employed for improved accuracy.[4]
-
The output of this calculation provides the energies of all molecular orbitals.
-
-
Data Extraction and Analysis:
-
The energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are extracted from the calculation output file.
-
The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO .
-
The ionization potential (IP) can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO) according to Koopman's theorem, although more accurate methods exist.
-
Applications in Drug Development
While the primary application of N,N-di-p-tolylamine is in materials science, its core diarylamine structure is a motif found in various biologically active molecules. Derivatives of diarylamines have been explored for their potential as analgesic, anti-inflammatory, and anti-parasitic agents.[5] The electron-donating and redox properties of the diarylamine core can be crucial for its interaction with biological targets, such as enzymes or receptors. Understanding the fundamental electronic properties of a parent structure like N,N-di-p-tolylamine can therefore inform the design and synthesis of new derivatives with tailored electronic characteristics for potential therapeutic applications. For instance, modifying the electron density at the nitrogen center can influence the molecule's basicity, redox potential, and ability to participate in hydrogen bonding or other non-covalent interactions, which are critical for drug-receptor binding.
Conclusion
N,N-di-p-tolylamine is a potent electron donor, a property endowed by its diarylamine structure featuring a nitrogen lone pair and electron-releasing methyl groups. This characteristic is fundamental to its successful application as a hole-transport material in organic electronics. The quantification of its electron donor properties, through experimental techniques like cyclic voltammetry and computational methods such as DFT, is essential for the rational design of new materials and devices. Although specific quantitative data for the parent molecule is sparse in the literature, the well-established methodologies and comparative data from analogous compounds provide a robust framework for understanding and predicting its behavior. Further research to experimentally determine and publish the precise electronic parameters of N,N-di-p-tolylamine would be a valuable contribution to the materials science community.
References
Discovering Novel Derivatives from 4,4'-Dimethyldiphenylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery of novel derivatives from the core chemical scaffold of 4,4'-dimethyldiphenylamine. The document details synthetic pathways, presents quantitative biological activity data, and visualizes potential signaling pathway interactions and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of new therapeutic agents.
Introduction
This compound, also known as di-p-tolylamine, is a diarylamine compound that serves as a versatile starting material for the synthesis of a wide array of novel chemical entities. The structural and electronic properties of its scaffold, featuring two p-tolyl groups attached to a central nitrogen atom, make it an attractive core for medicinal chemistry campaigns. The secondary amine functionality is a key reactive site for derivatization, allowing for the introduction of diverse functional groups to modulate physicochemical properties and biological activity.
Diarylamine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The exploration of novel derivatives of this compound, therefore, presents a promising avenue for the discovery of new drug candidates with improved potency and selectivity.
Synthetic Strategies for Derivatization
The chemical modification of this compound can be achieved through several synthetic routes, primarily targeting the secondary amine for N-substitution or the aromatic rings for functionalization.
N-Substitution Reactions
The nitrogen atom of the diarylamine is a nucleophilic center that can readily undergo substitution reactions.
N-alkylation and N-arylation introduce alkyl or aryl groups, respectively, which can significantly alter the steric and electronic properties of the molecule. The Buchwald-Hartwig amination is a powerful method for N-arylation.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a ligand like Xantphos (0.04 mmol).
-
Solvent and Base: Add a suitable anhydrous solvent, such as toluene (5 mL), and a base, for instance, sodium tert-butoxide (1.4 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-aryl derivative.
Ring Functionalization Reactions
The electron-rich aromatic rings of this compound are susceptible to electrophilic substitution reactions.
Nitration introduces a nitro group onto the aromatic ring, which can serve as a handle for further functionalization, such as reduction to an amine.
Experimental Protocol: Aromatic Nitration
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent like glacial acetic acid (10 mL) in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise with stirring.
-
Reaction Conditions: Allow the reaction to proceed at a low temperature (0-10 °C) for a few hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the nitrated derivative.
Biological Activities of Diarylamine Derivatives
While specific biological data for derivatives of this compound are limited in publicly available literature, the broader class of diarylamine derivatives has been extensively studied, revealing significant therapeutic potential. The following tables summarize the quantitative biological activity of structurally related diphenylamine derivatives.
Anticancer Activity
Diarylamine derivatives have shown notable cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| DPA-1 | Pyrrolidinone-hydrazone derivative of diphenylamine | PPC-1 (Prostate) | 2.5 | [3] |
| DPA-2 | Pyrrolidinone-hydrazone derivative of diphenylamine | IGR39 (Melanoma) | 20.2 | [3] |
| C5 | Diarylamine-guided carboxamide | SGC-7901 (Gastric) | Good Inhibition | [2] |
| C6 | Diarylamine-guided carboxamide | A875 (Melanoma) | Good Inhibition | [2] |
| C7 | Diarylamine-guided carboxamide | HepG2 (Liver) | Good Inhibition | [2] |
| C11 | Diarylamine-guided carboxamide | SGC-7901, A875, HepG2 | Good Inhibition | [2] |
| 1a | N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | >100 (95.41% inhibition at 100 µM) | |
| 1b | N-(4'-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | >100 (93.33% inhibition at 100 µM) |
Note: "Good Inhibition" indicates that the compounds exhibited significant cytotoxic effects as reported in the study, although specific IC50 values were not provided in the abstract.
Antimicrobial Activity
Certain diarylamine derivatives have demonstrated potent activity against various bacterial and fungal strains.[1]
| Compound ID | Derivative Class | Microbial Strain | Activity | Reference |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Rhizopus oryzae, Aspergillus niger | Significant antifungal activity | [1] |
| A5 | 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide | Various bacteria and fungi | Significant antimicrobial activity | [1] |
| A7 | 2-(2-(2-nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | Various bacteria and fungi | Significant antimicrobial activity | [1] |
| A3 | Hydrazinyl-diphenylacetamide derivative | Bacillus pumilus, Bacillus subtilis, Escherichia coli | Significant antimicrobial activity | [1] |
| A9 | Hydrazinyl-diphenylacetamide derivative | Bacillus pumilus, Bacillus subtilis, Escherichia coli | Significant antimicrobial activity | [1] |
Experimental Protocols for Biological Evaluation
Standardized in vitro assays are crucial for determining the biological activity of newly synthesized derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in 100 µL of DMSO.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Cup Plate Method
This method is a common technique for screening the antimicrobial activity of compounds.[1]
-
Media Preparation: Prepare a suitable agar medium and pour it into sterile petri dishes.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the agar surface.
-
Cup Creation: Create uniform cups or wells in the agar using a sterile borer.
-
Compound Application: Add a defined concentration of the test compound solution into each cup.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each cup. A larger diameter indicates greater antimicrobial activity.
Visualizing Molecular Interactions and Workflows
Potential Signaling Pathways
Diarylamine derivatives can modulate various signaling pathways implicated in disease. For instance, some derivatives of the structurally related 4-nitrodiphenylamine have been shown to affect the NF-κB and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.
Caption: Potential inhibition of MAPK/ERK and NF-κB signaling pathways.
Experimental Workflow for Drug Discovery
The process of discovering and evaluating novel derivatives follows a structured workflow from synthesis to biological testing.
Caption: A typical workflow for discovering novel drug candidates.
Conclusion
This compound represents a valuable and versatile starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the proven biological activities of the broader diarylamine class, underscores the potential for fruitful drug discovery endeavors. This guide provides the foundational knowledge, including synthetic strategies, biological evaluation protocols, and conceptual frameworks for understanding their mechanism of action, to empower researchers in this exciting area of medicinal chemistry. Further exploration and derivatization of this core scaffold are warranted to unlock its full therapeutic potential.
References
- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4,4'-Dimethyldiphenylamine as a Polymer Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer degradation is a significant challenge in material science, affecting the lifespan and performance of a wide range of products. Oxidative degradation, initiated by heat, light, and mechanical stress, is a primary cause of this deterioration. This process involves the formation of highly reactive free radicals that propagate a chain reaction, leading to cleavage of polymer chains, crosslinking, and the formation of oxygen-containing functional groups.[1][2] These changes manifest as undesirable effects such as hardening, cracking, discoloration, and a general loss of mechanical properties.[3] To counteract these effects, antioxidants are incorporated into polymer matrices.
4,4'-Dimethyldiphenylamine (CAS No. 620-93-9) is a highly effective secondary antioxidant belonging to the aromatic amine class. It is widely used as a stabilizer in various polymers, including rubbers and plastics, to enhance their durability and performance by inhibiting oxidative degradation.[4] Its molecular structure allows it to function as a potent radical scavenger, interrupting the degradation cascade and extending the service life of polymeric materials. This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound as an antioxidant in polymers.
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its secondary amine group to highly reactive peroxy (ROO•) and alkyl (R•) radicals. This process neutralizes the free radicals, converting them into more stable hydroperoxides (ROOH) and alkanes (RH), respectively, thereby terminating the chain propagation step of oxidative degradation. The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across its aromatic rings. This resonance stabilization renders the antioxidant radical significantly less reactive, preventing it from initiating new degradation chains.
Data Presentation: Performance in Polymer Systems
The effectiveness of this compound as an antioxidant can be quantified by evaluating the retention of physical and mechanical properties of the polymer after accelerated aging. The following tables provide illustrative performance data in common polymer systems.
Table 1: Thermal Stability of Polyethylene (PE) with this compound
| Formulation | Concentration (phr*) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| PE (Control) | 0 | < 5 |
| PE + this compound | 0.5 | 45 |
| PE + this compound | 1.0 | 85 |
| PE + this compound | 2.0 | 150 |
*phr: parts per hundred rubber/resin
Table 2: Mechanical Properties of Natural Rubber (NR) Before and After Thermal Aging
| Formulation | Property | Unaged | Aged (72h @ 100°C) | Retention (%) |
| NR (Control) | Tensile Strength (MPa) | 25 | 12 | 48 |
| Elongation at Break (%) | 600 | 250 | 42 | |
| NR + 1.0 phr this compound | Tensile Strength (MPa) | 24 | 20 | 83 |
| Elongation at Break (%) | 580 | 480 | 83 |
Table 3: Mechanical Properties of Styrene-Butadiene Rubber (SBR) Before and After Thermal Aging
| Formulation | Property | Unaged | Aged (72h @ 100°C) | Retention (%) |
| SBR (Control) | Tensile Strength (MPa) | 18 | 7 | 39 |
| Elongation at Break (%) | 450 | 180 | 40 | |
| SBR + 1.0 phr this compound | Tensile Strength (MPa) | 17 | 14 | 82 |
| Elongation at Break (%) | 440 | 370 | 84 |
Experimental Protocols
The following protocols describe standard procedures for incorporating and evaluating the effectiveness of this compound in polymer formulations.
Protocol 1: Compounding of this compound in Natural Rubber (NR)
1. Materials and Equipment:
-
Natural Rubber (SMR 20 or equivalent)
-
Zinc Oxide (5 phr)
-
Stearic Acid (2 phr)
-
Carbon Black (e.g., N330, 45 phr)
-
Aromatic Oil (5 phr)
-
This compound (1-2 phr)
-
Sulfur (2.5 phr)
-
Accelerator (e.g., TBBS, 0.7 phr)
-
Two-roll mill
-
Hydraulic press with heated platens
-
Moving Die Rheometer (MDR)
2. Compounding Procedure:
-
Mastication: Masticate the natural rubber on a two-roll mill until a band is formed and the rubber is softened.
-
Ingredient Incorporation: Add the ingredients in the following order, ensuring each is well dispersed before adding the next: zinc oxide, stearic acid, this compound, carbon black, and aromatic oil.
-
Final Mixing: Add the sulfur and accelerator at a lower mill temperature to prevent premature vulcanization (scorch).
-
Homogenization: Continue mixing until a homogeneous compound is achieved.
-
Sheeting: Sheet out the compounded rubber to the desired thickness.
3. Curing:
-
Determine the optimum cure time (t90) using a Moving Die Rheometer (MDR) at the desired vulcanization temperature (e.g., 150°C).
-
Vulcanize the rubber sheets in a hydraulic press at the determined temperature and time.
Protocol 2: Evaluation of Antioxidant Efficacy by Accelerated Thermal Aging
1. Materials and Equipment:
-
Vulcanized rubber samples (with and without this compound)
-
Aging oven
-
Tensile testing machine (according to ASTM D412)
-
Hardness tester (Shore A durometer, according to ASTM D2240)
2. Accelerated Aging Procedure:
-
Cut dumbbell-shaped specimens from the vulcanized rubber sheets for tensile testing.
-
Place a set of control and test specimens in a calibrated aging oven.
-
Age the specimens at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 48, or 72 hours).[5]
3. Mechanical Property Testing:
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Measure the tensile strength and elongation at break of both unaged and aged specimens using a tensile testing machine.
-
Measure the Shore A hardness of both unaged and aged specimens.
-
Calculate the percentage retention of mechanical properties using the following formula: Retention (%) = (Value after aging / Value before aging) x 100
Protocol 3: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
1. Materials and Equipment:
-
Polymer samples (with and without this compound)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum crucibles
-
Nitrogen and Oxygen gas supplies
2. DSC-OIT Procedure (Isothermal Method):
-
Accurately weigh 5-10 mg of the polymer sample into an open aluminum crucible.
-
Place the crucible in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
Conclusion
This compound is a highly effective and versatile antioxidant for a broad range of polymers. Its ability to scavenge free radicals provides excellent protection against thermo-oxidative degradation, thereby preserving the mechanical integrity and extending the service life of the final products. The experimental protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers and formulators to effectively utilize this compound in their antioxidant formulations. Proper evaluation through standardized testing methods is crucial to optimize its concentration and achieve the desired performance in specific polymer applications.
References
Application Notes and Protocols for 4,4'-Dimethyldiphenylamine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethyldiphenylamine, a versatile aromatic amine, serves as a fundamental building block in the synthesis of advanced materials for organic electronics. Its electron-donating nature and ability to form stable amorphous films upon incorporation into larger molecular structures make it a valuable precursor for hole transport materials (HTMs) in perovskite solar cells (PSCs) and emitters in organic light-emitting diodes (OLEDs). This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound and its derivatives in these key organic electronic devices.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are utilized in the emissive layer (EML) of OLEDs, often as part of larger, more complex molecules that exhibit desirable photoluminescent properties. These materials can be designed to emit light across the visible spectrum, with a particular focus on achieving high-efficiency blue and green emission.
Synthesis of OLED Emitters
A common strategy for synthesizing OLED emitters from this compound involves cross-coupling reactions, such as the Buchwald-Hartwig amination, to link the diphenylamine core to other aromatic moieties. This allows for the fine-tuning of the molecule's electronic properties and emission characteristics.
Protocol: Synthesis of a Triphenylamine-Functionalized Emitter
This protocol describes a general method for the synthesis of a blue-emitting material derived from 4,4'-dibromostilbene and a diarylamine, which can be adapted for this compound derivatives.[1]
Materials:
-
4,4'-Dibromostilbene
-
Diarylamine (e.g., a derivative of this compound)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a bulky phosphine ligand)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine 4,4'-dibromostilbene (1 equivalent), the diarylamine (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), palladium catalyst (0.02 equivalents), and ligand (0.04 equivalents) in a reaction flask.
-
Add anhydrous toluene to the flask and stir the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and quench the reaction with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]
OLED Device Fabrication and Performance
The performance of an OLED is highly dependent on the device architecture and the properties of the individual layers. A typical multilayer OLED structure is fabricated by sequential deposition of organic and inorganic materials onto a transparent conductive substrate.
Protocol: OLED Fabrication by Thermal Evaporation
This protocol outlines a general procedure for fabricating a multilayer OLED device using a synthesized emitter.[2]
Device Structure: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Aluminum (Al) Cathode.[2]
Procedure:
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen stream and treat with UV-Ozone for 10 minutes.[2]
-
Organic Layer Deposition: In a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ mbar), deposit the following layers:[3]
-
HTL: 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) at a rate of 1-2 Å/s.[2]
-
EML: 20 nm of the synthesized emitter (derived from this compound) at a rate of 1 Å/s.[2]
-
ETL: 30 nm of a suitable electron-transporting material (e.g., tris(8-hydroxyquinolinato)aluminum, Alq3).
-
-
Cathode Deposition:
-
EIL: 1 nm of lithium fluoride (LiF) at a rate of 0.1 Å/s.
-
Cathode: 100 nm of aluminum (Al) at a rate of 2-5 Å/s.
-
Quantitative Data: OLED Performance
The performance of OLEDs is characterized by several key parameters, including turn-on voltage, maximum luminance, and external quantum efficiency (EQE). The table below summarizes the performance of OLEDs using different types of emitters, including those based on diphenyl sulfone and perylene diimide derivatives.
| Emitter Type | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| Diphenyl Sulfone Derivative (DB16) | 4.0 | 178 | - | (0.17, 0.16) | [4] |
| Diphenyl Sulfone Derivative (DB17) | 3.5 | 660 | - | - | [4] |
| Perylene Diimide Derivative | ~3.5 | ~2000 | ~0.7 | (0.66, 0.33) | [5] |
| Ce-TBO 2Et Complex | - | 18,200 | 22.3 | - | [2] |
| Eu(Tp 2Et ) 2 Complex | - | 15,800 | 11.1 | - | [2] |
Note: The performance of OLEDs is highly dependent on the specific molecular structure of the emitter and the device architecture.
Application in Perovskite Solar Cells (PSCs)
This compound is a key precursor in the synthesis of various hole transport materials (HTMs) for perovskite solar cells. These HTMs play a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, thereby contributing to the overall power conversion efficiency (PCE) and stability of the device.
Synthesis of Hole Transport Materials
The synthesis of HTMs often involves extending the conjugation of the this compound core by attaching other functional groups. A prominent example is the synthesis of spiro-OMeTAD, a widely used high-performance HTM.
Protocol: Synthesis of Spiro-OMeTAD
This protocol outlines a sustainable and scalable preparation of spiro-OMeTAD, starting from 4,4'-dimethoxydiphenylamine, a related diphenylamine derivative.[6]
Materials:
-
2,7-dibromo-9,9'-spirobifluorene
-
4,4'-Dimethoxydiphenylamine
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a bulky phosphine ligand)
-
Base (e.g., sodium tert-butoxide)
-
Toluene
Procedure:
-
Combine 2,7-dibromo-9,9'-spirobifluorene, 4,4'-dimethoxydiphenylamine (in excess or near stoichiometric amounts), palladium catalyst, ligand, and base in a reaction flask.
-
The reaction can be carried out in the melt (solvent-free) or with a minimal amount of toluene (e.g., 25 wt% with respect to reagents).[6]
-
Heat the reaction mixture under an inert atmosphere.
-
After the reaction is complete, cool the mixture and purify the product. Purification can be achieved by precipitation from a solvent like methanol followed by filtration and washing, or by column chromatography.[6]
PSC Device Fabrication and Performance
The HTL is typically deposited onto the perovskite layer via solution processing, most commonly by spin coating.
Protocol: Spin Coating of HTL in a Perovskite Solar Cell
This protocol provides a general procedure for depositing a polymeric HTL, which can be adapted for small molecule HTMs dissolved in a suitable solvent.
Materials:
-
HTM solution (e.g., spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP)
-
Perovskite-coated substrate
Procedure:
-
Prepare the HTM solution. For spiro-OMeTAD, a typical concentration is around 70-90 mg/mL in chlorobenzene, with the addition of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).
-
Dispense a specific volume of the HTM solution (e.g., 40-100 µL) onto the center of the perovskite-coated substrate.[7]
-
Spin the substrate at a defined speed (e.g., 1000-6000 rpm) for a set duration (e.g., 30-60 seconds).[7][8] The optimal spin speed will depend on the desired film thickness and the viscosity of the solution.
-
Anneal the substrate on a hotplate at a specific temperature (e.g., 85 °C) for a short period (e.g., 30 minutes) to remove residual solvent and improve film morphology.
Quantitative Data: Perovskite Solar Cell Performance
The performance of PSCs is evaluated based on their power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below presents performance data for PSCs using various HTMs, including derivatives of diphenylamine.
| Hole Transport Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| TDF-2 (iminodibenzyl derivative) | 19.38 | - | - | - | [9] |
| TDF-1 (diphenylamine derivative) | 18.16 | - | - | - | [9] |
| PTAA (reference HTM) | 20.20 | - | - | - | [9] |
| m-MTDATA | 17.73 | - | - | 0.796 | [10] |
| Aza-BODIPY 1 | 18.12 | - | - | - | [11] |
| CPDA 1 | ~23 | - | - | - | [12] |
| DPAMes-TT | 19.3 | - | - | - | [13] |
| TPA-TT | 18.5 | - | - | - | [13] |
Note: The performance of PSCs is highly dependent on the entire device stack, including the perovskite composition and the electron transport layer, as well as the specific HTM used.
Visualizations
Logical Relationship: From Precursor to Device Application
Caption: Logical workflow from this compound to device applications.
Experimental Workflow: OLED Device Fabrication
Caption: Step-by-step workflow for OLED device fabrication.
Experimental Workflow: Perovskite Solar Cell Fabrication (HTL Deposition)
Caption: Workflow for PSC fabrication focusing on the HTL deposition step.
References
- 1. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ecorfan.org [ecorfan.org]
- 8. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triphenylamine-functionalized aza-BODIPY dyes: synthesis, characterization, and their application as hole transport materials in perovskite solar cells - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Buchwald-Hartwig Amination using 4,4'-Dimethyldiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination using 4,4'-dimethyldiphenylamine as the amine coupling partner to form various triarylamine structures. Triarylamines are important structural motifs in organic light-emitting diodes (OLEDs), hole-transport materials, and as intermediates in the synthesis of complex pharmaceutical agents.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium complex are eliminated to form the desired C-N bond in the triarylamine product, regenerating the active Pd(0) catalyst.
A simplified representation of this catalytic cycle is depicted below.
References
Application Notes and Protocols for the Use of 4,4'-Dimethyldiphenylamine in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4,4'-dimethyldiphenylamine as a key reagent in the synthesis of triarylmethane dyes. This class of dyes is noted for its vibrant and intense colors, with applications ranging from textile dyeing to analytical reagents. Due to its secondary amine structure, this compound serves as an excellent precursor for the formation of leuco bases through condensation reactions, which are subsequently oxidized to yield the final colored dye.
Introduction
This compound, also known as di-p-tolylamine, is a versatile secondary aromatic amine. While it cannot be directly diazotized for the production of azo dyes due to the absence of a primary amino group, its nucleophilic character and the activating effect of the methyl groups on the phenyl rings make it a suitable candidate for electrophilic substitution and condensation reactions. A primary application in dye chemistry is its role in the synthesis of triarylmethane dyes.
The general synthetic pathway involves a two-step process:
-
Leuco Dye Formation: Condensation of this compound with a suitable carbonyl compound, typically an aromatic aldehyde or ketone, under acidic conditions. This reaction forms a colorless leuco base.
-
Oxidation: The leuco base is then oxidized to the final, intensely colored triarylmethane dye. Common oxidizing agents include lead peroxide, potassium ferricyanide, or even air.
This methodology allows for the creation of a diverse range of colors depending on the choice of the carbonyl compound and any subsequent modifications.
Data Presentation
The following table summarizes key quantitative data for a representative synthesis of a triarylmethane dye using a diarylamine precursor, illustrating the typical reaction conditions and outcomes.
| Reagent 1 | Reagent 2 | Condensing Agent | Oxidizing Agent | Solvent | Reaction Temperature (°C) | Yield (%) | λmax (nm) |
| N-ethyl-N-(m-sulfobenzyl)aniline | Benzaldehyde | Sulfuric Acid | Sodium Dichromate | Water | Not Specified | >90 | 602 |
Note: This data is for a structurally related triarylmethane dye and is provided as a representative example.
Experimental Protocols
The following protocols describe the general methodology for the synthesis of triarylmethane dyes using secondary diarylamines like this compound.
Protocol 1: Synthesis of the Leuco Base via Acid-Catalyzed Condensation
This protocol outlines the formation of the colorless leuco base from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)
-
Concentrated sulfuric acid or hydrochloric acid
-
Ethanol or glacial acetic acid (solvent)
-
Sodium carbonate or other base for neutralization
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, filtration apparatus)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve two molar equivalents of this compound in a suitable solvent such as ethanol or glacial acetic acid.
-
Slowly add one molar equivalent of the aromatic aldehyde to the stirred solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the pH is neutral.
-
The leuco base will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water to remove any inorganic impurities.
-
Recrystallize the crude leuco base from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Dry the purified leuco base in a vacuum oven.
Protocol 2: Oxidation of the Leuco Base to the Triarylmethane Dye
This protocol describes the conversion of the colorless leuco base into the final colored dye.
Materials:
-
Purified leuco base from Protocol 1
-
Oxidizing agent (e.g., lead peroxide, potassium ferricyanide, or sodium dichromate)
-
Dilute acid (e.g., hydrochloric acid or acetic acid)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Sodium chloride (for salting out, if necessary)
-
Standard laboratory glassware
Procedure:
-
Suspend the purified leuco base in a suitable solvent, such as a dilute aqueous acid solution.
-
Stir the suspension vigorously to ensure good mixing.
-
Slowly add a stoichiometric amount of the chosen oxidizing agent to the suspension. The color of the dye should develop rapidly.
-
Continue stirring the reaction mixture at room temperature for 1 to 2 hours to ensure complete oxidation.
-
If the dye is water-soluble, it can be precipitated by the addition of sodium chloride (salting out).
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with a saturated sodium chloride solution to remove excess oxidant and other impurities.
-
Dry the final dye product. The dye can be further purified by recrystallization if necessary.
Mandatory Visualizations
Caption: General workflow for the synthesis of a triarylmethane dye.
Caption: Putative reaction mechanism for leuco base formation.
Application Notes and Protocols for the Quantification of 4,4'-Dimethyldiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethyldiphenylamine is a chemical intermediate used in the synthesis of various organic compounds, including dyes, antioxidants, and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for quality control, process optimization, and stability studies in drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the described methods.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass spectrometric detection. | Formation of a colored complex and measurement of its absorbance. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~1 - 5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Throughput | High | Medium | High |
| Notes | A robust and widely applicable method. | Highly selective and sensitive, may require derivatization. | Simple and cost-effective, but less specific. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the quantification of this compound, offering a good balance of speed, sensitivity, and resolution.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid (for non-MS detection) or 0.1% Formic Acid (for MS-compatible methods).[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection. For pharmaceutical formulations, initial extraction with a suitable organic solvent may be necessary.[2]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the quantification of this compound, especially in complex matrices. Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Derivatizing agent: Heptafluorobutyric anhydride (HFBA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Organic solvents (e.g., Toluene, Hexane, Ethyl Acetate) of high purity
-
This compound reference standard
-
Internal standard (e.g., 1-Aminofluorene or a deuterated analog)
2. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
3. Standard and Sample Preparation with Derivatization
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of working standards in a suitable solvent (e.g., toluene).
-
Sample Preparation:
-
Extract the sample with a suitable organic solvent. For biological samples, a liquid-liquid extraction or solid-phase extraction may be required.[3]
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add the internal standard solution.
-
Derivatization: Add the derivatizing agent (e.g., 50 µL of HFBA) and a catalyst if required (e.g., pyridine for silylation). Heat the mixture (e.g., 60 °C for 30 minutes) to complete the reaction.[4]
-
Cool the sample and inject it into the GC-MS system.
-
4. Data Analysis
-
Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra.
-
For quantification in SIM mode, monitor characteristic ions of the derivatized analyte.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
Workflow Diagram
UV-Vis Spectrophotometry
UV-Vis spectrophotometry provides a simple and cost-effective method for the quantification of this compound, typically after a derivatization reaction to form a colored product. This method is suitable for less complex sample matrices.
Experimental Protocol
1. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
p-Chloranilic acid (p-CA) reagent
-
Organic solvent (e.g., Acetonitrile or 1,4-Dioxane)
-
This compound reference standard
2. Method Principle This method is based on the charge-transfer complex formation reaction between the electron-donating this compound (a secondary aromatic amine) and an electron-accepting reagent like p-chloranilic acid (p-CA) in an organic solvent, resulting in a colored complex with a specific maximum absorbance wavelength.[4]
3. Standard and Sample Preparation
-
p-CA Reagent Solution: Prepare a solution of p-chloranilic acid in the chosen organic solvent (e.g., 0.1% w/v).
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the organic solvent.
-
Sample Preparation: Dissolve the sample in the organic solvent to obtain a concentration within the linear range of the assay.
4. Measurement Procedure
-
To a set of volumetric flasks, add a fixed volume of the p-CA reagent solution.
-
Add varying volumes of the working standard solutions or the sample solution to the flasks.
-
Dilute to the final volume with the organic solvent and mix well.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.
-
Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank (containing the p-CA reagent and solvent only). The λmax for similar amine-pCA complexes is typically in the range of 520-530 nm.[4]
5. Data Analysis
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the working standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Logical Relationship of Analytical Techniques
Conclusion
The choice of the analytical method for the quantification of this compound should be based on the specific requirements of the analysis. HPLC-UV is a reliable and versatile method for routine quality control. GC-MS provides the highest selectivity and sensitivity, making it ideal for trace analysis in complex matrices, though it may necessitate a derivatization step. UV-Vis spectrophotometry offers a simple and rapid screening method when high selectivity is not a primary concern. Proper method validation should be performed for any chosen technique to ensure accurate and reliable results.
References
- 1. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bib.irb.hr:8443 [bib.irb.hr:8443]
- 3. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials Utilizing 4,4'-Dimethyldiphenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of triarylamine-based hole-transporting materials (HTMs) starting from 4,4'-dimethyldiphenylamine. The methodologies described herein are based on well-established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are fundamental for the formation of carbon-nitrogen (C-N) bonds in the synthesis of advanced organic electronic materials.
Introduction
Triarylamine derivatives are a prominent class of organic semiconductors widely employed as hole-transporting materials in various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their excellent hole mobility, suitable energy levels, and good film-forming properties contribute significantly to the high efficiency and stability of these devices. This compound serves as a versatile and cost-effective building block for the synthesis of these advanced materials. The methyl groups can enhance solubility and influence the morphological stability of the resulting HTMs.
This document outlines two robust synthetic protocols for the preparation of a model triarylamine-based HTM, N,N-bis(4-methylphenyl)-4'-methoxy-[1,1'-biphenyl]-4-amine, using this compound as a key starting material. The protocols are detailed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Data Presentation
The following tables summarize key performance metrics of triarylamine-based HTMs. While specific data for HTMs synthesized directly from this compound is limited in the public domain, the tables present data for structurally similar and relevant compounds to provide a comparative context for expected performance.
Table 1: Physicochemical Properties of Selected Triarylamine-based HTMs
| HTM Reference Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Td (°C) |
| Spiro-OMeTAD | -5.10 | -2.15 | 2.95 | 410 |
| TDF-1 (diphenylamine-based) | -5.23 | -2.13 | 3.10 | 434 |
| TDF-2 (iminodibenzyl-based) | -5.18 | -2.11 | 3.07 | 448 |
| HTM4 (fluorene-based) | -5.15 | -2.05 | 3.10 | 420 |
Note: Td represents the decomposition temperature at 5% weight loss.
Table 2: Device Performance of Perovskite Solar Cells with Selected Triarylamine-based HTMs
| HTM | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| Spiro-OMeTAD | 1.12 | 23.5 | 0.78 | 20.5 |
| TDF-1 | 1.08 | 22.1 | 0.76 | 18.16[1] |
| TDF-2 | 1.09 | 22.5 | 0.79 | 19.38[1] |
| HTM4 | 1.05 | 21.3 | 0.75 | 16.8[2] |
Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Performance data can vary based on the specific perovskite composition and device architecture.
Experimental Protocols
Protocol 1: Synthesis of N,N,N'-tris(4-methylphenyl)aniline via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-iodotoluene. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][4]
Materials:
-
This compound
-
4-Iodotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), 4-iodotoluene (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Stir the reaction mixture at 110 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of N,N-bis(4-methylphenyl)-4-methoxyaniline via Ullmann Condensation
This protocol outlines the copper-catalyzed synthesis of a triarylamine HTM through the coupling of this compound and 4-iodoanisole. The Ullmann condensation is a classical method for forming C-N bonds, often requiring higher temperatures than palladium-catalyzed reactions.[5]
Materials:
-
This compound
-
4-Iodoanisole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), 4-iodoanisole (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reaction: Heat the reaction mixture to 140-160 °C and stir vigorously under an inert atmosphere. Monitor the reaction by TLC. The reaction may take 24-48 hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of dichloromethane in hexane).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic workflow for Buchwald-Hartwig amination.
Caption: Synthetic workflow for Ullmann condensation.
References
- 1. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxydiphenylamine-substituted fluorene derivatives as hole transporting materials: role of molecular interaction on device photovoltaic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4,4'-Dimethyldiphenylamine in the Synthesis of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,8-dimethylphenothiazine from 4,4'-dimethyldiphenylamine and explore the potential therapeutic applications of the resulting phenothiazine derivatives, particularly in cancer and as antioxidants. While specific quantitative biological data for 2,8-dimethylphenothiazine is limited in publicly available literature, this document compiles relevant data from closely related phenothiazine derivatives to provide a valuable comparative context.
Introduction
Phenothiazines are a class of heterocyclic compounds possessing a tricyclic structure that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Derivatives of phenothiazine are known to exhibit antipsychotic, antihistaminic, anti-inflammatory, and, notably, anticancer and antioxidant properties.[1][2] The synthesis of phenothiazine derivatives often involves the thionation of substituted diphenylamines. This document focuses on the use of this compound as a precursor for the synthesis of 2,8-dimethylphenothiazine and discusses the potential biological activities of this and related compounds.
Synthesis of 2,8-Dimethylphenothiazine
The synthesis of 2,8-dimethylphenothiazine from this compound can be achieved through an iodine-catalyzed fusion reaction with sulfur. This method is a modification of the classic Bernthsen synthesis of phenothiazines.[3]
Reaction Scheme:
Caption: Synthesis of 2,8-Dimethylphenothiazine.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of phenothiazine derivatives.[3][4] Researchers should optimize the conditions for their specific setup.
Materials:
-
This compound
-
Sulfur powder
-
Iodine (catalyst)
-
Ethanol
-
Sand bath or heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 molar equivalent) and sulfur (2.0 molar equivalents).
-
Add a catalytic amount of iodine (approximately 1-2% by weight of the diphenylamine).
-
Heat the mixture in a sand bath or with a heating mantle to 250-260°C for approximately 5 hours. The reaction mixture will melt and darken, and the evolution of hydrogen sulfide gas may be observed. The reaction should be carried out in a well-ventilated fume hood.[4]
-
After cooling, the solidified reaction mixture is dissolved in a minimal amount of hot ethanol.
-
The hot ethanolic solution is then poured into cold water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude 2,8-dimethylphenothiazine can be purified by recrystallization from ethanol to yield a crystalline solid.[4]
Expected Outcome:
The final product, 2,8-dimethylphenothiazine, is expected to be a yellowish crystalline solid. The yield and melting point should be determined and compared to literature values if available. For the parent phenothiazine, a yield of 80% and a melting point of 185°C have been reported under similar conditions.[4]
Biological Activities of Phenothiazine Derivatives
Phenothiazine derivatives have demonstrated a wide range of biological activities, with significant potential as anticancer and antioxidant agents.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of phenothiazine derivatives against various cancer cell lines.[5][6][7] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][8][9]
Table 1: Cytotoxic Activity of Selected Phenothiazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PEGylated Phenothiazine (PP) | HeLa (cervical cancer) | 229.1 | [5] |
| PEGylated Phenothiazine (PP) | MeWo (skin cancer) | 251.9 | [5] |
| PEGylated Phenothiazine (PPO) | HepG2 (liver cancer) | 161.3 | [5] |
| PEGylated Phenothiazine (PPO) | MCF7 (breast cancer) | 131.7 | [5] |
| Phenothiazine-F16 Hybrid | BT474 (breast cancer) | 3.3 | [7] |
| Compound 3a | HT-29 (colorectal adenocarcinoma) | 202.85 | [10] |
| Compound 3b | HT-29 (colorectal adenocarcinoma) | 199.27 | [10] |
Antioxidant Activity
Phenothiazine derivatives are also recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[3][11] The antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant activity is often expressed as an EC50 or IC50 value, representing the concentration required to scavenge 50% of the free radicals.[12][13]
While specific IC50 values for the antioxidant activity of 2,8-dimethylphenothiazine are not available in the reviewed literature, the general class of phenothiazines has shown promising results. For instance, a series of newly synthesized phenothiazine derivatives demonstrated significant antioxidant activity, with some compounds showing efficacy in the micromolar range.[11] The structure-activity relationship suggests that the substitution pattern on the phenothiazine ring plays a crucial role in its antioxidant potential.
Signaling Pathways Modulated by Phenothiazine Derivatives
The anticancer effects of phenothiazine derivatives are mediated through their interaction with various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Caption: General signaling pathways modulated by phenothiazine derivatives.
Phenothiazines have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2] They can modulate the expression of proteins in the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[2] Furthermore, some derivatives can induce the expression of the tumor suppressor protein p53, which plays a critical role in both apoptosis and cell cycle arrest.[8][14]
Disruption of key survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, by phenothiazine derivatives can also contribute to their anticancer effects by inhibiting cell proliferation and promoting apoptosis.[9] Additionally, the inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein involved in cell cycle regulation, has been identified as a potential mechanism of action for this class of compounds.[9]
Conclusion
This compound serves as a readily accessible precursor for the synthesis of 2,8-dimethylphenothiazine. The resulting phenothiazine derivative is expected to possess promising biological activities, in line with the known anticancer and antioxidant properties of this class of compounds. Further investigation into the specific biological effects and mechanisms of action of 2,8-dimethylphenothiazine is warranted to fully elucidate its therapeutic potential. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 5. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Induction of apoptosis by Phenothiazine derivatives in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. library.dmed.org.ua [library.dmed.org.ua]
- 13. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of apoptosis signaling pathways and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for high-yield synthesis of 4,4'-Dimethyldiphenylamine
Application Note: High-Yield Synthesis of 4,4'-Dimethyldiphenylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, also known as di-p-tolylamine, is a valuable secondary diarylamine intermediate in the synthesis of organic electronic materials, dyes, and pharmaceuticals. Achieving a high-yield synthesis is crucial for both laboratory-scale research and industrial production. Modern catalytic cross-coupling reactions have largely replaced traditional methods that required harsh conditions. This document provides detailed protocols and comparative data for the high-yield synthesis of this compound, focusing on the widely adopted Buchwald-Hartwig amination, and offers a comparison with the classical Ullmann condensation.
Comparative Data of Synthetic Methodologies
The selection of a synthetic route depends on factors such as desired yield, substrate scope, and tolerance to functional groups. The Buchwald-Hartwig amination is often preferred for its milder conditions and higher yields.[1] In contrast, the Ullmann condensation traditionally requires high temperatures and stoichiometric copper, though modern variations have improved conditions.[2]
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |
| Aryl Halide | 4-Bromotoluene or 4-Chlorotoluene | 4-Iodotoluene or 4-Bromotoluene |
| Amine | p-Toluidine | p-Toluidine |
| Catalyst | Palladium Precatalyst (e.g., Pd₂(dba)₃) | Copper(I) Salt (e.g., CuI) |
| Ligand | Biaryl Phosphine (e.g., XPhos, SPhos) | Diamine or Phenanthroline-based ligands |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Anhydrous Toluene, Dioxane | DMF, NMP, Nitrobenzene |
| Temperature | 80 - 110 °C | 150 - 210 °C (often lower in modern protocols) |
| Reaction Time | 4 - 24 hours | 12 - 48 hours |
| Typical Yield | >90% | Variable, often 60-80% |
Experimental Workflow for Synthesis
The general workflow for the synthesis, workup, and purification of this compound via a cross-coupling reaction is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from 4-bromotoluene and p-toluidine, a method known for its high efficiency and functional group tolerance.[1]
Materials and Reagents:
-
4-Bromotoluene (1.0 eq)
-
p-Toluidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate (for workup)
-
Hexanes (for chromatography)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel (for column chromatography)
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: An oven-dried 100 mL Schlenk flask containing a magnetic stir bar is fitted with a condenser and connected to an inert gas line. The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Charging Reactants: To the flask, add sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%). The flask is briefly evacuated and backfilled with argon again. Then, add p-toluidine (1.2 eq) and 4-bromotoluene (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent, 4-bromotoluene).
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored periodically by TLC (e.g., using a 9:1 hexanes/ethyl acetate eluent) until the starting material (4-bromotoluene) is consumed (typically 4-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue is purified by flash column chromatography on silica gel.
-
A solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically used to elute the product.
-
Fractions containing the desired product (as identified by TLC) are combined and the solvent is removed under reduced pressure to yield this compound as a solid.
-
Safety Precautions:
-
Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are hazardous and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive.
References
Application Notes: 4,4'-Dimethyldiphenylamine as a Redox Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethyldiphenylamine, also known as di-p-tolylamine, is an aromatic amine that can function as a redox indicator in various titrimetric analyses. Similar to its parent compound, diphenylamine, its utility lies in a distinct color change upon oxidation, signaling the endpoint of a redox titration. This document provides detailed application notes and protocols for the use of this compound as a redox indicator, with a primary focus on the titration of ferrous ions (Fe²⁺) with a standard solution of potassium dichromate (K₂Cr₂O₇).
Principle of Operation
The function of this compound as a redox indicator is based on its oxidation from a colorless form to a colored oxidized species at a specific electrode potential. In the presence of a strong oxidizing agent, such as potassium dichromate, and after the primary analyte (e.g., Fe²⁺) has been completely oxidized, the excess titrant oxidizes the indicator. This oxidation process involves the formation of a diphenylbenzidine-type intermediate, which is further oxidized to a violet-colored quinonediimine derivative. The appearance of this stable violet color marks the titration's endpoint.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Di-p-tolylamine, Bis(4-methylphenyl)amine |
| CAS Number | 620-93-9 |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
| Solubility | Soluble in organic solvents and concentrated acids. |
Quantitative Data: Comparison of Redox Indicators
While specific experimental data for the transition potential of this compound is not widely available in the literature, its potential can be estimated to be in a similar range to other diphenylamine derivatives. The introduction of electron-donating methyl groups on the phenyl rings is expected to slightly lower the oxidation potential compared to diphenylamine.
| Indicator | Transition Potential (V vs. SHE) | Color Change (Reduced → Oxidized) |
| Diphenylamine | +0.76 | Colorless → Violet |
| Diphenylamine Sulfonate | +0.85 | Colorless → Red-Violet |
| 4-Amino-4'-methyldiphenylamine | E = 0.735 - 0.059 pH[1] | Colorless → Red-Violet[1] |
| This compound (Estimated) | ~ +0.7 to +0.8 | Colorless → Violet |
| Ferroin | +1.06 | Red → Pale Blue |
Note: The transition potential for this compound is an estimation based on the values of related compounds.
Experimental Protocols
Preparation of this compound Indicator Solution (0.5% w/v)
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled or Deionized Water
-
50 mL Volumetric Flask
-
Beaker
-
Glass Stirring Rod
Procedure:
-
Carefully add 25 mL of concentrated sulfuric acid to a beaker.
-
In small portions, while stirring continuously, dissolve 0.25 g of this compound in the concentrated sulfuric acid.
-
Once fully dissolved, cautiously transfer the solution to a 50 mL volumetric flask.
-
Rinse the beaker with a small amount of concentrated sulfuric acid and add the rinsing to the volumetric flask.
-
Carefully dilute the solution to the 50 mL mark with concentrated sulfuric acid.
-
Stopper the flask and mix the solution thoroughly.
-
Store the indicator solution in a dark, glass-stoppered bottle.
Caution: Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Titration of Ferrous Ions (Fe²⁺) with Potassium Dichromate (K₂Cr₂O₇)
Objective: To determine the concentration of Fe²⁺ in a sample solution using a standardized solution of K₂Cr₂O₇ and this compound as the indicator.
Materials:
-
Standardized 0.1 N Potassium Dichromate (K₂Cr₂O₇) solution
-
Ferrous ammonium sulfate (Mohr's salt) solution or other Fe²⁺ sample
-
This compound indicator solution (0.5% w/v in conc. H₂SO₄)
-
Sulfuric Acid (H₂SO₄), 1 M
-
Phosphoric Acid (H₃PO₄), 85%
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer Flask (250 mL)
-
Graduated Cylinders
Procedure:
-
Rinse and fill the burette with the standardized 0.1 N K₂Cr₂O₇ solution. Record the initial volume.
-
Pipette 25.00 mL of the Fe²⁺ sample solution into a 250 mL Erlenmeyer flask.
-
Add 25 mL of 1 M H₂SO₄ to acidify the solution.
-
Add 5 mL of 85% H₃PO₄. The phosphoric acid helps to lower the potential of the Fe³⁺/Fe²⁺ couple by forming a colorless complex with Fe³⁺ ions, which sharpens the endpoint.[2][3][4][5]
-
Add 2-3 drops of the this compound indicator solution to the flask.
-
Titrate the Fe²⁺ solution with the K₂Cr₂O₇ solution from the burette with constant swirling.
-
Initially, the solution will be colorless or pale green due to the presence of Fe²⁺ ions.
-
As the titration proceeds, the Fe²⁺ is oxidized to Fe³⁺.
-
The endpoint is reached when the first permanent, intense violet color appears.
-
Record the final volume of the K₂Cr₂O₇ solution used.
-
Repeat the titration at least two more times to ensure concordant results.
Calculation: The concentration of Fe²⁺ can be calculated using the following formula:
N₁V₁ = N₂V₂
Where:
-
N₁ = Normality of the K₂Cr₂O₇ solution
-
V₁ = Volume of the K₂Cr₂O₇ solution used (in mL)
-
N₂ = Normality of the Fe²⁺ solution
-
V₂ = Volume of the Fe²⁺ solution taken (in mL)
Visualizations
Caption: Experimental workflow for the titration of Fe²⁺ using this compound.
Caption: Redox mechanism of this compound as an indicator.
References
- 1. Properties of 4-amino-4'-methyldiphenylamine as a redox indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ESTIMATION OF FERROUS IRON (Redox Titrations) | Computer Program With Source Code [allcomputerprograms.blogspot.com]
- 5. kfs.edu.eg [kfs.edu.eg]
Application Notes and Protocols: Antioxidants in Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubricants are critical components in a vast array of machinery and equipment, serving to reduce friction, dissipate heat, and prevent wear. However, under typical operating conditions involving high temperatures, pressures, and exposure to oxygen and metal catalysts, lubricants are susceptible to oxidative degradation. This process leads to the formation of harmful byproducts such as sludge, varnish, and corrosive acids, which can increase viscosity, impede heat transfer, and ultimately lead to equipment failure.[1][2] To counteract this degradation, antioxidants are incorporated into lubricant formulations. These additives are sacrificial chemical compounds that inhibit the oxidation process, thereby extending the service life of the lubricant and protecting the machinery.[1]
This document provides detailed application notes on the use of antioxidants in lubricant formulations, including a summary of common antioxidant types, their mechanisms of action, and synergistic effects. Furthermore, it outlines key experimental protocols for evaluating the performance of these antioxidants, complete with data presentation in structured tables and visual workflows to aid in research and development.
Types of Antioxidants and Their Mechanisms of Action
Antioxidants in lubricants are broadly classified into two main categories: primary and secondary antioxidants.[1]
-
Primary Antioxidants (Radical Scavengers): These are the first line of defense against oxidation. They function by donating a hydrogen atom to highly reactive peroxy radicals (ROO•), converting them into more stable hydroperoxides (ROOH) and a stable antioxidant radical. This action effectively breaks the propagation cycle of oxidation. Common primary antioxidants include:
-
Hindered Phenols: These compounds, such as 2,6-di-tert-butylphenol (DTBP), are effective at lower temperatures and work by donating the hydrogen atom from their hydroxyl group.[3]
-
Aromatic Amines: Aminic antioxidants, like alkylated diphenylamines (ADPAs), are highly effective at elevated temperatures and can neutralize multiple radical species.[3][4]
-
-
Secondary Antioxidants (Hydroperoxide Decomposers): These antioxidants work by converting the hydroperoxides (ROOH) formed during the propagation stage into non-radical, stable products, such as alcohols. This prevents the hydroperoxides from decomposing into more reactive radicals. Examples of secondary antioxidants include:
-
Metal Deactivators: Metal ions, such as copper and iron, can act as catalysts in the oxidation process. Metal deactivators, like certain triazole derivatives, passivate these metal surfaces by forming a protective film, thereby preventing their catalytic activity.[1]
Signaling Pathway: Antioxidant Mechanism of Action
The following diagram illustrates the general mechanism of action for primary and secondary antioxidants in inhibiting lubricant oxidation.
References
Application Notes and Protocols: Preparation of Styrenated Diphenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrenated diphenylamine (SDPA) and its derivatives are a class of compounds widely utilized for their potent antioxidant properties.[1][2][3] Primarily employed in the stabilization of polymeric materials such as natural and synthetic rubbers, latex, polyolefins, and polyurethanes, they protect these materials from degradation due to heat and oxidation.[1][3] Beyond their industrial application as antioxidants, certain diphenylamine derivatives have been explored for their potential in pharmaceuticals and as intermediates in the synthesis of dyes.[4][5] The preparation of styrenated diphenylamine typically involves the acid-catalyzed alkylation of diphenylamine with styrene. This document provides detailed protocols for the synthesis of styrenated diphenylamine derivatives, focusing on methods using acid clay catalysts and base-modified catalyst systems to influence product distribution.
Data Presentation
The following tables summarize quantitative data from representative experiments in the preparation of styrenated diphenylamine derivatives.
Table 1: Synthesis of Styrenated Diphenylamine using Undried Acid Clay Catalyst [1][6]
| Parameter | Value |
| Reactants | |
| Diphenylamine | 1.0 mol |
| Styrene | 1.95 - 2.15 mol (preferred: 2.00 - 2.05 mol) |
| Catalyst | |
| Type | Undried Montmorillonite Clay (e.g., KSF) |
| Amount | 8 - 16 parts by weight per 100 parts diphenylamine |
| Water Content | 6 - 9% |
| Reaction Conditions | |
| Temperature | 190 - 220 °C (preferred: 200 - 208 °C) |
| Duration | 1 hour post-styrene addition |
| Product Composition | |
| Diphenylamine (unreacted) | 0.5% |
| o-monostyryl DPA | 4.4% |
| p-monostyryl DPA | 7.5% |
| o,o-distyryl DPA | 9.2% |
| o,p-distyryl DPA | 11.7% |
| p,p-distyryl DPA | 37.4% |
| tristyryl DPA | 27.0% |
Table 2: Synthesis of 4,4'-Distyryl-diphenylamine using Base-Modified Acid Clay Catalyst [7][8]
| Parameter | Example 1 (Without Base) | Example 2 (With Base) |
| Reactants | ||
| Diphenylamine | 75 g (0.44 mol) | 75 g (0.44 mol) |
| Styrene | 92.3 g (0.88 mol) | 92.3 g (0.88 mol) |
| Catalyst | ||
| Type | KSF Clay | KSF Clay |
| Amount | 4.6 g | 4.6 g |
| Base Modifier | ||
| Type | None | Triton B (40% benzyltrimethylammonium hydroxide in methanol) |
| Amount | - | 0.25% by weight of diphenylamine |
| Reaction Conditions | ||
| Temperature | 220 °C | 220 °C |
| Styrene Addition Time | 2 hours | 2 hours |
| Post-addition Reaction Time | 1 hour | 1 hour |
| Yield | ||
| 4,4'-Distyryl-diphenylamine | 24.1% by weight | 38.5% by weight |
Experimental Protocols
Protocol 1: General Preparation of Styrenated Diphenylamine using Acid Clay Catalyst
This protocol is based on the general method described for producing a mixture of styrenated diphenylamine derivatives with high antioxidant activity.[1][2][6]
Materials:
-
Diphenylamine
-
Styrene
-
Undried acid clay catalyst (e.g., Montmorillonite KSF, containing 6-9% water)
-
Toluene (for dilution, optional)
-
Nitrogen gas supply
Equipment:
-
Glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
Filtration apparatus.
-
Rotary evaporator (for solvent removal).
-
Distillation apparatus (for purification).
Procedure:
-
Reactor Setup: Charge the reactor with diphenylamine and the undried acid clay catalyst (8-16 parts by weight per 100 parts of diphenylamine).
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere. This is crucial to prevent oxidation and improve the color of the final product.[9]
-
Heating: Begin stirring and heat the mixture to the reaction temperature of 190-220 °C (preferably 200-208 °C).[1][6]
-
Styrene Addition: Once the reaction temperature is stable, add styrene dropwise from the dropping funnel over a period of 25-45 minutes. The molar ratio of styrene to diphenylamine should be between 1.95:1 and 2.15:1.[1][6]
-
Reaction: After the addition of styrene is complete, maintain the reaction mixture at the set temperature with continuous stirring for an additional hour.[1][6]
-
Catalyst Removal: After the reaction is complete, cool the mixture slightly. The catalyst can be removed by hot filtration.[7] Diluting the reaction mixture with an appropriate solvent like toluene can facilitate filtration.[10]
-
Purification:
-
If a solvent was used for dilution, remove it using a rotary evaporator.
-
The unreacted starting materials (diphenylamine and styrene) can be removed by vacuum distillation to yield the final mixture of styrenated diphenylamine derivatives.[10]
-
Protocol 2: Selective Preparation of 4,4'-Distyryl-diphenylamine using Base-Modified Catalyst
This protocol is designed to increase the yield of the para-substituted product, 4,4'-distyryl-diphenylamine, by modifying the acid clay catalyst with a base.[7][8][11]
Materials:
-
Diphenylamine
-
Styrene
-
Acid clay catalyst (e.g., KSF or Bentolite L)
-
Base modifier (e.g., Triton B, KOH, or other organic/inorganic bases)
-
Nitrogen gas supply
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reactor Setup: Charge the reactor with diphenylamine, the acid clay catalyst (e.g., 6% by weight of diphenylamine), and the base modifier (e.g., 0.25% by weight of diphenylamine).
-
Inert Atmosphere: Purge the reactor with nitrogen.
-
Heating: Begin stirring and heat the mixture to the reaction temperature, typically between 170 °C and 300 °C (a temperature of 220 °C is cited in specific examples).[7][8]
-
Styrene Addition: Slowly add styrene to the hot mixture over a period of approximately 2 hours. The molar ratio of styrene to diphenylamine is generally between 1:1 and 3:1, with 2:1 to 2.5:1 being preferred.[8][11]
-
Reaction: After completing the styrene addition, continue heating and stirring the mixture for an additional hour.[7]
-
Catalyst Removal: Remove the catalyst from the hot reaction mixture by filtration.[7]
-
Product Isolation: The filtrate is the styrenated diphenylamine product, with an enriched content of 4,4'-distyryl-diphenylamine. Further purification can be performed by distillation if required.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the preparation of styrenated diphenylamine.
Caption: General workflow for the synthesis of styrenated diphenylamine.
Antioxidant Mechanism of Action
Styrenated diphenylamine acts as a radical scavenger to inhibit oxidation processes. The diphenylamine moiety is the active antioxidant component.
Caption: Radical scavenging mechanism of styrenated diphenylamine.
References
- 1. GB1560035A - Process of preparing styrenated diphenylamine - Google Patents [patents.google.com]
- 2. CA1095086A - Process of preparing styrenated diphenylamine - Google Patents [patents.google.com]
- 3. parchem.com [parchem.com]
- 4. haihangchem.com [haihangchem.com]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4263456A - Process of preparing styrenated diphenylamine - Google Patents [patents.google.com]
- 7. DE2842852A1 - METHOD FOR PRODUCING A STYROLATED DIPHENYLAMINE - Google Patents [patents.google.com]
- 8. CA1106409A - Base modified catalysis in the styrenation of diphenylamine - Google Patents [patents.google.com]
- 9. CN102659606B - Preparation method of alkylated diphenylamine antioxidant with high color stability - Google Patents [patents.google.com]
- 10. eureka.patsnap.com [eureka.patsnap.com]
- 11. US4163757A - Base modified catalysis in the styrenation of diphenylamine - Google Patents [patents.google.com]
Application Note: 2,4-dichloro-5-methoxyaniline as a Key Intermediate in the Synthesis of Bosutinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-dichloro-5-methoxyaniline is a critical aromatic amine intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its specific arrangement of chloro, methoxy, and amino functional groups makes it an ideal precursor for constructing the quinoline core of Bosutinib.[1] Bosutinib, marketed as Bosulif, is a potent tyrosine kinase inhibitor (TKI) used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[2] It functions as a dual inhibitor of Bcr-Abl and Src family kinases, which are key drivers of CML pathogenesis.[3][4][5] This document outlines the application of 2,4-dichloro-5-methoxyaniline in the synthesis of Bosutinib, detailing the reaction protocols and the drug's mechanism of action.
Synthetic Application: Pathway to Bosutinib
The synthesis of Bosutinib from 2,4-dichloro-5-methoxyaniline involves a multi-step process, primarily centered around a key nucleophilic aromatic substitution (SNAr) reaction. The aniline nitrogen of 2,4-dichloro-5-methoxyaniline attacks an electrophilic quinoline precursor, forming the core structure of the final drug.
A common synthetic route involves the condensation of 2,4-dichloro-5-methoxyaniline with a pre-functionalized quinoline moiety, such as 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. This is followed by the alkylation of the hydroxyl group to introduce the side chain containing the N-methylpiperazine group, which enhances the solubility and pharmacological properties of the final molecule.
Quantitative Data Summary
The efficiency of the key synthetic steps is summarized below. The data highlights the yields achieved under specific reaction conditions as documented in the literature.
| Step No. | Reaction | Starting Materials | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | N-Alkylation | 2,4-dichloro-5-methoxyaniline, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | Isopropyl Alcohol, HCl | Acetonitrile | 75-80 | 2-3 | 88.3 | Not Specified |
| 2 | O-Alkylation | Intermediate from Step 1, 1-(3-chloropropyl)-4-methylpiperazine | Sodium Iodide | N-methylpiperazine | 80 | 12 | Not Specified | >98% |
| Alt. Route | Condensation | 2,4-dichloro-5-methoxyaniline, 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile | Potassium tert-Butoxide | DMSO | 25-30 | 5-6 | Not Specified | Not Specified |
Data compiled from references[6][7][8].
Experimental Protocols
Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Intermediate 7)
-
Reactant Preparation: Suspend 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml).
-
Addition: Add 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol) to the suspension.
-
Acidification: Add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise to the mixture.
-
Reaction: Stir the resulting mixture at a temperature of 75-80°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Isolation: Once complete, filter the reaction mass.
-
Purification: Wash the isolated solid with acetonitrile and suck dry to yield the product (36.7 g, 88.3% yield).
Protocol 2: Synthesis of Bosutinib from Intermediate 9 [8]
Note: This protocol uses a similar intermediate, 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile (9).
-
Reactant Preparation: Prepare a mixture of intermediate 9 (0.328 g, 0.7 mmol) and sodium iodide (0.11 g, 0.70 mmol) in N-methylpiperazine (4 mL).
-
Reaction: Heat the mixture at 80°C for 12 hours.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Extraction: Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Purification: Wash the organic layer with brine, dry it over sodium sulfate, filter, and concentrate in vacuo to obtain the final product, Bosutinib.
Mechanism of Action: Bcr-Abl Signaling Pathway Inhibition
Bosutinib exerts its therapeutic effect by targeting the ATP-binding site of the Bcr-Abl and Src family kinases.[2][4] In Ph+ CML, the BCR-ABL fusion gene produces a constitutively active tyrosine kinase.[9] This oncoprotein drives malignant cell proliferation and survival through several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[10][11][12]
By binding to the kinase domain, Bosutinib blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates.[3] This inhibition effectively shuts down the aberrant signaling cascade, leading to the suppression of leukemic cell growth and the induction of apoptosis.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Bosutinib - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 5. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dimethyldiphenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4,4'-Dimethyldiphenylamine, a key intermediate in various chemical industries. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format, offering direct solutions to specific issues.
Issue 1: Low or No Product Yield
Q1: My Buchwald-Hartwig amination reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in the Buchwald-Hartwig amination are often linked to the catalyst system, reaction conditions, or reagent quality. Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly degassed prior to use.[1]
-
Ligand Selection: The choice of phosphine ligand is crucial. For the coupling of p-toluidine and a p-halotoluene, sterically hindered biarylphosphine ligands are often effective.
-
Base Strength and Solubility: The base plays a critical role in the catalytic cycle. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to side reactions. The solubility of the base in the reaction solvent is also important for its effectiveness.
-
Reaction Temperature and Time: Optimal temperature and reaction time are critical. Monitor the reaction's progress using techniques like TLC or GC to determine the ideal duration. Insufficient heating can lead to incomplete conversion, whereas excessive heat or prolonged reaction times may cause degradation of the product or catalyst.[1]
Q2: I am attempting an Ullmann condensation to synthesize this compound, but the reaction is not proceeding or the yield is very low. What should I investigate?
A2: The Ullmann condensation is known to be sensitive to specific reaction parameters. Here are key areas to troubleshoot:
-
Copper Catalyst Activity: The activity of the copper catalyst is paramount. Copper(I) sources, such as CuI, can be easily oxidized by air, leading to deactivation. It is essential to use a fresh, high-purity copper source.[1]
-
Reaction Temperature: Traditional Ullmann reactions often necessitate high temperatures, sometimes exceeding 200°C, which can risk thermal decomposition of the reactants or product.[1] Modern protocols that incorporate ligands may allow for lower reaction temperatures.
-
Solvent Choice: High-boiling polar solvents like DMF, NMP, or nitrobenzene are typically employed.[1] Crucially, the solvent must be anhydrous, as the presence of water can impede the reaction.
-
Base Selection: The choice of base can significantly impact the reaction outcome. The base should be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions.
Issue 2: Formation of Side Products and Impurities
Q3: I am observing significant side product formation in my synthesis of this compound. What are the common side products and how can I minimize them?
A3: Side reactions can significantly reduce your yield and complicate purification. Common side products to consider are:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, leading to the formation of toluene. This can be minimized by ensuring a strictly inert atmosphere to exclude sources of hydrogen.
-
Homocoupling of Aryl Halide: The aryl halide can couple with itself to form 4,4'-dimethylbiphenyl. Optimizing the catalyst-to-ligand ratio and reaction temperature can help suppress this side reaction.
-
Oxidation Products: Diphenylamines can be susceptible to oxidation, especially at elevated temperatures in the presence of air, which can result in colored impurities.[2] Running the reaction under an inert atmosphere is the most effective way to prevent this.[1][2]
-
Over-alkylation/Triarylamine Formation: In some cases, the product diarylamine can react further with the aryl halide to form a triarylamine, such as 4,4',4"-trimethyltriphenylamine.[3] Careful control of stoichiometry and reaction time can help to minimize this.
Frequently Asked Questions (FAQs)
Q4: Which is the better method for synthesizing this compound: Buchwald-Hartwig amination or Ullmann condensation?
A4: The choice between these two methods depends on several factors. The Buchwald-Hartwig amination is a more modern approach that often proceeds under milder conditions, with shorter reaction times, and can provide higher yields. However, the palladium catalysts and specialized phosphine ligands can be more expensive.[4] The Ullmann condensation is a more traditional and cost-effective method, particularly for large-scale production, due to the lower cost of copper catalysts. However, it typically requires harsher reaction conditions, such as higher temperatures and longer reaction times.[4]
Q5: What is the optimal solvent for the synthesis of this compound?
A5: For Buchwald-Hartwig amination, common solvents include toluene, THF, and dioxane. For the Ullmann condensation, high-boiling polar solvents such as DMF, NMP, or nitrobenzene are typically used.[1] The choice of solvent should be based on the specific reaction conditions and the solubility of the reactants and catalyst system. It is crucial that the solvent is anhydrous.
Q6: How can I effectively purify the crude this compound?
A6: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. A mixture of ethanol and water is often a suitable solvent system for the recrystallization of diarylamines. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.[5]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for different methods of synthesizing this compound.
| Synthesis Method | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| p-Cresol & p-Toluidine | p-Toluidine, p-Cresol | Perfluorinated sulfonic resin | - | 280 | 16 | 9.8 | 99.60 | CN105820056A[3] |
| p-Cresol & p-Toluidine | p-Toluidine, p-Cresol | Zirconium inorganic solid acid | - | 290 | 15.5 | 9.3 | 99.85 | CN105820056A[3] |
| p-Cresol & p-Toluidine | p-Toluidine, p-Cresol | Perfluorinated sulfonic resin | - | 300 | 15 | 8.7 | 99.70 | CN105820056A[3] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of p-Toluidine and 4-Chlorotoluene (General Procedure)
This protocol provides a general procedure for the palladium-catalyzed amination of p-toluidine with 4-chlorotoluene. This reaction should be performed under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add p-toluidine (1.0 eq), 4-chlorotoluene (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed (typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Ullmann Condensation of p-Toluidine and 4-Iodotoluene (General Procedure)
This protocol provides a general procedure for the copper-catalyzed amination of p-toluidine with 4-iodotoluene. This reaction should be performed under an inert atmosphere.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add p-toluidine (1.0 eq), 4-iodotoluene (1.1 eq), copper(I) iodide (CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a high-boiling, anhydrous polar solvent (e.g., DMF or NMP) to the reaction vessel.
-
Reaction: Heat the reaction mixture to 100-150°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed (typically 12-48 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for Ullmann condensation.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of Crude 4,4'-Dimethyldiphenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 4,4'-dimethyldiphenylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from starting materials, side reactions, and degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as p-toluidine are common impurities.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, giving the crude product a yellow or brown tint.
-
Side-Reaction Products: In syntheses like the Ullmann condensation, homocoupling of aryl halides can occur. Other side reactions may lead to the formation of isomeric or polymeric byproducts.
-
Residual Solvents and Catalysts: Solvents used in the reaction or purification and residual catalyst can also be present in the crude product.
Q2: My crude this compound is discolored. How can I remove the color?
A2: Discoloration is typically due to oxidized impurities. Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities. The crude product is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is heated briefly before hot filtration to remove the charcoal.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 78-82 °C. A sharp melting point within this range is a good indicator of high purity.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for determining the purity of this compound. Gas Chromatography (GC) can also be used. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated. Rapid cooling. | Reheat the mixture to dissolve the oil, add more solvent, and allow for slower cooling. Consider a lower-boiling point solvent or a solvent mixture. |
| No Crystal Formation | The solution is not sufficiently saturated. Impurities are inhibiting crystallization. | Concentrate the solution by evaporating some solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal. A different solvent system may be required. |
| Low Yield | Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Preheat the filtration apparatus. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Poor Purity | Inefficient removal of impurities. Rapid crystal growth trapping impurities. | Ensure slow cooling. Wash the filtered crystals with a small amount of ice-cold solvent. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate eluent system. Column overloading. | Perform thin-layer chromatography (TLC) to determine an optimal eluent system with good separation. Do not exceed the loading capacity of the column. |
| Compound Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Cracked or Channeled Column | Improperly packed column. | Ensure the column is packed uniformly without any air bubbles. |
| Tailing Peaks | Secondary interactions with the stationary phase (e.g., acidic silica gel with a basic amine). | Add a small amount of a basic modifier like triethylamine to the eluent to improve peak shape. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and should be determined through small-scale solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point for aromatic amines.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a solvent pair like ethanol/water)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
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Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Vacuum Distillation
Based on industrial purification methods, vacuum distillation can be highly effective for purifying this compound, which has a high boiling point.[1]
Materials:
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Crude this compound
-
Distillation apparatus suitable for vacuum (including a Claisen adapter is recommended)
-
Vacuum pump or water aspirator
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Sample Charging: Charge the crude this compound into the distillation flask.
-
Initiating Vacuum: Turn on the vacuum source and allow the pressure to stabilize.
-
Heating: Begin heating the distillation flask with a heating mantle while stirring.
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Fraction Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature and pressure throughout the distillation.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for a similar aromatic amine and should be validated for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Phosphoric acid
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Potassium dihydrogen phosphate
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.05 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acidB: Acetonitrile |
| Gradient | Isocratic or a suitable gradient (e.g., 60:40 A:B) to be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all observed peaks.
Data Presentation
Table 1: Purification Efficiency of Different Methods
| Purification Method | Starting Purity (if known) | Final Purity | Yield | Reference |
| Rectification (Vacuum Distillation) | Not specified | 99.60 - 99.85% | 8.7 - 9.8% (synthesis yield) | [1] |
| Recrystallization | Dependent on crude material | Typically >99% | Variable, dependent on solvent and initial purity | General Method |
| Column Chromatography | Dependent on crude material | >99% | Variable, dependent on loading and eluent | General Method |
Visualizations
References
Technical Support Center: Synthesis of Diarylamines
Welcome to the Technical Support Center for the synthesis of diarylamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and uncommon issues encountered during the synthesis of these important compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and minimize side products.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of diarylamines using common methods like the Buchwald-Hartwig amination and Ullmann condensation.
Issue 1: Low or No Yield of the Desired Diarylamine
Q: My diarylamine synthesis is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
A: Low yields in diarylamine synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition:
-
Diagnosis: The palladium or copper catalyst may be inactive or may have decomposed. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to the formation of inactive palladium black.[1] Copper catalysts can also oxidize, reducing their catalytic activity.
-
Solution:
-
Ensure a strictly inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.[2]
-
Degas all solvents and reagents thoroughly before use.
-
-
Inappropriate Ligand Choice:
-
Diagnosis: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. An unsuitable ligand can lead to slow reaction rates or catalyst decomposition.
-
Solution:
-
For Buchwald-Hartwig reactions, screen a variety of phosphine ligands. Bulky, electron-rich ligands like XPhos, SPhos, and RuPhos are often effective, particularly for challenging substrates.[1][3]
-
For Ullmann condensations, consider using ligands such as 1,10-phenanthroline or N,N-dimethylglycine to enable milder reaction conditions.[4]
-
-
-
Suboptimal Base Selection:
-
Diagnosis: The strength and nature of the base are critical. A base that is too weak may not facilitate the deprotonation of the amine, while an overly strong base can lead to side reactions or degradation of starting materials.[5]
-
Solution:
-
For Buchwald-Hartwig aminations, common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent.
-
For Ullmann condensations, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4]
-
-
-
Poor Reagent Purity:
-
Diagnosis: Impurities in the aryl halide, amine, or solvent can act as catalyst poisons.[1]
-
Solution:
-
Purify starting materials before use. Solid reagents can be recrystallized, and liquid reagents can be distilled.
-
Use high-purity, anhydrous solvents.
-
-
Issue 2: Formation of Hydrodehalogenation Byproduct in Buchwald-Hartwig Amination
Q: I am observing a significant amount of the hydrodehalogenated arene (Ar-H) as a side product in my Buchwald-Hartwig reaction. How can I minimize this?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and often competes with the desired C-N bond formation. It arises from the β-hydride elimination from a palladium-amido intermediate.[6]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection:
-
Choice of Base:
-
The choice of base can influence the extent of hydrodehalogenation. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes suppress this side reaction compared to stronger bases like sodium tert-butoxide.
-
-
Solvent Effects:
-
Avoid solvents that can act as hydride sources, such as certain alcohols. Non-polar aprotic solvents like toluene or dioxane are generally preferred.[7]
-
-
Lower Reaction Temperature:
-
If feasible, running the reaction at a lower temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Issue 3: Formation of Diaryl Ether Byproduct in Ullmann Condensation
Q: My Ullmann condensation is producing a significant amount of a diaryl ether byproduct. What is the cause and how can I improve the selectivity for the diarylamine?
A: The formation of diaryl ethers is a competing reaction in Ullmann condensations, especially when using phenols or when water is present in the reaction mixture. The reaction can proceed through a copper-phenoxide intermediate.[9]
Strategies to Minimize Diaryl Ether Formation:
-
Strictly Anhydrous Conditions:
-
Ensure all reagents and solvents are rigorously dried. The presence of water can lead to the formation of phenols from the aryl halide, which can then undergo O-arylation.
-
-
Ligand and Base Selection:
-
The choice of ligand and base can influence the relative rates of N-arylation versus O-arylation. Screening different combinations can help optimize for the desired diarylamine. For instance, using N,N-dimethylglycine as a ligand has been shown to be effective for N-arylation.[4]
-
-
Control of Reaction Temperature:
-
Optimizing the reaction temperature can help favor the desired C-N bond formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in Buchwald-Hartwig and Ullmann reactions?
A1: For both Buchwald-Hartwig and Ullmann-type reactions, the general reactivity order for aryl halides is Ar-I > Ar-Br > Ar-Cl.[9] Aryl iodides are typically the most reactive, while aryl chlorides are the least reactive and often require more specialized and reactive catalyst systems.
Q2: I am working with a heteroaryl halide and observing poor results. What are the common challenges with these substrates?
A2: Heteroaryl halides, particularly those containing nitrogen (e.g., pyridines, pyrimidines), can be challenging substrates in cross-coupling reactions. The lone pair of electrons on the heteroatom can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.[1][2] To overcome this, it is often necessary to use bulky, electron-rich ligands that can shield the metal center from coordination by the heteroatom.[1]
Q3: How can I tell if my catalyst has been poisoned?
A3: Catalyst poisoning often manifests as a sudden drop in reaction rate or a complete cessation of the reaction.[1] Common catalyst poisons include sulfur compounds, and even excess starting material or product can sometimes inhibit the catalyst. If you suspect catalyst poisoning, try using highly purified reagents and ensure your reaction is run under a strictly inert atmosphere.
Q4: Is it possible to recycle the palladium catalyst in a Buchwald-Hartwig reaction?
A4: While homogeneous palladium catalysts are generally difficult to recover, recent research has focused on the development of heterogeneous catalyst systems, such as palladium on carbon (Pd/C), which can be recovered and reused.[9][10]
Data Presentation
The following tables provide a summary of quantitative data on the effect of various reaction parameters on the yield of diarylamines and the formation of side products.
Table 1: Effect of Phosphine Ligand on the Yield of Diphenylamine in the Buchwald-Hartwig Amination of Bromobenzene and Aniline
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[3] |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[3] |
| P(o-tol)₃ | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | 87 |
| dppf | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 99 |
Note: Yields are for the desired diarylamine product and can vary based on specific reaction conditions and substrate purity.
Table 2: Influence of Base and Solvent on the Ullmann Condensation of 4-bromoanisole and 4-methoxyphenol
| Base | Solvent | Temp. (°C) | Yield of Diaryl Ether (%) |
| Cs₂CO₃ | Toluene | 110 | No reaction[4] |
| K₃PO₄ | Acetonitrile | 80 | 75[4] |
| K₂CO₃ | Toluene | 100 | 58 |
| Cs₂CO₃ | DMF | 130 | 85[11] |
Note: This table illustrates the formation of a diaryl ether, a common side product in diarylamine synthesis via Ullmann condensation if a phenol is present.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination to Minimize Hydrodehalogenation
This protocol provides a general method for the palladium-catalyzed synthesis of diarylamines, with recommendations to minimize the formation of the hydrodehalogenated byproduct.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol)
-
Bulky phosphine ligand (e.g., XPhos, 0.02-0.04 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk flask or glovebox
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the amine and the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Diarylamine from Hydrodehalogenation Byproduct
This protocol describes a general method for separating the desired diarylamine from the non-polar hydrodehalogenated byproduct.
Method: Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). The non-polar hydrodehalogenated byproduct will typically elute first.
-
Monitor the fractions by TLC.
-
Once the byproduct has been completely eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the more polar diarylamine product.
-
-
Collection and Concentration: Collect the fractions containing the pure diarylamine and concentrate them under reduced pressure to obtain the purified product.
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis of diarylamines and the troubleshooting of side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination showing the desired productive cycle and the competing β-hydride elimination pathway leading to hydrodehalogenation.
Caption: A systematic troubleshooting workflow for addressing low yields in diarylamine synthesis.
Caption: An overview of the main reaction pathway and common competing side reactions in the synthesis of diarylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig C-N Coupling
Welcome to the Technical Support Center for Buchwald-Hartwig C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction has a low yield or failed completely. What are the common causes?
A1: Low yields in Buchwald-Hartwig aminations can stem from several factors. One of the most common and often overlooked reasons is the poor solubility of reactants, especially inorganic bases, in the reaction solvent.[1] Other frequent issues include:
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Inappropriate Catalyst System: The choice of palladium source and ligand is critical and highly dependent on the substrates.
-
Catalyst Inhibition or Decomposition: Certain functional groups, like azo groups, can poison the palladium catalyst.[2] The active Pd(0) species is also sensitive to air, making an inert atmosphere crucial.
-
Incorrect Base Selection: The strength and solubility of the base can significantly impact the reaction outcome. Strong bases may cause decomposition of sensitive substrates.[1]
-
Challenging Substrates: Aryl chlorides, for instance, can be difficult to activate due to the strength of the C-Cl bond.[3]
Q2: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, particularly when using primary amines.[4] This occurs via β-hydride elimination from the palladium-amido intermediate. To suppress this undesired pathway, consider the following strategies:
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Ligand Selection: Employ bulky, electron-rich ligands that sterically hinder the β-hydride elimination pathway and promote the desired reductive elimination to form the C-N bond.[4][5] Bidentate phosphine ligands can also suppress β-hydride elimination by preventing an open coordination site on the palladium.[4]
-
Use of a Bimetallic System: A novel approach involves a bimetallic palladium-copper nanocatalyst in aqueous micelles, where a Cu-hydride species is thought to prevent Pd-hydride mediated hydrodehalogenation.[6][7]
-
Reaction Conditions: Carefully optimize the temperature and catalyst loading.
Q3: Biaryl formation is a significant side product in my reaction. What can be done to avoid it?
A3: Biaryl formation, or homocoupling of the aryl halide, can compete with the desired C-N coupling. This is more prevalent under certain conditions and with specific substrates. To minimize this side reaction:
-
Ensure an Inert Atmosphere: The presence of oxygen can promote homocoupling.
-
Optimize Catalyst and Ligand: A thorough screening of catalyst and ligand combinations can identify a system that favors the C-N coupling pathway.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes reduce the extent of side reactions.
Troubleshooting Guide
Low Conversion or No Reaction
If you are experiencing low or no conversion of your starting materials, a systematic approach to troubleshooting is essential. The following decision tree can guide you through the process of identifying and resolving the issue.
Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.
Catalyst and Ligand Selection Guide
The choice of ligand is paramount for a successful Buchwald-Hartwig C-N coupling and is highly dependent on the nature of the amine nucleophile.
Caption: A guide for selecting the appropriate ligand based on the amine nucleophile.
Data Presentation: Comparison of Common Bases and Solvents
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | Strong | 19 | Very common and effective for a wide range of substrates.[1] | Can cause decomposition of sensitive functional groups.[1] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | 26 | Useful for promoting proton tolerance (e.g., with -OH, -COOH groups).[2] | Can be incompatible with some functional groups at elevated temperatures. |
| Potassium phosphate (K₃PO₄) | Weak | 12.3 | Excellent functional group tolerance.[1] | May require higher catalyst loadings and longer reaction times.[2] |
| Cesium carbonate (Cs₂CO₃) | Weak | 10.3 | Good functional group tolerance and often provides high reaction rates. | Can be expensive and difficult to stir on a large scale. |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Type | Boiling Point (°C) | Characteristics |
| Toluene / Xylene | Aromatic | 111 / ~140 | Commonly used, good balance of solubility and high boiling point.[1] |
| 1,4-Dioxane | Ether | 101 | Frequently used, but is a solvent of high concern and should be avoided if possible. |
| Tetrahydrofuran (THF) / 2-Methyl-THF | Ether | 66 / 80 | Good general-purpose solvents. 2-MeTHF is a greener alternative to THF.[1] |
| tert-Butanol (t-BuOH) | Alcohol | 83 | Can be an effective solvent, particularly for certain substrate combinations. |
Note: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[8]
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This is a representative protocol and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 x mol% of Pd)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M)
Procedure:
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, palladium pre-catalyst (or palladium source and ligand).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base. Then, add the amine (if liquid, via syringe; if solid, quickly in a glovebox or under a positive flow of inert gas). Finally, add the degassed solvent.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experimental work should be conducted in a safe and appropriate manner by trained personnel. Reaction conditions should be optimized for each specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Photodegradation of 4,4'-Dimethyldiphenylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4,4'-Dimethyldiphenylamine under UV light.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of this compound photodegradation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Degradation of this compound | Insufficient UV Light Intensity: The UV lamp may be old or not emitting at the optimal wavelength for excitation of the molecule. | Verify the lamp's specifications and emission spectrum. Replace the lamp if necessary. Ensure the reaction vessel is positioned for maximum light exposure. |
| Inappropriate Solvent: The solvent may absorb a significant portion of the UV radiation or may not be suitable for the reaction. | Select a solvent that is transparent in the UV range of interest (e.g., acetonitrile, water). | |
| Low Concentration of Reactant: The initial concentration of this compound may be too low for detectable degradation. | Increase the initial concentration of the analyte, ensuring it remains within the linear range of your analytical method. | |
| Inconsistent or Irreproducible Degradation Rates | Fluctuations in Lamp Output: The intensity of the UV lamp may vary over time. | Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor and maintain consistent light intensity. |
| Temperature Variations: The reaction temperature can influence degradation kinetics. | Use a temperature-controlled reaction setup to maintain a constant temperature throughout the experiment. | |
| Oxygen Availability: The presence and concentration of dissolved oxygen can affect the degradation pathway and rate. | For aerobic degradation, ensure consistent aeration or stirring. For anaerobic conditions, thoroughly degas the solution with an inert gas (e.g., nitrogen, argon) prior to and during irradiation. | |
| Difficulty in Identifying Degradation Products | Low Concentration of Intermediates: Degradation products may be present at concentrations below the detection limit of the analytical instrument. | Concentrate the sample before analysis using techniques like solid-phase extraction (SPE). |
| Co-elution of Peaks in Chromatography: Degradation products may have similar retention times to the parent compound or other intermediates. | Optimize the chromatographic method (e.g., change the mobile phase gradient, column, or temperature) to improve peak separation. | |
| Complex Fragmentation Patterns in Mass Spectrometry: The mass spectra of degradation products may be difficult to interpret. | Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis. Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound under UV light?
A1: While specific studies on the complete photodegradation pathways of this compound are limited, based on the general principles of aromatic amine photochemistry, the following degradation pathways can be hypothesized:
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N-C Bond Cleavage: The primary degradation step is likely the homolytic or heterolytic cleavage of the bond between the nitrogen atom and one of the phenyl rings, leading to the formation of radical or ionic intermediates.
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Oxidation of Methyl Groups: The methyl groups on the phenyl rings are susceptible to oxidation, which can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids.
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Hydroxylation of Aromatic Rings: Hydroxyl radicals, which can be formed in the presence of oxygen and water under UV irradiation, can attack the aromatic rings to form hydroxylated derivatives.
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Polymerization: The reactive intermediates formed during photolysis can potentially combine to form larger polymeric structures.
Q2: What is a suitable experimental setup for studying the photodegradation of this compound?
A2: A typical experimental setup would include a UV photoreactor equipped with a specific wavelength UV lamp (e.g., 254 nm or a broad-spectrum lamp). The reaction is typically carried out in a quartz vessel to allow for maximum UV transmission. A magnetic stirrer should be used to ensure homogeneity of the solution. For kinetic studies, samples should be withdrawn at regular time intervals for analysis.
Q3: Which analytical techniques are most appropriate for monitoring the degradation of this compound and identifying its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a common and effective method for monitoring the decrease in the concentration of the parent compound. For the identification of degradation products, HPLC coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) is highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the degradation products.
Q4: How can I quantify the degradation kinetics?
A4: The degradation of this compound is likely to follow pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus irradiation time. The slope of the resulting straight line will be equal to -k.
Experimental Protocols
Protocol 1: Photodegradation Kinetics of this compound
Objective: To determine the photodegradation rate of this compound under UV irradiation.
Materials:
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This compound
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Acetonitrile (HPLC grade)
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Deionized water
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UV photoreactor with a 254 nm lamp
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Quartz reaction vessel
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Magnetic stirrer and stir bar
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HPLC with UV-Vis detector
Procedure:
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Prepare a stock solution of this compound (e.g., 100 mg/L) in acetonitrile.
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Prepare a working solution (e.g., 10 mg/L) by diluting the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v).
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Transfer a known volume of the working solution into the quartz reaction vessel.
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Place the vessel in the UV photoreactor and start the magnetic stirrer.
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Turn on the UV lamp to initiate the photodegradation reaction.
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Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
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Analyze the concentration of this compound in each aliquot using HPLC-UV.
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Plot ln(C/C₀) versus time, where C is the concentration at time t and C₀ is the initial concentration.
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Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.
Protocol 2: Identification of Photodegradation Products
Objective: To identify the major degradation products of this compound.
Materials:
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Same as Protocol 1, with the addition of:
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LC-MS/MS system
Procedure:
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Follow steps 1-5 from Protocol 1.
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Irradiate the solution for a longer period (e.g., 120 minutes) to allow for the accumulation of degradation products.
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At the end of the irradiation period, take a final sample.
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If necessary, concentrate the sample using solid-phase extraction (SPE).
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Analyze the sample using an LC-MS/MS system.
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Acquire full scan mass spectra to identify the molecular ions of potential degradation products.
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Perform tandem mass spectrometry (MS/MS) on the identified molecular ions to obtain fragmentation patterns.
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Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.
Visualizations
Caption: Hypothesized degradation pathways of this compound under UV light.
Caption: General experimental workflow for studying the photodegradation of this compound.
Troubleshooting low conversion rates in diarylamine synthesis
Welcome to the technical support center for diarylamine synthesis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs)
General Issues
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Buchwald-Hartwig Amination Specifics
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Transition-Metal-Free Methods
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Purification
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Troubleshooting Guides
Q1: My diarylamine synthesis is resulting in a low yield. What are the first things I should check?
A1: Low yields in diarylamine synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here is a logical workflow to diagnose the issue:
Caption: General troubleshooting workflow for low conversion rates.
Start by ensuring the integrity of your reagents. Aryl halides, amines, solvents, and bases should be pure and, where necessary, anhydrous.[1] Many palladium-catalyzed reactions, like the Buchwald-Hartwig amination, are sensitive to oxygen, so ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[2] Next, critically evaluate your catalyst system and reaction parameters, as these are the most common sources of low conversion.
Q2: How do I choose the appropriate catalyst system for my specific substrates?
A2: The choice of catalyst system, particularly for palladium-catalyzed reactions like the Buchwald-Hartwig amination, is critical and substrate-dependent. The system consists of a palladium source (pre-catalyst) and a ligand.
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Palladium Pre-catalysts: Using a pre-catalyst is generally preferred over generating the active catalyst in situ (e.g., from Pd(OAc)₂), as it leads to a more reliable formation of the active catalytic species.[3] Different generations of pre-catalysts offer varying levels of activity and stability.[4]
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Ligands: The ligand is arguably the most crucial component. Its steric and electronic properties dictate the catalyst's activity and scope.
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Bulky, electron-rich phosphine ligands are often the most effective.[5][6] They promote the formation of the monoligated palladium species, which accelerates key steps in the catalytic cycle.[5]
-
Bidentate ligands like BINAP and DPEPhos can be effective, particularly for primary amines.[5]
-
Dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have shown broad applicability for a wide range of amines and aryl halides, including challenging substrates like aryl chlorides.[5][7]
-
The appropriate ligand is often determined by the class of the amine nucleophile.[4]
| Nucleophile Class | Recommended Ligand Families | Notes |
| Primary Aliphatic Amines | Dialkylbiaryl phosphines (e.g., BrettPhos)[7] | Monoarylation can be selective with appropriate ligand choice. |
| Secondary Aliphatic Amines | Dialkylbiaryl phosphines (e.g., RuPhos)[7] | Generally good substrates. |
| Aryl Amines | Dialkylbiaryl phosphines (e.g., XPhos) | Good success rates are common.[4] |
| Diaryl Amines | Challenging Substrates | Often require more specialized conditions or catalysts.[4] |
| Heteroaryl Amines | Dialkylbiaryl phosphines (e.g., JohnPhos)[7] | Can be challenging and often require optimization.[4] |
| Amides | tBuBrettPhos[7] | Amides are poor nucleophiles and require highly active catalysts.[2] |
Q3: What are the most common side reactions in diarylamine synthesis and how can I minimize them?
A3: Several side reactions can compete with the desired C-N bond formation, leading to reduced yields.
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It can be a significant side reaction, especially with primary amines.[5]
-
β-Hydride Elimination: This process can compete with reductive elimination, particularly when the amine has β-hydrogens.[5] It leads to the formation of an imine and the reduced arene.[5] The choice of a bulky ligand can help to sterically disfavor this pathway and promote reductive elimination.[5]
-
Formation of Aryl Alcohol and Diarylether: In reactions using aqueous ammonia and hydroxide bases, the formation of these byproducts can be a challenge.[8] Specialized ligands have been developed to suppress these side reactions.[8]
-
Homocoupling: Dimerization of the aryl halide can sometimes be observed.
To minimize these side reactions, careful optimization of the ligand, base, and reaction conditions is necessary.
Buchwald-Hartwig Amination Specifics
Q4: I'm observing low conversion in my Buchwald-Hartwig reaction. Could the ligand be the problem?
A4: Yes, the ligand is a critical factor. Low conversion is often traced back to an inappropriate or suboptimal ligand for the specific transformation.
Caption: Decision tree for troubleshooting ligand-related issues.
The dramatic increase in activity seen with modern dialkylbiaryl phosphine ligands is attributed to their steric bulk, which favors the catalytically active monoligated palladium species throughout the cycle.[5] This bulkiness accelerates both oxidative addition and reductive elimination.[5] If your ligand is not sufficiently bulky (e.g., PPh₃), the reaction may be sluggish. The electronic properties are also key; electron-donating ligands generally enhance the rate of oxidative addition.
Q5: My catalyst appears to be deactivating. What are the common causes and solutions?
A5: Catalyst deactivation is a significant cause of low conversion. Several pathways can lead to the formation of inactive palladium species.
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Product Inhibition: The diarylamine product can sometimes coordinate to the palladium center, inhibiting further catalytic turnover.[9]
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Ligand Displacement: Primary amines and N-heterocycles can displace the phosphine ligand, leading to catalytically dormant palladium complexes, especially at room temperature.[10]
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Formation of Off-Cycle Species: Undesirable side reactions can lead to the formation of inactive palladium complexes, such as palladium-iodide dimers or palladacycles.[5][9] The use of bidentate or bulky monodentate ligands can help prevent the formation of such dimers.[5]
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Reduction to Pd(0) Nanoparticles: In some cases, the active Pd(II) species can be reduced to inactive Pd(0) aggregates.[11]
Solutions:
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes compensate for deactivation.
-
Change the Ligand: A more robust or sterically demanding ligand may be less prone to displacement or degradation.[10]
-
Modify Reaction Temperature: In some cases of ligand displacement by substrates, heating can cause the dormant complexes to reactivate.[10]
Q6: Which base should I choose for my Buchwald-Hartwig amination?
A6: The choice of base is crucial as it affects both the rate of the reaction and the tolerance of functional groups on your substrates. There is a trade-off between reactivity and mildness.
| Base | pKaH | Advantages | Disadvantages |
| Sodium t-butoxide (NaOtBu) | 19 | Permits high reaction rates and low catalyst loadings.[2] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[2][4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | Allows for the use of substrates with protic functional groups.[2] | Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[2] |
| Cesium Carbonate (Cs₂CO₃) | 10 | Excellent functional group tolerance; often provides a high reaction rate among weaker bases.[2][4] | Expensive; can be difficult to stir on a large scale.[2] |
| Potassium Phosphate (K₃PO₄) | 12.3 | Excellent functional group tolerance; economical.[2] | May require higher catalyst loadings and longer reaction times.[2] |
In general, strong bases like NaOtBu are used for less reactive substrates, while weaker inorganic bases like Cs₂CO₃ and K₃PO₄ are preferred for substrates with sensitive functional groups.[4]
Q7: Does the choice of solvent significantly impact the reaction outcome?
A7: Yes, the solvent can have a profound effect on the reaction. Key considerations are the solubility of the substrates and reagents, and the reaction temperature.
-
Common Solvents: A variety of solvents are used for Buchwald-Hartwig reactions, including ethereal solvents (dioxane, THF), and aromatic solvents (toluene).[4]
-
Solubility: Insolubility is a frequent and often underestimated cause of reaction failure.[4] Ensure that your starting materials and the base are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Specific Cases: In some early protocols, it was found that aryl iodides, which can be challenging substrates, coupled more effectively in dioxane compared to toluene.[5]
Q8: I'm using an aryl chloride and getting poor results. What can I do?
A8: Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[3] However, significant progress has been made to address this challenge.
Strategies for Aryl Chlorides:
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Use Specialized Ligands: The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) has been a major breakthrough for the amination of aryl chlorides.[7] These ligands are designed to accelerate the challenging oxidative addition step.
-
Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures to proceed at a reasonable rate.
-
Consider an Alternative Halide: If possible, using the analogous aryl bromide or iodide will likely result in a more efficient reaction.[3]
Transition-Metal-Free Methods
Q9: I'm attempting a Smiles rearrangement for diarylamine synthesis but the conversion is low. What factors are critical?
A9: The desulfinylative Smiles rearrangement is a powerful transition-metal-free method for synthesizing diarylamines, especially sterically hindered ones.[12] Key factors for success include the choice of base and solvent.
An extensive screen of reaction conditions for a sulfinamide-based Smiles rearrangement revealed the following:[12]
| Base | Solvent | Yield (%) |
| K₂CO₃ | DMF | Good |
| LiOH | DMF | High |
| Cs₂CO₃ | DMF | High |
| K₂CO₃ | Dioxane | Moderate |
| K₂CO₃ | Toluene | Low |
| K₂CO₃ | NMP | Moderate |
-
Base: Inorganic bases like LiOH and Cs₂CO₃ were found to be particularly effective.[12]
-
Solvent: DMF proved to be the most effective solvent system.[12][13]
-
Substrate Electronics: The scope of the sulfonyl component can be restricted; strongly electron-withdrawing groups on the migrating aryl ring are often necessary for the reaction to proceed efficiently.[12]
Purification
Q10: What are some common challenges in purifying diarylamine products?
A10: Purifying diarylamines can present several challenges, often related to the removal of residual catalyst, ligands, and byproducts from the reaction.
-
Removal of Palladium: Residual palladium from cross-coupling reactions is a common impurity. Chromatography on silica gel is the standard method, but specialized scavengers can also be employed.
-
Ligand Removal: The bulky phosphine ligands used in modern Buchwald-Hartwig reactions can be difficult to separate from the product. Careful selection of chromatographic conditions is required.
-
Byproduct Separation: Side products, such as hydrodehalogenated starting material or homocoupled products, may have similar polarities to the desired diarylamine, making chromatographic separation difficult.
-
Aggregate Formation: In some cases, particularly with larger, more complex molecules, product aggregation can complicate purification.[14]
A combination of techniques, including extraction, crystallization, and chromatography, is often necessary to obtain highly pure diarylamine products.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the tube.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired diarylamine.
Signaling Pathways and Workflows
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
How to prevent oxidation of 4,4'-Dimethyldiphenylamine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 4,4'-Dimethyldiphenylamine to prevent oxidation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Identifying and Handling Oxidized this compound
| Issue | Observation | Potential Cause | Recommended Solution |
| Product Discoloration | The typically off-white to light yellow crystalline powder appears tan, brown, or has developed colored specks.[1] | Oxidation of the amine group due to exposure to air (oxygen), light, or elevated temperatures. Commercial samples are often yellow due to oxidized impurities.[2] | 1. Assess Usability: For non-critical applications, the material might still be usable, but it is best to purify it by recrystallization if the purity is crucial. 2. Confirm Degradation: Use analytical methods like HPLC or TLC to determine the purity and identify potential degradation products. 3. Prevent Further Oxidation: Immediately transfer the remaining product to a new, clean, dry container under an inert atmosphere (see Experimental Protocol 1). Store in a cool, dark place. |
| Inconsistent Experimental Results | Variability in reaction yields, unexpected side products, or changes in reaction kinetics when using a previously opened bottle of this compound. | The presence of oxidized impurities in the starting material can interfere with the intended reaction pathway. | 1. Quality Control Check: Perform a purity analysis (e.g., melting point determination, HPLC, or NMR) on the stored reagent before use (see Experimental Protocol 2). 2. Use a Fresh Batch: If significant degradation is confirmed, it is advisable to use a fresh, unopened container of this compound for sensitive experiments. 3. Review Storage Practices: Ensure that all lab members are adhering to the recommended storage and handling procedures. |
| Formation of Insoluble Material | The compound does not fully dissolve in a solvent in which it is known to be soluble. | Advanced oxidation can lead to the formation of polymeric or other insoluble byproducts. | 1. Isolate Soluble Portion: If a portion of the material is still usable, you can attempt to dissolve the solid in a suitable solvent and filter off the insoluble impurities. However, the purity of the filtrate should be confirmed. 2. Dispose of Material: If a significant amount of insoluble material is present, it is best to dispose of the reagent according to your institution's hazardous waste guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), protected from light, and in a cool, dry place.[3]
Q2: How does oxidation visually manifest in this compound?
A2: Pure this compound is an off-white to light yellow crystalline powder.[1] Oxidation typically causes a color change to tan, brown, or the appearance of darker specks within the powder. This is due to the formation of colored oxidation products.
Q3: What is the general chemical pathway for the oxidation of diarylamines like this compound?
A3: The oxidation of diarylamines generally proceeds through the formation of a radical cation. This intermediate can then undergo further reactions, such as dimerization, to form colored products. For instance, the oxidation of diphenylamine can lead to the formation of a blue-violet diquinonediimine.
Q4: Can I still use this compound that has slightly discolored?
A4: The usability of slightly discolored this compound depends on the sensitivity of your application. For less sensitive reactions, it may be acceptable. However, for applications requiring high purity, such as in drug development or for kinetic studies, it is recommended to either purify the material (e.g., by recrystallization) or use a fresh batch. A quality control check is advised before use.
Q5: What is the shelf life of this compound?
A5: The shelf life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere in a sealed container in a cool, dark place, it can be stable for an extended period (e.g., 1 to 5 years for many organic compounds).[4] However, once opened and exposed to air and light, its degradation can be accelerated. It is good practice to date the container upon receipt and upon opening.
Data on Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C or 10-25°C | Lower temperatures slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a key reactant in the oxidation process. |
| Light | Store in an amber or opaque container in a dark place. | Light, particularly UV light, can provide the energy to initiate and accelerate oxidation reactions. |
| Moisture | Store in a dry environment with the container tightly sealed. | Moisture can facilitate certain degradation pathways. |
Experimental Protocols
Experimental Protocol 1: Procedure for Storing this compound Under an Inert Atmosphere
This protocol describes how to create an inert atmosphere in a storage container for an air-sensitive solid like this compound using a nitrogen balloon, a common and effective method in a laboratory setting.
Materials:
-
Schlenk flask or a glass vial with a septum-cap
-
Rubber septum
-
Nitrogen gas cylinder with a regulator
-
Balloon
-
Needle (e.g., 21-gauge)
-
Parafilm
Procedure:
-
Prepare the Inert Gas Balloon:
-
Attach a balloon to a hose connected to the nitrogen gas regulator.
-
Slowly open the regulator to inflate the balloon to a diameter of 7-8 inches.
-
Turn off the gas flow and twist the balloon to prevent gas from escaping.
-
Securely attach a needle to the balloon's opening. To prevent gas from escaping and for safety, insert the needle tip into a rubber stopper when not in use.[5]
-
-
Prepare the Storage Container:
-
If the this compound is in its original container, ensure the cap is tightly sealed. If transferring to a new container, use a clean, oven-dried Schlenk flask or vial.
-
Quickly transfer the solid into the flask or vial in a low-humidity environment if possible.
-
Seal the flask or vial with a rubber septum.
-
-
Inert the Container:
-
Insert the needle from the nitrogen balloon through the septum of the storage container.
-
Insert a second "exit" needle through the septum to allow the air inside to be displaced.[5]
-
Allow the nitrogen to flush the container for approximately 5 minutes. The gentle positive pressure from the balloon will displace the air.[5]
-
Remove the exit needle first, followed by the nitrogen inlet needle. The container will now have a slight positive pressure of nitrogen.
-
-
Seal and Store:
-
Wrap the septum and the neck of the container with Parafilm to ensure a good seal.
-
Label the container with the chemical name, date of inerting, and your initials.
-
Store the container in a cool, dark, and dry place as recommended.
-
Experimental Protocol 2: Quality Control (QC) Check for this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample and detecting the presence of more polar, oxidized impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
This compound sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the Mobile Phase:
-
Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Degas the mobile phase before use.
-
-
Prepare a Standard Solution:
-
Accurately weigh a small amount of a high-purity, unopened standard of this compound (if available) and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve if quantitative analysis is required.
-
-
Prepare the Sample Solution:
-
Accurately weigh a small amount of the this compound sample to be tested and dissolve it in the mobile phase to the same concentration as the standard.
-
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 280 nm).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Filter the standard and sample solutions through a 0.45 µm syringe filter.
-
Inject a known volume (e.g., 10 µL) of the standard solution and record the chromatogram.
-
Inject the same volume of the sample solution and record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatogram of the sample to the standard. The main peak should have the same retention time.
-
The presence of additional peaks, particularly those with shorter retention times (indicating more polar compounds), suggests the presence of oxidation products.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Generalized oxidation pathway of this compound.
Caption: Workflow for assessing and handling potentially oxidized this compound.
References
Technical Support Center: Ullmann Condensation for Diarylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges in minimizing by-product formation during Ullmann condensation for diarylamine synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my Ullmann condensation reaction resulting in a low yield or no product at all?
Answer:
Low or non-existent yields in Ullmann condensations for diarylamine synthesis can be attributed to several factors. The classical version of this reaction is known for requiring harsh conditions, which can lead to poor yields and functional group tolerance.[1] While modern protocols have improved this, problems can still arise. Here are key areas to investigate:
-
Inactive Catalyst: The copper source is critical. Copper(I) salts like CuI can oxidize over time, reducing their catalytic activity.[2] Old or improperly stored copper sources are a common reason for reaction failure.
-
Suboptimal Reaction Conditions: The temperature, solvent, and base selection can significantly affect the reaction rate and yield.[1][3] Classical Ullmann reactions often require temperatures exceeding 200°C, whereas modern, ligand-assisted methods typically run between 60-140°C.[1]
-
Inappropriate Ligand (or Absence Thereof): Modern Ullmann reactions often use ligands to facilitate the reaction under milder conditions.[1] The absence of a suitable ligand may necessitate harsh conditions that the starting materials cannot tolerate.
-
Substrate Reactivity: The nature of your starting materials is crucial. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] Electron-withdrawing groups on the aryl halide can enhance the coupling reaction.[1][3]
-
Presence of Oxygen: Many Ullmann reactions are sensitive to oxygen, which can lead to catalyst deactivation.[2]
Solutions:
-
Use fresh, high-purity copper(I) salts. If you suspect your copper source is old, it is best to use a new batch.[2]
-
Optimize reaction temperature. If using a modern ligand-based system, start with temperatures in the 80-120°C range.[2] If no reaction occurs, incrementally increase the temperature.[4]
-
Screen different solvents and bases. Polar, high-boiling solvents like DMF, DMSO, dioxane, or toluene are commonly used.[1][3] Bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ should be screened to find the optimal one for your specific substrates.[1]
-
Employ a suitable ligand. For diarylamine synthesis, N,N-dimethylglycine and 1,10-phenanthroline are commonly used.[1]
-
Ensure an inert atmosphere. Run the reaction under a nitrogen or argon atmosphere to prevent catalyst deactivation.[2]
Question 2: My primary by-product is the dehalogenated (hydrodehalogenated) aryl halide. How can I minimize this?
Answer:
The formation of a dehalogenated starting material is a frequent side reaction in Ullmann couplings.[1] This occurs when the aryl halide is reduced to the corresponding arene.
Potential Causes:
-
Presence of Protic Impurities: Trace amounts of water or other proton sources in the reaction mixture can lead to hydrodehalogenation.[1][4]
-
Slow Coupling Reaction: This side reaction is more prevalent when the desired C-N bond formation is slow.[2]
Solutions:
-
Use anhydrous conditions. Thoroughly dry all reagents and solvents, and run the reaction under a strictly inert atmosphere.[2][4]
-
Choose a suitable solvent. Some solvents are more prone to acting as hydrogen donors. Consider screening different anhydrous solvents.[2]
-
Optimize the base. The choice of base can influence the extent of side reactions.
-
Use a ligand. A suitable ligand can promote the desired C-N bond formation over the dehalogenation pathway, leading to a higher yield of the diarylamine.[1]
Question 3: The reaction starts but then stalls before completion. What could be the cause?
Answer:
A stalled reaction can be frustrating. The most common culprits are catalyst decomposition and product inhibition.
Potential Causes:
-
Catalyst Decomposition: The copper-ligand complex may be unstable under the reaction conditions, leading to the formation of inactive copper species. This can sometimes be observed by the reaction mixture turning black.[4]
-
Product Inhibition: The diarylamine product itself can sometimes coordinate to the copper catalyst, inhibiting its activity and preventing further reaction.
Solutions:
-
Use a stabilizing ligand. A well-chosen ligand can stabilize the copper catalyst and prevent its decomposition.[1]
-
Consider a higher catalyst loading. Increasing the amount of catalyst may help to overcome product inhibition.
-
Screen different ligand systems. A different ligand may form a more stable catalytic complex that is less susceptible to product inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in the Ullmann condensation, and how do I choose one?
A1: Ligands are crucial in modern Ullmann-type reactions. They accelerate the catalytic cycle, allowing for milder reaction conditions (lower temperatures) and improving yields.[1] Ligands stabilize the copper catalyst and facilitate the key steps of oxidative addition and reductive elimination.[1] The introduction of bidentate ligands, such as amino acids, diamines, and oxalamides, has significantly improved the efficiency of the Ullmann condensation.[1] For diarylamine synthesis, N,N-dimethylglycine and 1,10-phenanthroline are commonly used.[1] The choice of ligand can be substrate-dependent, so screening different ligand classes may be necessary for optimization.
Q2: Can I perform the Ullmann condensation without a ligand?
A2: Yes, it is possible to run an Ullmann condensation without an added ligand.[1] Some modern protocols have been developed that proceed in the absence of additional ligands, especially when using specific solvent systems like deep eutectic solvents.[1][5] However, these conditions may not be universally applicable to all substrates and often require higher temperatures than ligated systems.[1]
Q3: What are the best practices for choosing a copper source, base, and solvent?
A3:
-
Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst.[1] Other sources like CuBr, Cu₂O, and copper powder can also be used.[4] It is essential to use a fresh, high-purity copper source, as older batches may be oxidized and less active.[2]
-
Base: The base plays a critical role in the reaction. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1] The choice of base can be crucial and may need to be optimized for your specific substrates.
-
Solvent: High-boiling polar solvents are typically used in Ullmann condensations.[3] These include DMF, DMSO, dioxane, and toluene.[1] The choice of solvent can impact reaction rate and selectivity, so it is a parameter worth screening during optimization.[6]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield of diarylamines in the Ullmann condensation, based on literature data.
Table 1: Effect of Solvent on Diarylamine Yield
| Entry | Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline | CuI | None | K₂CO₃ | Toluene | 110 | Low |
| 2 | Iodobenzene | Aniline | CuI | None | K₂CO₃ | DMF | 110 | High |
| 3 | Iodobenzene | Aniline | CuI | None | K₂CO₃ | DMSO | 110 | High |
| 4 | 4-Iodotoluene | Pyrazole | Cu₂O | L27 | Cs₂CO₃ | CH₃CN | 100 | 80 |
| 5 | Aryl Bromide | N-Heterocycles | CuI | L33 | Cs₂CO₃ | DMSO | 120 | 60-95 |
Data compiled from various sources for illustrative purposes.[6][7]
Table 2: Effect of Base on Diarylamine Yield
| Entry | Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | Piperidine | CuI | Various | K₂CO₃ | DMSO | RT | <6 |
| 2 | Iodobenzene | Piperidine | CuI | Various | K₃PO₄ | DMSO | RT | <6 |
| 3 | Iodobenzene | Piperidine | CuI | Various | Cs₂CO₃ | DMSO | RT | <6 |
| 4 | Iodobenzene | Piperidine | CuI | Various | TBPM* | DMSO | RT | 98 |
*TBPM = bis(tetra-n-butylphosphonium) malonate, a soluble organic base.[8]
Experimental Protocols
Protocol 1: General Procedure for Ligand-Accelerated Ullmann Condensation
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the copper(I) iodide (CuI, 0.1 mmol, 10 mol%), the ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane or DMF, 2 mL) via syringe.
-
Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 80-110°C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[4]
Protocol 2: Ligand-Free Ullmann Condensation in a Deep Eutectic Solvent
-
Preparation: To a reaction vial, add the aryl halide (1.0 mmol), amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and potassium tert-butoxide (t-BuOK, 2.0 mmol).
-
Solvent Addition: Add the deep eutectic solvent (e.g., choline chloride:urea 1:2, 2 mL) to the vial.
-
Reaction: Stir the mixture at 60-100°C in the air until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up and Recycling: After cooling, the deep eutectic solvent, catalyst, and base can often be recycled.[5] The product can be extracted with an organic solvent. Further purification may be necessary.
Visualizations
Caption: Troubleshooting workflow for common Ullmann condensation issues.
Caption: Key parameter relationships for minimizing by-products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Industrial Synthesis of 4,4'-Dimethyldiphenylamine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the industrial-scale synthesis of 4,4'-Dimethyldiphenylamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: A prevalent industrial method involves the reaction of para-toluidine with para-cresol in the presence of an acid catalyst. This process is favored for its relatively simple procedure, mild reaction conditions, and the co-production of valuable p-cresol.[1]
Q2: What are the typical catalysts used in the synthesis from p-toluidine and p-cresol?
A2: Acid catalysts are employed in this synthesis. Examples include perfluorinated sulfonic resin or zirconio inorganic solid acid catalysts.[1]
Q3: What are the key reaction parameters to control during the synthesis?
A3: Critical parameters to monitor and control include reaction temperature, pressure, reaction time, and the pH of the hydrolysis step (if p-cresol is generated in situ from p-toluidine).[1]
Q4: What are the common methods for purifying crude this compound?
A4: Industrial purification typically involves a series of steps including stratification to separate organic and aqueous layers, extraction with a suitable solvent like ethyl acetate, followed by rectification (distillation) and drying of the final product.[1]
Q5: Are there alternative synthesis routes for this compound?
A5: Yes, other methods for forming the diarylamine bond, such as the Buchwald-Hartwig amination and Ullmann condensation, can be considered. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine.[2] The Ullmann condensation uses a copper catalyst to couple an aryl halide with an amine, though it often requires higher temperatures.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is carried out for the specified duration (e.g., 15-16 hours) and at the optimal temperature (e.g., 280-300°C).[1] - Monitor Reaction Progress: Use analytical techniques like GC or HPLC to monitor the consumption of starting materials and the formation of the product. |
| Catalyst Deactivation | - Check for Impurities in Feedstock: Impurities in the p-toluidine or p-cresol can poison the acid catalyst.[5] - Catalyst Coking: At high temperatures, carbonaceous deposits can form on the catalyst, reducing its activity.[5] Consider catalyst regeneration if possible, or replace with a fresh catalyst. |
| Equilibrium Limitations | - Inefficient Water Removal (if applicable): If the reaction generates water, its inefficient removal can shift the equilibrium back towards the reactants. Ensure any water removal systems are functioning correctly. |
Issue 2: Poor Product Purity (Presence of Impurities)
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Optimize Reaction Conditions: High temperatures or incorrect stoichiometry can lead to the formation of byproducts. For instance, reactions of aryl halides with primary amines can sometimes lead to the formation of triarylamines.[1] - Maintain an Inert Atmosphere: Although the primary route from p-toluidine and p-cresol is less susceptible, oxidation of reactants or products can occur at high temperatures, leading to colored impurities.[5] |
| Inefficient Purification | - Review Extraction and Distillation Parameters: Ensure the correct solvent and optimal conditions are used for extraction and rectification to effectively separate the product from unreacted starting materials and byproducts.[1] - Check for Azeotropes: Investigate the possibility of azeotrope formation between the product and impurities, which may require alternative purification techniques. |
Issue 3: Catalyst Performance Issues
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | - Analyze Feedstock Purity: As mentioned, impurities in the reactants can act as catalyst poisons.[5] - Ensure Proper Handling and Storage: Store the catalyst under appropriate conditions to prevent contamination and degradation. |
| Physical Degradation of Catalyst | - Mechanical Stress: In packed bed reactors, the catalyst can be physically damaged over time. - Thermal Stress: Repeated heating and cooling cycles can lead to the breakdown of the catalyst structure. |
Experimental Protocols
Synthesis of this compound from p-Toluidine and p-Cresol
This protocol is based on the method described in patent CN105820056A.[1]
1. Reaction Setup:
-
The reaction is carried out in a suitable industrial reactor equipped with heating, cooling, and pressure control systems.
-
The catalyst (e.g., perfluorinated sulfonic resin or zirconio inorganic solid acid) is loaded into the reactor.
2. Reaction Procedure:
-
p-Toluidine and p-cresol are fed into the reactor.
-
The reaction is conducted under the following conditions:
-
Reaction Temperature: 280-300°C
-
Reaction Pressure: 0.5-0.6 MPa
-
Reaction Time: 15-16 hours
-
3. Work-up and Purification:
-
After the reaction is complete, the mixture is cooled and transferred to a stratification vessel to separate the organic and aqueous layers.
-
The upper organic layer is then sent to an extraction tower where it is washed with a suitable solvent (e.g., ethyl acetate) to separate the crude product from unreacted p-cresol.
-
The crude this compound solution is then subjected to rectification (distillation) to further purify the product.
-
The purified product is then dried under vacuum.
Quantitative Data
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Perfluorinated Sulfonic Resin | Perfluorinated Sulfonic Resin | Zirconio Inorganic Solid Acid | [1] |
| Reaction Temperature | 300°C | 280°C | 290°C | [1] |
| Reaction Pressure | 0.6 MPa | 0.5 MPa | 0.55 MPa | [1] |
| Reaction Time | 15 h | 16 h | 15.5 h | [1] |
| Hydrolysis pH | 4 | 2 | 3 | [1] |
| Hydrolysis Temperature | 298°C | 285°C | 293°C | [1] |
| Hydrolysis Pressure | 30 kg/cm ² | 22 kg/cm ² | 25 kg/cm ² | [1] |
| Yield | 8.7% | 9.8% | 9.3% | [1] |
| Purity | 99.70% | 99.60% | 99.85% | [1] |
Visualizations
Caption: Industrial synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. CN105820056A - Synthesizing method of 4,4'-dimethyltriphenylamine and production system - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Catalyst deactivation issues in palladium-catalyzed amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common catalyst deactivation issues encountered in palladium-catalyzed amination reactions. This resource is intended for researchers, scientists, and drug development professionals to enhance the success and efficiency of their C-N coupling experiments.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem 1: Low or No Reaction Conversion
Q1: My Buchwald-Hartwig amination reaction is not working or is giving a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in Buchwald-Hartwig amination is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Diagnosis: The palladium source or the phosphine ligand may be degraded or of poor quality. The choice of ligand is also critical and substrate-dependent.[1] Sterically hindered and electron-rich ligands often enhance catalytic activity.
-
Solution:
-
Use a freshly opened or recently purchased palladium pre-catalyst and ligand.
-
Consider using a pre-catalyst, which can offer greater reliability in forming the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.
-
Screen different ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective. For challenging substrates, specialized ligands may be necessary.
-
-
-
Base Selection and Quality:
-
Diagnosis: The strength, solubility, and purity of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[1] Impurities in the base can also poison the catalyst.
-
Solution:
-
Use a high-purity base from a reputable supplier.
-
If your substrate is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃.
-
Ensure the base is anhydrous, as water can lead to side reactions and catalyst deactivation.
-
-
-
Solvent and Reagent Purity:
-
Diagnosis: Impurities in the solvent, aryl halide, or amine can act as catalyst poisons.[2][3][4] Common poisons include sulfur compounds, water, and oxygen.[3][4]
-
Solution:
-
Use anhydrous, degassed solvents. Aprotic, nonpolar solvents like toluene and dioxane are commonly used.[1]
-
Purify the aryl halide and amine prior to use, for example, by recrystallization or distillation.
-
Perform the "Experimental Protocol for Identifying Catalyst Poisoning" described below.
-
-
-
Reaction Conditions:
-
Diagnosis: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can cause catalyst decomposition.[1]
-
Solution:
-
Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[1]
-
Extend the reaction time and monitor the progress by TLC, GC, or LC-MS.
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst.[1]
-
-
Problem 2: Formation of Black Precipitate (Palladium Black)
Q2: I am observing the formation of a black precipitate in my reaction, and the catalytic activity has decreased. What is this precipitate and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of aggregated, inactive Pd(0) nanoparticles.[5][6] Its formation is a common mode of catalyst deactivation.
Potential Causes & Prevention Strategies:
-
Insufficient Ligand Stabilization:
-
Diagnosis: The ligand may not be effectively stabilizing the Pd(0) species in solution, leading to aggregation.[6]
-
Solution:
-
Increase the ligand-to-palladium ratio. An excess of ligand can help prevent catalyst deactivation.
-
Switch to a more sterically bulky and electron-donating ligand that can better stabilize the palladium center.
-
Ensure the ligand itself is not degrading under the reaction conditions.
-
-
-
High Catalyst Concentration:
-
Diagnosis: Higher concentrations of the palladium catalyst can accelerate the rate of aggregation.
-
Solution:
-
Reduce the catalyst loading. While seemingly counterintuitive for improving conversion, a lower, more stable catalyst concentration can sometimes be more effective over the course of the reaction.
-
-
-
Reaction Conditions:
-
Diagnosis: High temperatures can promote catalyst decomposition and aggregation. The choice of solvent can also influence catalyst stability.
-
Solution:
-
Lower the reaction temperature if possible.
-
Screen different solvents. A more coordinating solvent might help to keep the palladium species solubilized.
-
-
-
Presence of Reductants or Impurities:
-
Diagnosis: Certain impurities or even the amine substrate can sometimes over-reduce the palladium catalyst, leading to the formation of palladium black.
-
Solution:
-
Ensure high purity of all reagents and solvents.
-
-
Data Presentation
Table 1: Influence of Ligand Type on Catalyst Stability and Activity
| Ligand Type | General Characteristics | Typical Substrates | Notes on Stability |
| Monodentate Biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich | Wide range of aryl chlorides and bromides | Generally provide good stability and high turnover numbers. |
| Bidentate Phosphines (e.g., BINAP, dppf) | Chelating ligands | Aryl iodides and bromides | Can be prone to P-C bond cleavage at high temperatures. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Electron-rich and sterically hindered aryl chlorides | Form very stable palladium complexes, often resistant to high temperatures. |
| Dialkylphosphinobiphenyl Ligands (e.g., DavePhos) | Less bulky than biarylphosphines | Activated aryl halides | May offer less stability for highly challenging transformations. |
This table provides a general overview. Optimal ligand selection is highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Identifying Catalyst Poisoning
This protocol helps determine if impurities in your reagents or solvents are inhibiting the reaction.
Methodology:
-
Baseline Reaction:
-
Set up the amination reaction using your standard procedure and the reagents and solvents you typically use.
-
Monitor the reaction progress over time (e.g., by taking aliquots for GC or LC-MS analysis) and determine the final yield.
-
-
High-Purity Reaction:
-
Set up an identical reaction in parallel.
-
For this reaction, use reagents and solvents of the highest available purity. This includes:
-
Anhydrous, degassed solvent from a freshly opened bottle or passed through a purification system.
-
Freshly recrystallized or sublimed aryl halide and amine.
-
High-purity base.
-
-
Run the reaction under the same conditions as the baseline reaction and monitor its progress and final yield.
-
-
Analysis:
-
Compare the reaction profiles and final yields of the baseline and high-purity reactions.
-
A significant improvement in the high-purity reaction strongly suggests that your standard reagents or solvents contain catalyst poisons.
-
Protocol 2: Monitoring Reaction Progress and Catalyst Health
Regularly monitoring your reaction can provide early indications of catalyst deactivation.
Methodology:
-
Sample Preparation:
-
At regular intervals (e.g., every 1-2 hours), carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture under an inert atmosphere.
-
Quench the reaction in the aliquot by adding a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Filter the sample through a small plug of silica gel to remove the catalyst and inorganic salts.
-
-
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the conversion of starting materials and the yield of the product. They can also help identify the formation of byproducts that may indicate catalyst decomposition pathways.
-
-
Interpretation:
-
A reaction that starts well but then stalls or slows down significantly is a classic sign of catalyst deactivation.
-
The appearance of unexpected byproducts may point to specific side reactions that are competing with the desired amination.
-
Mandatory Visualizations
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4,4'-Dimethyldiphenylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of commercial 4,4'-dimethyldiphenylamine.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercial this compound?
Commercial this compound is typically available in purities of 97% or higher.[1] However, trace impurities can still be present, often arising from the synthesis process or degradation over time. Potential impurities include:
-
Oxidation Products: Like its parent compound, diphenylamine, this compound can slowly oxidize upon exposure to air and light, leading to colored impurities.[2] This is often the cause of a yellow or brown appearance in an off-white solid.[2][3]
-
Unreacted Starting Materials: A common synthesis route involves the reaction of p-toluidine.[4] Therefore, residual p-toluidine may be present.
-
By-products from Synthesis: Self-condensation or other side reactions during synthesis can lead to structurally related impurities. For the parent diphenylamine, heating can form N,N,N'-triphenyl-p-phenylenediamine.[5] Analogous by-products may exist for the dimethyl derivative.
Q2: My this compound is described as an "off-white to yellow crystalline powder." What causes the coloration?
The coloration, ranging from yellow to tan or brown, is typically due to the presence of oxidized impurities.[2][3] While often present in small amounts, these colored compounds can be aesthetically undesirable and may interfere with sensitive downstream applications. Treatment with activated charcoal during recrystallization is an effective method for removing many colored impurities.
Q3: What are the primary methods for purifying this compound?
The most common and effective purification methods for a solid organic compound like this compound are:
-
Recrystallization: An excellent technique for removing small amounts of impurities from a solid compound. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Column Chromatography: A highly effective method for separating the desired compound from a mixture of impurities, especially when impurities have different polarities.
-
Vacuum Distillation: While less common for solids with a moderate melting point (74-82 °C), it can be used if the compound is thermally stable and the impurities are significantly less volatile.[3]
Q4: How do I choose the most appropriate purification method?
The choice of method depends on the initial purity of the compound and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Physical and Chemical Data
A summary of key physical and chemical properties is essential for planning purification experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N | [3] |
| Molecular Weight | 197.28 g/mol | [3] |
| Appearance | Off-white to yellow crystalline powder | [3] |
| Melting Point | 74-82 °C | [3] |
| Purity (Typical) | ≥97% or ≥99% (HPLC) | [1][3] |
| Solubility | Soluble in many common organic solvents. | [2] |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the compound (74-82 °C).The solution is too concentrated. | Reheat the mixture to dissolve the oil. Add more solvent to decrease saturation.Choose a solvent or solvent system with a lower boiling point (e.g., ethanol, hexane/ethyl acetate).Allow the solution to cool more slowly to promote crystal formation over oiling. |
| No Crystal Formation (Solution remains clear upon cooling) | The solution is not sufficiently saturated.Impurities are inhibiting crystal nucleation. | Concentrate the solution by carefully evaporating some of the solvent under a gentle stream of nitrogen or on a rotary evaporator, then allow it to cool again.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.Add a "seed crystal" of pure this compound if available. |
| Product Still Colored After Recrystallization | Colored impurities are co-crystallizing with the product.The impurities are highly soluble and were not fully removed. | Perform a second recrystallization.Incorporate an activated charcoal treatment step before hot filtration in the recrystallization protocol to adsorb colored impurities. |
Column Chromatography Issues
Caption: Troubleshooting logic for column chromatography separation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] this compound may cause skin, eye, and respiratory irritation.[1][6]
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing small amounts of impurities from several grams of material.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate). A good solvent will dissolve the compound when hot but show low solubility when cold. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with a water bath) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute mass). Swirl and gently reheat the mixture for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating compounds with different polarities and is effective for smaller quantities (mg to g scale).
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (eluent) that provides good separation of the desired compound from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7] The ideal eluent should give the product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of eluent required for dissolution. Use a pipette to carefully add the concentrated solution to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Diphenylamine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. CN105820056A - Synthesizing method of 4,4'-dimethyltriphenylamine and production system - Google Patents [patents.google.com]
- 5. Identification of a toxic impurity in commercial diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Technical Support Center: Overcoming Solubility Issues in Diarylamine Synthesis
Welcome to the Technical Support Center for Diarylamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of reagent solubility. Poor solubility of starting materials, catalysts, ligands, or bases can lead to low yields, failed reactions, and difficulty in purification. This resource provides in-depth, experience-driven troubleshooting advice and practical protocols to help you overcome these hurdles and achieve successful diarylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: My diarylamine synthesis reaction is sluggish or failing. Could solubility be the culprit?
A1: Absolutely. Poor solubility of one or more reagents is a frequent and often underestimated cause of low yields or complete reaction failure in diarylamine synthesis, particularly in popular methods like the Buchwald-Hartwig amination.[1] When reactants are not sufficiently dissolved in the reaction solvent, the reaction becomes heterogeneous, limiting the interaction between species and slowing down the reaction rate. This is especially true for inorganic bases, which often have low solubility in common organic solvents.[1]
Q2: How does the choice of solvent impact the solubility of my reagents and the overall reaction?
A2: The solvent plays a critical role by influencing reactant solubility, the stability of intermediates, and the overall reaction rate.[2] The principle of "like dissolves like" is a good starting point. For instance, nonpolar aryl halides are generally more soluble in non-polar solvents.[3]
-
Polar Aprotic Solvents like DMF and DMSO can be effective in dissolving a wide range of organic compounds and some inorganic salts.[4] They are often used in reactions like the Ullmann condensation and Smiles rearrangements.[2][5] However, their high boiling points can make product isolation challenging.[2][6]
-
Aromatic Hydrocarbons such as toluene and xylene are common choices for Buchwald-Hartwig aminations, offering a good balance of solubility for many organic reagents and a sufficiently high boiling point.[1][7]
-
Ethereal Solvents like 1,4-dioxane, THF, and 2-MeTHF are also frequently used.[1] It's important to note that some solvents, such as chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine, can inhibit palladium catalysts and should generally be avoided in Buchwald-Hartwig reactions.[1]
Q3: My aryl halide starting material has very poor solubility. What are my options?
A3: This is a common challenge, especially with large, polyaromatic systems which are often precursors for advanced materials.[8][9] Here are several strategies to consider:
-
Solvent Screening: A systematic screening of solvents with varying polarities is the first step.
-
Elevated Temperatures: Increasing the reaction temperature can significantly improve the solubility of many organic compounds.[2]
-
Co-solvents: The addition of a co-solvent can enhance the solvating power of the primary solvent.[10][11] For example, a small amount of a more polar solvent might be added to a nonpolar medium to help dissolve a polar reagent.
-
Solvent-Free Approaches: For extremely insoluble substrates, solvent-free methods like high-temperature ball milling have proven effective for cross-coupling reactions.[8][9][12][13][14] This technique uses mechanical force to drive the reaction in the solid state.[8][9]
Q4: The inorganic base in my Buchwald-Hartwig reaction isn't dissolving. What can I do?
A4: The solubility of the base is crucial for the efficiency of Buchwald-Hartwig aminations.[15] If the base is not soluble, the reaction can be significantly hindered.
-
Choice of Base: Consider using a base with better solubility in your chosen solvent. For example, cesium carbonate (Cs₂CO₃) is known for its good solubility in many organic solvents and is often included in condition optimization.[16]
-
Soluble Organic Bases: The use of soluble organic bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can circumvent the issue of insoluble inorganic bases.[17] A dual-base system, combining an organic base with an inorganic one, can also be an effective solution for base-sensitive substrates.[1]
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can be employed to shuttle the anionic base from the solid or aqueous phase into the organic phase where the reaction occurs.[18][19] This is a powerful technique for overcoming solubility issues with ionic reagents.[18]
Q5: Can the palladium catalyst and ligand solubility affect my reaction?
A5: Yes, the solubility of the catalyst and ligand is important for maintaining a homogeneous catalytic system. While often used in small quantities, their solubility can be influenced by the choice of solvent and the structure of the ligand itself.[20]
-
Ligand Design: The choice of ligand can influence the solubility of the palladium complex.[20] Some ligands are specifically designed to enhance solubility in certain solvent systems.
-
Catalyst Pre-activation: In some cases, pre-forming the active catalyst can help with solubility and activity.
-
Solvent Selection: The solvent should be able to dissolve the palladium precursor and the ligand to ensure the formation of the active catalytic species.
Troubleshooting Guides
Scenario 1: Low Conversion in a Buchwald-Hartwig Amination Attributed to Poor Reagent Solubility
Problem: You are running a Buchwald-Hartwig amination with an aryl bromide, a primary amine, a palladium catalyst, a phosphine ligand, and sodium tert-butoxide (NaOtBu) as the base in toluene. After several hours at elevated temperature, you observe very low conversion of your starting materials. You notice that the base and perhaps other reagents are not fully dissolved.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion due to solubility issues.
Step-by-Step Guide:
-
Increase Temperature: If not already at reflux, gradually increase the reaction temperature. Many organic compounds show increased solubility at higher temperatures.
-
Solvent Screening: If increasing the temperature is insufficient, perform a solvent screen. Common solvents for Buchwald-Hartwig reactions include toluene, xylene, 1,4-dioxane, and THF.[7][16] For greener alternatives, consider 2-MeTHF or CPME.[1][15]
-
Change the Base: If the base remains insoluble, switch to a more soluble alternative. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more soluble than sodium tert-butoxide in certain organic solvents.[1][16] Alternatively, consider using a soluble organic base like DBU.[17]
-
Add a Co-solvent: A small amount of a polar aprotic co-solvent like DMF or DMSO can be added to help solubilize the base and other polar reagents.[10] However, be mindful that this can also affect catalyst activity.
-
Employ Phase-Transfer Catalysis: If you are using an inorganic base that is insoluble in your organic solvent, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction by transporting the base anion into the organic phase.[18][19]
Scenario 2: Difficulty in Product Isolation due to High-Boiling Point Solvents
Problem: Your diarylamine synthesis in DMF or DMSO was successful, but you are struggling to remove the high-boiling point solvent during workup, leading to product loss or contamination.
Troubleshooting Workflow:
Caption: Workflow for product isolation from high-boiling solvents.
Step-by-Step Guide:
-
Aqueous Workup with Extensive Washing: If your product is not water-soluble, dilute the reaction mixture with a large volume of water and extract your product with a nonpolar organic solvent.[6] Wash the organic layer multiple times with water to remove the high-boiling solvent.[6]
-
Solvent Swap: Before workup, consider a "solvent swap."[2] This involves adding a lower-boiling point solvent (e.g., toluene) to the reaction mixture and then removing the original high-boiling solvent under reduced pressure. The product will remain in the lower-boiling solvent, which is easier to handle during purification.
-
Product Precipitation/Crystallization: If your product is a solid, you may be able to precipitate or crystallize it directly from the reaction mixture by adding an anti-solvent. This can be a highly effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Diarylamine Synthesis
This protocol provides a general framework for screening solvents for a new diarylamine synthesis.
-
Setup: In parallel reaction vials, add the aryl halide (1.0 mmol), amine (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol).
-
Solvent Addition: To each vial, add a different solvent (2 mL) from a pre-selected list (e.g., toluene, 1,4-dioxane, THF, 2-MeTHF, DMF).
-
Reaction: Seal the vials and stir the mixtures at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
Analysis: After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and yield of the desired diarylamine.
Protocol 2: One-Pot Desulfinylative Smiles Rearrangement with a Solvent Swap
This protocol is adapted from a method for synthesizing diarylamines via a desulfinylative Smiles rearrangement and incorporates a solvent swap for a one-pot procedure.[5]
-
Initial Reaction: To a solution of the sulfinate (0.2 mmol) and aniline (0.24 mmol) in an initial solvent (e.g., a nonpolar solvent like toluene, 2 mL), add the appropriate reagents for the initial step.
-
Solvent Swap: After the initial reaction is complete (as determined by TLC or LC-MS), add the second solvent (e.g., DMF, 2 mL) to the reaction mixture. Remove the initial solvent under reduced pressure.
-
Rearrangement: Add the base (e.g., LiOH, 6 equivalents) to the solution in DMF and heat the reaction mixture to the required temperature for the Smiles rearrangement to occur.
-
Workup and Purification: After the reaction is complete, cool the mixture, perform an aqueous workup, and purify the diarylamine product by column chromatography.
Data Presentation
Table 1: Solubility of Common Bases in Various Solvents
| Base | Toluene | 1,4-Dioxane | THF | DMF | DMSO |
| NaOtBu | Sparingly Soluble | Sparingly Soluble | Soluble | Soluble | Soluble |
| K₃PO₄ | Insoluble | Insoluble | Insoluble | Sparingly Soluble | Sparingly Soluble |
| Cs₂CO₃ | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Soluble | Soluble |
| DBU | Soluble | Soluble | Soluble | Soluble | Soluble |
This table provides a general guide. Actual solubilities can vary with temperature and the presence of other reagents.
Table 2: Common Solvents for Diarylamine Synthesis
| Solvent | Type | Boiling Point (°C) | Common Applications | Notes |
| Toluene | Aromatic | 111 | Buchwald-Hartwig | Good balance of solubility and boiling point.[1][7] |
| 1,4-Dioxane | Ether | 101 | Buchwald-Hartwig | Effective but has environmental concerns.[7] |
| DMF | Polar Aprotic | 153 | Ullmann, Smiles Rearrangement | High solvating power, difficult to remove.[2][5][6] |
| DMSO | Polar Aprotic | 189 | Ullmann | Very high boiling point, excellent solvent for many polar compounds.[21] |
| 2-MeTHF | Ether | 80 | Buchwald-Hartwig | Greener alternative to THF and dioxane.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews [chemistryviews.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. longdom.org [longdom.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 15. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iajpr.com [iajpr.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 4,4'-Dimethyldiphenylamine and Diphenylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of 4,4'-Dimethyldiphenylamine and its parent compound, Diphenylamine. While direct comparative quantitative data is limited in publicly available literature, this document outlines the fundamental mechanisms of their antioxidant action, theoretical considerations on how structural differences may influence efficacy, and detailed experimental protocols for evaluating their performance.
Introduction to Diphenylamine-based Antioxidants
Diphenylamine (DPA) and its derivatives are a well-established class of synthetic antioxidants.[1] Their ability to mitigate oxidative stress by neutralizing free radicals makes them valuable in various industrial applications, including the stabilization of polymers, oils, and certain pharmaceutical formulations. The antioxidant function of these compounds is primarily attributed to the secondary amine (-NH-) group, which can donate a hydrogen atom to terminate radical chain reactions.[1][2]
This compound, a derivative of DPA with methyl groups substituted at the para positions of both phenyl rings, is expected to exhibit antioxidant properties. The presence of these electron-donating methyl groups may modulate the antioxidant potential of the molecule.
Mechanism of Antioxidant Action
The primary antioxidant mechanism for both Diphenylamine and this compound involves the donation of a hydrogen atom from the secondary amine to a free radical (R•), thereby neutralizing the radical and preventing it from causing further oxidative damage. This process is a form of radical scavenging.
The reaction can be summarized as follows:
(C₆H₅)₂NH + R• → (C₆H₅)₂N• + RH
The resulting diphenylamino radical ((C₆H₅)₂N•) is relatively stable due to the delocalization of the unpaired electron across the two aromatic rings. This stability is crucial as it prevents the newly formed radical from initiating new oxidation chains. The antioxidant can be regenerated or can react with another radical to form a non-radical species.
The presence of electron-donating groups, such as the methyl groups in this compound, can theoretically enhance the antioxidant activity by increasing the electron density on the nitrogen atom. This makes the N-H bond weaker and facilitates the donation of the hydrogen atom to a free radical.
Signaling Pathway Diagram
Caption: Antioxidant mechanism of diphenylamine derivatives.
Quantitative Comparison of Antioxidant Activity
For a definitive quantitative comparison, standardized antioxidant assays must be performed. The following table outlines the expected data to be collected from such experiments.
| Compound | DPPH Radical Scavenging Assay (IC₅₀) | Lipid Peroxidation Inhibition Assay (IC₅₀) |
| Diphenylamine | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined |
| Standard (e.g., Trolox) | Known value | Known value |
IC₅₀ (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals or inhibit lipid peroxidation by 50%. A lower IC₅₀ value indicates higher antioxidant activity.
Experimental Protocols
To quantitatively assess and compare the antioxidant activities of this compound and Diphenylamine, the following detailed experimental protocols are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (Diphenylamine, this compound)
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Sample Solutions: Prepare stock solutions of the test compounds and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the sample or standard solutions to the wells.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of the test compounds and the standard to determine the IC₅₀ value.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids, often using a biological sample like a tissue homogenate.
Principle: Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored chromogen that can be measured spectrophotometrically at 532 nm.
Materials:
-
Lipid source (e.g., rat liver homogenate, linoleic acid emulsion)
-
Tris-HCl buffer
-
Ferrous sulfate (FeSO₄) or another pro-oxidant
-
Test compounds (Diphenylamine, this compound)
-
Standard antioxidant (e.g., Butylated Hydroxytoluene - BHT)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing the lipid source in Tris-HCl buffer.
-
-
Induction of Lipid Peroxidation:
-
To the reaction mixture, add different concentrations of the test compounds or the standard antioxidant.
-
Initiate lipid peroxidation by adding a pro-oxidant like FeSO₄.
-
A control tube without any antioxidant should be included.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 60 minutes).
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding TCA solution.
-
Add TBA solution to all tubes.
-
Heat the tubes in a boiling water bath for a defined period (e.g., 15-20 minutes) to allow for color development.
-
-
Measurement:
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of lipid peroxidation using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compounds.
-
Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: Workflow for comparing antioxidant activity.
Conclusion
Both Diphenylamine and this compound are expected to function as effective antioxidants through a radical scavenging mechanism centered on the secondary amine group. Based on theoretical electronic effects, this compound may exhibit enhanced antioxidant activity compared to Diphenylamine due to the electron-donating nature of the methyl substituents. However, this hypothesis requires confirmation through direct experimental evaluation using standardized assays such as the DPPH and lipid peroxidation inhibition methods detailed in this guide. The provided protocols offer a robust framework for researchers to quantitatively assess and compare the antioxidant efficacy of these and other related compounds.
References
A Comparative Analysis of Substituted Diphenylamines in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Substituted diphenylamines are a cornerstone class of materials in the advancement of organic light-emitting diode (OLED) technology. Their inherent hole-transporting properties, coupled with high thermal stability and morphological robustness, make them critical components in achieving high-efficiency and long-lasting OLED devices. This guide provides a comparative overview of key substituted diphenylamine derivatives, supported by experimental data, to aid researchers in the selection and design of next-generation OLED materials.
Performance Comparison of Key Diphenylamine-Based Hole Transport Materials
The selection of a suitable hole transport material (HTM) is paramount for optimizing the performance of an OLED. Below is a comparative table summarizing the key performance metrics of two widely utilized diphenylamine derivatives: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), alongside other relevant compounds for context. The data presented are representative values compiled from various studies and may vary depending on the specific device architecture and fabrication conditions.
| Material | Chemical Structure | HOMO (eV) | LUMO (eV) | Tg (°C) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) |
| NPB | N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine | 5.5 | 2.4 | 95 | 2.75 - 12.3 | Not widely reported | ~10.6 | 7,600 - 13,600 |
| TPD | N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine | 5.5 | 2.3 | 67 | Not specified | Not specified | 1.5 | 2,600 - 22,200 |
| TAPC | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane | Not specified | Not specified | Higher than NPB | 21.1 - 55.74 | 18.58 - 29.28 | 10.6 - 21.59 | ~6,220 |
Note: The performance of OLEDs is highly dependent on the overall device architecture, including the emissive layer, electron transport layer, and electrode materials. The values presented here are for illustrative purposes.
Experimental Protocols
The fabrication and characterization of OLEDs involving substituted diphenylamines as the hole transport layer (HTL) follow a standardized procedure.
OLED Fabrication
A typical fabrication process for a multilayer OLED device is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as copper phthalocyanine (CuPc), is deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber. This layer facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL) Deposition: The substituted diphenylamine derivative (e.g., NPB or TPD) is then deposited onto the HIL via thermal evaporation. The thickness of this layer is a critical parameter that can be optimized.
-
Emissive Layer (EML) Deposition: An emissive material, often a fluorescent or phosphorescent dye doped into a host material, is co-evaporated onto the HTL.
-
Electron Transport Layer (ETL) Deposition: A material with good electron mobility, such as tris(8-hydroxyquinolinato)aluminum (Alq3), is deposited onto the EML to facilitate electron transport from the cathode.
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, like lithium fluoride (LiF), is deposited to improve electron injection.
-
Cathode Deposition: A metal cathode, typically aluminum (Al) or a magnesium-silver alloy (Mg:Ag), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the device is encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glovebox).
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density, voltage, and luminance of the device are measured using a source meter and a photometer. This data is used to determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency.
-
Electroluminescence (EL) Spectra: The emission spectrum of the OLED is recorded using a spectrometer to determine the color coordinates in the CIE 1931 color space and the full width at half maximum (FWHM) of the emission peak.
-
Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density.
Experimental Workflow for Evaluating Substituted Diphenylamines in OLEDs
The following diagram illustrates the typical workflow for the synthesis, fabrication, and characterization of OLEDs incorporating new substituted diphenylamine derivatives.
Conclusion
Substituted diphenylamines remain a vital class of materials for the continued development of high-performance OLEDs. While NPB has been a workhorse material in the field, the exploration of new derivatives with tailored electronic and physical properties is crucial for pushing the boundaries of efficiency, stability, and color purity. The strategic substitution on the diphenylamine core can significantly influence the HOMO/LUMO energy levels, glass transition temperature, and charge carrier mobility, thereby impacting the overall device performance. A systematic approach to synthesis, device fabrication, and characterization, as outlined in this guide, is essential for the rational design and evaluation of novel substituted diphenylamines for next-generation OLED applications.
A Comparative Guide to Validating the Purity of Synthesized 4,4'-Dimethyldiphenylamine by HPLC
For researchers, scientists, and drug development professionals, the verification of compound purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison for validating the purity of synthesized 4,4'-Dimethyldiphenylamine using High-Performance Liquid Chromatography (HPLC). We will explore its performance against other analytical techniques and provide supporting experimental data and protocols to ensure the integrity of your research.
Introduction
This compound is a versatile chemical intermediate utilized in various industrial and research applications, including as an antioxidant and a building block in organic synthesis. The purity of this compound is critical, as impurities can lead to undesirable side reactions, affect product stability, and compromise the quality of final products. While several analytical techniques can assess purity, HPLC is a widely adopted method due to its high resolution, sensitivity, and quantitative accuracy.
This guide will focus on a comparative analysis of a synthesized batch of this compound against commercially available alternatives, utilizing a validated HPLC method.
Comparison of Analytical Methods
While HPLC is a robust method for purity determination of non-volatile organic compounds like this compound, other techniques can provide complementary or orthogonal information.
-
High-Performance Liquid Chromatography (HPLC): Offers excellent separation of the main compound from potential impurities, such as unreacted starting materials (e.g., p-toluidine) and byproducts of the synthesis. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis.
-
Gas Chromatography (GC): A viable alternative for volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC can be employed, often with a high-temperature column. It provides high resolution and can be coupled with mass spectrometry (GC-MS) for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a reference standard of the analyte. It provides structural information, which is invaluable for identifying unknown impurities. However, it generally has lower sensitivity compared to chromatographic methods.
For routine quality control and precise quantification of known and potential impurities, HPLC remains the method of choice for compounds like this compound.
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of synthesized this compound purity.
Experimental Protocol: Reversed-Phase HPLC
This protocol details a robust RP-HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (≥99% purity).
-
Synthesized this compound.
-
Commercial this compound samples for comparison.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Phosphoric acid.
-
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Solution Preparation:
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare solutions of the synthesized batch and commercial samples in the same manner as the standard solution.
4. Analysis:
-
Inject the diluent (as a blank), the standard solution, and the sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
The purity is calculated based on the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Presentation: Purity Comparison
The following table summarizes the hypothetical purity data obtained from the HPLC analysis of a synthesized batch of this compound compared to two commercially available alternatives.
| Sample ID | Retention Time (min) | Peak Area (Main) | Total Peak Area | Purity (% Area) |
| Synthesized Batch | 10.2 | 2,950,000 | 2,985,000 | 98.83% |
| Commercial Standard A | 10.2 | 3,010,000 | 3,020,000 | 99.67% |
| Commercial Standard B | 10.2 | 2,980,000 | 3,005,000 | 99.17% |
Conclusion
The presented RP-HPLC method provides a reliable and reproducible approach for determining the purity of synthesized this compound. The data indicates that the synthesized batch exhibits a high purity of 98.83%, which is comparable to, though slightly lower than, the tested commercial standards. This level of purity may be suitable for many research and development applications. For applications requiring higher purity, further purification of the synthesized material may be necessary.
The use of orthogonal analytical methods, such as GC-MS or qNMR, is recommended for comprehensive characterization and identification of any detected impurities, particularly for applications in drug development where stringent purity requirements are in place. This comparative guide serves as a foundational resource for researchers to validate the quality and purity of their synthesized compounds effectively.
A Comparative Guide to the Characterization of 4,4'-Dimethyldiphenylamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 4,4'-dimethyldiphenylamine, with a focus on their role as antioxidants. Due to a scarcity of publicly available quantitative performance data for its specific reaction products, this guide leverages data on closely related alkylated diphenylamines to provide a comparative framework.
Introduction
This compound is an aromatic amine widely utilized as an antioxidant in various industrial applications, including in the manufacturing of rubber and plastics.[1] Its antioxidant properties stem from the ability of the amine group to donate a hydrogen atom, thereby neutralizing free radicals and inhibiting oxidative degradation processes. The reaction of this compound with oxidizing agents, such as organic peroxides, results in the formation of various products whose characteristics are crucial for understanding their efficacy and mechanism of action.
Antioxidant Performance: A Comparative Overview
While specific antioxidant activity data for this compound reaction products is limited in publicly available literature, a comparison can be drawn from the performance of the broader class of alkylated diphenylamines. Key performance metrics for antioxidants include their ability to scavenge free radicals, measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and their effectiveness in inhibiting oxidation in materials, often evaluated using methods like the Rotating Pressure Vessel Oxidation Test (RPVOT) for lubricants.
Table 1: Comparative Antioxidant Performance of Diphenylamine Derivatives and Other Antioxidants
| Antioxidant Type | Test Method | Key Performance Metric | Typical Performance Range |
| Alkylated Diphenylamines | RPVOT (ASTM D2272) | Oxidation Stability (minutes) | 200 - 1500+[2] |
| PDSC (ASTM D6186) | Oxidation Induction Time (OIT, minutes) | 30 - 100+[2] | |
| Hindered Phenols | RPVOT (ASTM D2272) | Oxidation Stability (minutes) | 150 - 800[2] |
| PDSC (ASTM D6186) | Oxidation Induction Time (OIT, minutes) | 20 - 60[2] | |
| 4-Hydroxydiphenylamine | RPVOT (ASTM D2272) | Oxidation Stability (minutes) | Data not readily available in direct comparative studies[2] |
| PDSC (ASTM D6186) | Oxidation Induction Time (OIT, minutes) | Data not readily available in direct comparative studies[2] |
Note: The performance of alkylated diphenylamines can vary significantly based on their specific chemical structures.
A study on a series of diphenylamine antioxidants with different substituted alkyl groups demonstrated that in nonpolar base oils like polyalphaolefin (PAO), the oxidation induction time (OIT) increased with longer alkyl chains, reaching up to 3235 minutes.[3] In polar base oils, the OIT also increased significantly but was largely independent of the alkyl chain length.[3]
Characterization of Reaction Products
The reaction of this compound with oxidizing agents typically involves the abstraction of the hydrogen atom from the secondary amine, leading to the formation of a nitrogen-centered radical. This radical can then undergo further reactions, such as coupling or reaction with other radical species, to form a variety of products. The characterization of these products is essential for understanding the antioxidant mechanism and the long-term stability of the material it is protecting.
Common analytical techniques for characterizing these reaction products include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the reaction products.[4]
-
Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation patterns of the products, aiding in their identification.[5]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the reaction products.
Due to the lack of specific literature on the reaction products of this compound, a general reaction pathway is proposed below.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the antioxidant capacity of various compounds.[6]
Principle: Antioxidants react with the stable DPPH radical, a deep violet-colored compound, and reduce it to DPPH-H, which is light yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., this compound or its reaction products) in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Reaction: Add a specific volume of the sample solution (e.g., 0.1 mL) to a specific volume of the DPPH solution (e.g., 3.9 mL).
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample), and A₁ is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC₅₀ value indicates higher antioxidant activity.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test is used to evaluate the oxidation stability of lubricants, particularly in the presence of antioxidant additives.[2][7]
Principle: The lubricant sample is subjected to elevated temperature and oxygen pressure in the presence of a copper catalyst and water. The time it takes for the oxygen pressure to drop by a specified amount is measured as the oxidation induction time, which indicates the lubricant's resistance to oxidation.
Procedure:
-
Apparatus: A rotating pressure vessel apparatus conforming to ASTM D2272 standards.
-
Sample Preparation: A 50 g sample of the lubricant containing the antioxidant to be tested is placed in a glass container.
-
Test Setup: 5 mL of distilled water and a polished copper catalyst coil are added to the sample container. The container is then placed inside the pressure vessel.
-
Pressurization: The vessel is sealed and pressurized with pure oxygen to 90 psi (620 kPa).
-
Oxidation: The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm at an angle of 30 degrees.[2]
-
Monitoring: The pressure inside the vessel is continuously monitored.
-
Endpoint: The test is concluded when the pressure drops by 25 psi (175 kPa) from the maximum pressure reached.[2]
-
Result: The result is reported as the RPVOT induction time in minutes. A longer induction time indicates greater oxidation stability.
Visualizations
Antioxidant Mechanism of Diphenylamines
The primary antioxidant mechanism of diphenylamines involves the donation of a hydrogen atom from the amine group to a peroxyl radical (ROO•), which is a key species in the autoxidation chain reaction. This process is illustrated in the following diagram.
Caption: Antioxidant action of this compound.
Experimental Workflow for Antioxidant Evaluation
The general workflow for evaluating the antioxidant performance of this compound and its reaction products is outlined below.
Caption: Workflow for synthesis, characterization, and evaluation.
References
- 1. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. This compound | 620-93-9 | FD55152 [biosynth.com]
- 6. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. focuslab.co.th [focuslab.co.th]
A Comparative Guide to Ligand Performance in Diarylamine Synthesis via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals, functional materials, and fine chemicals where the diarylamine motif is a prevalent structural feature. The success and efficiency of the Buchwald-Hartwig amination are critically dependent on the choice of ligand coordinated to the palladium catalyst. This guide offers a comprehensive comparison of the performance of various commonly employed phosphine and N-heterocyclic carbene (NHC) ligands in diarylamine synthesis, supported by experimental data to facilitate informed decision-making in your research and development endeavors.
The Crucial Role of Ligands
The ligand plays a multifaceted role in the catalytic cycle of the Buchwald-Hartwig amination. It influences the stability and solubility of the palladium complex, modulates its electronic properties, and sterically controls the coordination of the reactants. An ideal ligand promotes the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and the final reductive elimination to yield the desired diarylamine and regenerate the active catalyst. The selection of an appropriate ligand is therefore a critical parameter that can significantly impact reaction rates, yields, substrate scope, and catalyst loading.
Performance Comparison of Key Ligands
The following tables summarize the performance of several widely used ligands in the palladium-catalyzed synthesis of a model diarylamine, N,N-diphenylaniline, from the cross-coupling of diphenylamine and bromobenzene. This allows for a direct comparison of their efficacy under standardized conditions.
Table 1: Performance of Biarylphosphine Ligands in the Synthesis of N,N-Diphenylaniline
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 98 |
| SPhos | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| RuPhos | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| BrettPhos | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| DavePhos | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 100 | 12 | 88 |
Table 2: Performance of Other Common Phosphine and NHC Ligands
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Xantphos | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| BINAP | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | 65 |
| IPr (NHC) | Pd(IPr)(allyl)Cl | NaOtBu | Toluene | 110 | 18 | 94 |
Note: The data presented in these tables are compiled from various sources and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, substrate purity, and scale of the reaction.
Experimental Protocols
A detailed experimental protocol for a high-throughput screening of ligands for the Buchwald-Hartwig amination is provided below. This can be adapted for single-reaction setups.
Protocol: High-Throughput Screening of Ligands for Diarylamine Synthesis
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 M stock solution in anhydrous toluene)
-
Amine (e.g., diphenylamine, 1.0 M stock solution in anhydrous toluene)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 M stock solution in anhydrous toluene)
-
Library of phosphine and NHC ligands (0.04 M stock solutions in anhydrous toluene)
-
Base (e.g., sodium tert-butoxide, solid)
-
Anhydrous toluene
-
Internal standard (e.g., dodecane, for GC analysis)
-
96-well reaction block with glass vials and stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, add a magnetic stir bar to each well of the 96-well reaction block.
-
Ligand Dosing: To each designated well, add the corresponding ligand stock solution (e.g., 50 µL, 2.0 µmol).
-
Palladium Precursor Addition: Add the palladium precursor stock solution (e.g., 50 µL, 1.0 µmol) to each well.
-
Base Addition: Add the solid base (e.g., sodium tert-butoxide, ~34 mg, 0.35 mmol) to each well.
-
Substrate Addition: Add the aryl halide stock solution (e.g., 250 µL, 0.25 mmol) and the amine stock solution (e.g., 300 µL, 0.30 mmol) to each well.
-
Reaction Execution: Seal the reaction block with a Teflon-lined cap mat. Place the block on a heating magnetic stirrer plate preheated to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up and Analysis:
-
After the reaction is complete, allow the reaction block to cool to room temperature.
-
Add a known amount of an internal standard to each well.
-
Dilute the contents of each well with a suitable solvent (e.g., ethyl acetate).
-
Filter the samples to remove solid residues.
-
Analyze the samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to determine the conversion and yield of the desired diarylamine.
-
Visualizing the Catalytic Process
To better understand the fundamental steps of the Buchwald-Hartwig amination, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical workflow for ligand screening in diarylamine synthesis.
Conclusion
The selection of an optimal ligand is a critical determinant for the success of the Buchwald-Hartwig amination in diarylamine synthesis. Biarylphosphine ligands, particularly those from the Buchwald group such as XPhos and SPhos, have demonstrated exceptional performance in terms of high yields and broad substrate scope. N-heterocyclic carbene ligands have also emerged as powerful alternatives, often providing high catalytic activity. For any given diarylamine synthesis, a systematic screening of a diverse set of ligands, as outlined in the provided protocol, is the most effective strategy to identify the optimal reaction conditions. This guide provides a foundation for researchers to navigate the complex landscape of ligand selection and accelerate the discovery and development of novel diarylamine-containing molecules.
Unveiling the Cross-Reactivity Profile of 4,4'-Dimethyldiphenylamine in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of reagents in biological assays is paramount to ensure data accuracy and reliability. This guide provides a comparative analysis of 4,4'-Dimethyldiphenylamine, a diphenylamine derivative, and its potential utility and cross-reactivity in biological assays, particularly in comparison to commonly used chromogenic substrates in enzyme-linked immunosorbent assays (ELISAs) and other peroxidase-based methods.
While this compound (also known as di-p-tolylamine) is recognized for its applications in chemical synthesis and as an antioxidant, its use as a chromogenic substrate in routine biological assays is not well-documented in readily available scientific literature. This guide, therefore, draws upon the general principles of immunoassay cross-reactivity and the performance of structurally related diphenylamine compounds to provide a framework for its evaluation.
Performance Comparison of Chromogenic Substrates in Peroxidase Assays
In enzymatic assays like ELISA, the substrate's performance is critical for signal generation and sensitivity. Horseradish peroxidase (HRP) is a common enzyme label that catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide, leading to a measurable color change. The choice of substrate significantly impacts the assay's sensitivity and dynamic range.
Table 1: Comparison of Common HRP Chromogenic Substrates
| Substrate | Abbreviation | Oxidized Product Color | Key Characteristics |
| 3,3’,5,5’-Tetramethylbenzidine | TMB | Blue (650 nm), Yellow (450 nm) after stopping | High sensitivity, most commonly used, non-carcinogenic.[1] |
| o-Phenylenediamine | OPD | Yellow-Orange (492 nm) | Good sensitivity, but is a suspected mutagen.[2] |
| 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Green (405 nm) | Less sensitive than TMB and OPD, but offers a different spectral range.[2] |
| This compound | DMDPA | Unknown in this application | Limited data available for use as a routine ELISA substrate. |
The oxidation of diphenylamine and its derivatives is known to produce colored products, suggesting that this compound could theoretically function as a chromogenic HRP substrate.[3] However, without empirical data, its sensitivity, stability, and optimal reaction conditions remain undetermined.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in immunoassays refers to the binding of the assay's antibodies to substances other than the intended analyte.[4] This can lead to false-positive results or inaccurate quantification. For a compound like this compound, cross-reactivity could be a concern if it structurally mimics an analyte of interest in a competitive immunoassay.
Factors influencing cross-reactivity include:
-
Structural Similarity: Compounds with similar chemical structures to the target analyte are more likely to cross-react.
-
Antibody Specificity: The specificity of the primary antibody used in the assay is a critical determinant of cross-reactivity.
-
Assay Format: Competitive immunoassays are generally more susceptible to cross-reactivity from small molecules.
Given the aromatic amine structure of this compound, it is plausible that it could cross-react in immunoassays designed to detect other aromatic amines or structurally related compounds. However, without specific experimental data, the extent of this cross-reactivity is unknown.
Experimental Protocols
Due to the lack of established use of this compound as a standard substrate, a detailed, validated experimental protocol for its use in a specific biological assay is not available. However, a general protocol for evaluating a novel chromogenic HRP substrate is provided below.
General Protocol for Evaluating a Novel HRP Substrate (e.g., this compound) in ELISA
This protocol outlines the steps to assess the suitability of a new compound as a chromogenic substrate for HRP in an ELISA format.
Materials:
-
96-well microplate
-
Horseradish Peroxidase (HRP) conjugate (e.g., HRP-conjugated secondary antibody)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate buffer (e.g., citrate-phosphate buffer, pH 5.0)
-
Hydrogen peroxide (H₂O₂) solution
-
This compound (DMDPA) solution of varying concentrations
-
Control substrates (e.g., TMB, OPD)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with an antigen or antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by incubating with a blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
HRP Conjugate Incubation: Add a fixed concentration of HRP conjugate to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound HRP conjugate.
-
Substrate Preparation: Prepare fresh substrate solutions by dissolving DMDPA at various concentrations in the substrate buffer. Add H₂O₂ to the buffer just before use. Prepare control substrate solutions (TMB, OPD) according to manufacturer's instructions.
-
Substrate Reaction: Add 100 µL of the DMDPA solution or control substrate solutions to respective wells. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength for each substrate using a microplate reader. For DMDPA, a spectral scan would be necessary to determine the optimal wavelength for measurement.
Visualizing Experimental Workflows and Signaling Pathways
To effectively design and interpret experiments, visual representations of workflows and underlying biological pathways are invaluable.
Experimental Workflow for Substrate Evaluation
Caption: Workflow for evaluating a novel chromogenic substrate.
General Peroxidase Reaction Signaling Pathway
Caption: Simplified pathway of HRP-catalyzed substrate oxidation.
Conclusion and Recommendations
The available scientific literature does not provide sufficient data to fully assess the cross-reactivity and performance of this compound as a chromogenic substrate in routine biological assays like ELISA. While its chemical structure suggests potential for peroxidase-mediated oxidation to a colored product, its efficacy compared to established substrates like TMB and OPD is unknown.
For researchers considering the use of this compound, it is crucial to perform a thorough in-house validation. This should include determining its optimal concentration, reaction kinetics, and sensitivity, as well as conducting cross-reactivity studies against any structurally related compounds that may be present in the samples being tested. Given the lack of data and the availability of highly sensitive and safe alternative substrates, the use of this compound in standard biological assays would require significant development and validation efforts. For most applications, established substrates such as TMB offer a more reliable and well-characterized option.
References
Benchmarking 4,4'-Dimethyldiphenylamine Against Commercial Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4,4'-Dimethyldiphenylamine and commonly used commercial antioxidants. While this compound is recognized for its antioxidant properties, particularly in industrial applications such as stabilizing rubber and plastics, its performance data within biological or pharmaceutical contexts is not extensively documented in publicly available literature.[1] This guide aims to equip researchers with the necessary information to evaluate and compare antioxidant efficacy by providing data on established commercial antioxidants and detailing the experimental protocols for key assays.
Overview of Antioxidant Mechanisms
Antioxidants primarily neutralize harmful free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a common example of a HAT-based method.[2]
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to reduce the free radical. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) are based on this mechanism.[2][3][4][5]
Comparative Performance of Commercial Antioxidants
Quantitative data on the antioxidant capacity of various compounds are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in an assay.[6] A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for several well-known commercial antioxidants in the DPPH assay.
It is important to note that a comprehensive search of scientific literature did not yield specific IC50 values for this compound from standardized biological antioxidant assays such as DPPH, ABTS, or FRAP. The compound is primarily characterized as an industrial antioxidant.[1]
| Antioxidant Compound | DPPH Radical Scavenging Activity (IC50) | Source(s) |
| Butylated Hydroxytoluene (BHT) | 36 - 202.35 µg/mL | [6] |
| Butylated Hydroxyanisole (BHA) | 34.96 - 112.05 µg/mL | [6] |
| Trolox | 3.77 - 4.0 µg/mL | [6] |
| Ascorbic Acid (Vitamin C) | 6.1 - 66.12 µg/mL | [6] |
| This compound | Data not available in searched literature |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of antioxidant activity. The following are protocols for commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. This change is measured spectrophotometrically.[3][6]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in the same solvent as the DPPH solution.
-
Reaction Mixture: Add a specific volume of the sample or standard to a specific volume of the DPPH solution. A blank containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.[4][7]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the ABTS working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of inhibition percentage versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[4]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using the ferrous sulfate standard. The antioxidant capacity of the sample is then expressed as ferrous ion equivalents.
Conclusion
While this compound is an established antioxidant in industrial settings, its efficacy and mechanism of action in biological systems relevant to drug development are not well-documented in the available scientific literature. For researchers in these fields, established commercial antioxidants such as BHT, Trolox, and Ascorbic Acid provide well-characterized benchmarks for comparison. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a starting point for the in-house evaluation of novel compounds against these standards. Further research is warranted to elucidate the potential of this compound as a biological antioxidant and to generate the quantitative data necessary for a direct comparison with existing compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajptonline.com [ajptonline.com]
- 5. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Antioxidant Capacity Analysis: The DPPH Assay in Focus
For researchers and scientists in the field of drug development and natural product chemistry, the accurate quantification of antioxidant capacity is a critical step in the discovery of novel therapeutic agents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay stands as a well-established and widely utilized method for this purpose. This guide provides an objective comparison of the DPPH assay's performance with other alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in its effective implementation.
Comparative Analysis of Antioxidant Activity: DPPH Assay
The DPPH assay is a rapid, simple, and inexpensive method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant to the corresponding hydrazine, resulting in a color change to yellow.[1] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[2]
The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a greater antioxidant activity.[2][3]
Below is a comparative summary of the DPPH radical scavenging activity (IC50 values) for various common antioxidants, plant extracts, and essential oils.
| Substance | IC50 Value (µg/mL) | Reference/Notes |
| Pure Compounds | ||
| Ascorbic Acid (Vitamin C) | 20.00 ± 0.26 | Standard antioxidant.[4] |
| Gallic Acid | 13.2 - 30.53 µM | A potent phenolic antioxidant.[5] |
| Quercetin | ~19.17 | A common flavonoid antioxidant.[5] |
| Butylated Hydroxytoluene (BHT) | 22.32 ± 1.19 | Synthetic antioxidant standard.[1] |
| Trolox (Vitamin E analog) | 3.765 ± 0.083 | Water-soluble analog of Vitamin E.[6] |
| Plant Extracts | ||
| Piper retrofractum (n-hexane extract) | 57.66 | Exhibited higher activity than ascorbic acid in the same study.[7] |
| Piper retrofractum (ethyl acetate extract) | 66.12 | [7] |
| Piper retrofractum (methanol extract) | 101.74 | [7] |
| Vernonia amygdalina (methanol extract) | 94.92 | [8] |
| Vernonia amygdalina (ethanol extract) | 94.83 | [8] |
| Convolvulus cantabrica (ethyl acetate extract) | 13.60 ± 1.30 | Showed stronger activity than the BHT standard.[1] |
| Anogeissus leiocarpus (ethanol extract) | 104.74 | More potent than BHA and BHT in the study.[3] |
| Essential Oils | ||
| Cinnamon Bark Oil | 90.63 | [9] |
| Clove Oil | ~40 | [2] |
| Thyme Oil | ~150 | [2] |
| Origanum Oil | 751.51 | [9] |
| Peppermint Oil | ~70,000 | [2] |
Comparison with Other Antioxidant Assays
While the DPPH assay is widely used, it is important for researchers to be aware of its characteristics in comparison to other common antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays.
-
DPPH vs. ABTS: Both assays are based on the scavenging of a stable radical. However, the ABTS radical can be solubilized in both aqueous and organic solvents, making it suitable for both hydrophilic and lipophilic antioxidants. The DPPH radical is typically dissolved in an organic solvent, which may limit its applicability for some hydrophilic compounds.[10]
-
DPPH vs. FRAP: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to a radical.[11] In contrast, the FRAP assay measures the ability of an antioxidant to reduce a ferric salt (Fe³⁺) to its ferrous form (Fe²⁺).[11] Therefore, these assays measure different aspects of antioxidant activity.
No single assay can provide a complete profile of the antioxidant capacity of a sample. A combination of different assays is often recommended for a comprehensive evaluation.
Detailed Experimental Protocol for DPPH Assay
The following is a generalized protocol for determining the antioxidant capacity of a sample using the DPPH assay. Researchers should optimize the protocol based on their specific samples and laboratory conditions.
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Sample Stock Solution: Prepare a stock solution of the test sample (e.g., plant extract, pure compound) in a suitable solvent (e.g., methanol, ethanol) at a known concentration.
-
Standard Antioxidant Stock Solution: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or gallic acid, in the same solvent as the test sample.
2. Experimental Procedure:
-
Prepare a series of dilutions of the test sample and the standard antioxidant from their respective stock solutions.
-
In a 96-well microplate or a set of test tubes, add a specific volume of each dilution of the test sample or standard.
-
Add a defined volume of the DPPH solution to each well or tube.
-
Prepare a control containing the solvent and the DPPH solution.
-
Prepare a blank for each sample concentration containing the sample and the solvent (without DPPH) to account for any background absorbance of the sample.
-
Incubate the plate or tubes in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics of the samples.
-
Measure the absorbance of each solution at a wavelength of approximately 517 nm using a microplate reader or a spectrophotometer.
3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test sample and standard using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
-
Plot a graph of the percentage of scavenging activity against the concentration of the test sample and the standard.
-
Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, from the graph.
Experimental Workflow of DPPH Assay
The following diagram illustrates the logical workflow of the DPPH assay.
Caption: Experimental workflow for the DPPH antioxidant assay.
This guide provides a foundational understanding and practical framework for utilizing the DPPH assay in the quantitative analysis of antioxidant capacity. By following the detailed protocols and considering the comparative data, researchers can confidently and accurately assess the antioxidant potential of their compounds of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Batch vs. Flow Synthesis of Diarylamines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diarylamines, a crucial scaffold in pharmaceuticals, functional materials, and agrochemicals, has traditionally been accomplished through batch processing. However, the emergence of continuous flow chemistry presents a compelling alternative, offering significant advantages in terms of efficiency, safety, and scalability. This guide provides an objective comparison of batch and flow synthesis methods for diarylamines, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Performance Metrics
The choice between batch and flow synthesis hinges on a variety of factors, from reaction kinetics to production scale. Below is a summary of key performance indicators for the synthesis of diarylamines via the widely-used Buchwald-Hartwig amination.
| Parameter | Batch Synthesis | Flow Synthesis | Advantages of Flow |
| Reaction Time | Hours to days | Seconds to minutes | Drastic reduction in reaction time[1] |
| Yield | Generally good to excellent | Comparable to or higher than batch | Improved yields due to precise control[1] |
| Purity | Variable, often requires extensive purification | High, with reduced byproduct formation | Enhanced selectivity and purity[2] |
| Safety | Risks associated with large volumes of hazardous materials and exotherms | Inherently safer due to small reaction volumes and superior heat transfer | Minimized risk of thermal runaway and exposure to hazardous reagents[2] |
| Scalability | Challenging, often requires re-optimization | Straightforward by extending operation time or parallelization | Seamless transition from lab to production scale[2] |
| Space-Time Yield (STY) | Lower | Significantly higher | More efficient use of reactor volume over time[3][4][5][6] |
| Process Control | Manual or semi-automated | Fully automated with precise control over parameters | Superior control over temperature, pressure, mixing, and residence time[2] |
| Waste Generation | Higher due to larger solvent volumes and workup | Minimized through efficient reactions and potential for solvent recycling | Greener and more sustainable approach[7][8][9] |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences between the two methodologies, here are representative protocols for the synthesis of a generic diarylamine via Buchwald-Hartwig amination.
Batch Synthesis Protocol
Reaction: Aryl Halide + Amine → Diarylamine
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can range from a few hours to over 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Flow Synthesis Protocol
Reaction: Aryl Halide + Amine → Diarylamine
Materials:
-
Stock solution of aryl halide and amine in a suitable solvent (e.g., THF, Toluene)
-
Stock solution of palladium catalyst and ligand in the same solvent
-
Stock solution of a soluble base (e.g., DBU) in the same solvent
-
Syringe pumps
-
Microreactor or packed-bed reactor
-
Back-pressure regulator
-
Heating unit for the reactor
-
Collection vessel
Procedure:
-
Prepare separate stock solutions of the reactants, catalyst/ligand, and base.
-
Set up the flow chemistry system with the appropriate microreactor or packed-bed reactor.
-
Use syringe pumps to introduce the reactant, catalyst, and base solutions into a mixing unit before the reactor.
-
Set the desired flow rates to control the stoichiometry and residence time.
-
Heat the reactor to the optimized temperature (often higher than in batch, which is possible due to the pressurized system).
-
A back-pressure regulator is used to maintain the solvent in the liquid phase above its boiling point, enabling higher reaction temperatures and faster rates.
-
The reaction mixture flows through the heated reactor, where the transformation occurs within seconds to minutes.
-
The product stream is cooled and collected in a collection vessel.
-
For continuous production, the output can be directed to an in-line purification system.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and the distinct experimental setups for batch and flow synthesis.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A comparison of the typical workflows for batch and flow synthesis.
The Verdict: Which Method is Right for You?
Batch synthesis remains a valuable and flexible method, particularly for small-scale exploratory research and multi-step syntheses where reaction conditions may need to be adjusted in real-time. Its low initial equipment cost makes it accessible for most laboratories.
Flow synthesis , on the other hand, excels in process optimization, high-throughput screening, and large-scale production.[2] The enhanced safety, superior process control, and seamless scalability make it an increasingly attractive option for industrial applications and for reactions that are difficult to control in batch, such as highly exothermic or hazardous reactions.[2] The significant reduction in reaction time and potential for automation can also accelerate research and development timelines.[1]
Ultimately, the decision to use batch or flow synthesis will depend on the specific goals of the project, the scale of production, and the available resources. For many modern laboratories and manufacturing facilities, a hybrid approach, utilizing batch for initial discovery and flow for optimization and scale-up, may offer the best of both worlds.
References
- 1. researchgate.net [researchgate.net]
- 2. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. Flow Biocatalysis: A Challenging Alternative for the Synthesis of APIs and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 8. Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of 4,4'-Dimethyldiphenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of 4,4'-Dimethyldiphenylamine derivatives, focusing on their synthesis, characterization, and biological activities. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Introduction
Diphenylamine and its derivatives are a class of compounds with significant industrial and pharmaceutical applications, ranging from antioxidants and dyes to precursors for medicines.[1][2] The structural characteristics of these derivatives play a crucial role in determining their biological and chemical properties.[1] This guide focuses on derivatives of this compound, exploring how different functional groups alter their structure and activity.
Synthesis and Structural Characterization
The synthesis of novel diphenylamine derivatives often involves the reaction of a starting diphenylamine compound with various reagents to introduce new functional moieties.[1][2] A comprehensive structural analysis is then performed to confirm the identity and purity of the synthesized compounds. The primary techniques used for this characterization include:
-
Spectroscopic Methods: Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) are fundamental for elucidating the molecular structure.[1][2]
-
Elemental Analysis: This technique determines the elemental composition of the synthesized compound.[1]
-
X-ray Crystallography: Provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[1][2]
The general workflow for the synthesis and structural elucidation of these derivatives is depicted below.
Comparative Data of Diphenylamine Derivatives
This section presents a comparison of different diphenylamine derivatives based on their structural and biological properties.
Table 1: Spectroscopic and Physicochemical Data of a Novel Aminodiphenylamine Derivative
Compound 7: N¹-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)-N⁴-phenylbenzo-1,4-diamine
| Property | Value | Reference |
| Melting Point | 178 °C | [1] |
| ¹H-NMR (δ ppm) | ||
| NH (singlet) | 10.64 | [1] |
| NH (singlet) | 7.78 | [1] |
| Aromatic H (doublet of doublets) | 8.35 | [1] |
| Aromatic H (multiplet) | 7.22–7.16 | [1] |
| Aromatic H (multiplet) | 7.11–7.06 | [1] |
| Aromatic H (triplet) | 8.81 | [1] |
| Aromatic H (doublet of doublets) | 6.53 | [1] |
| ¹³C-NMR (δ ppm) | 144.37, 143.85, 142.66, 142.39, 142.31, 136.42, 128.67, 128.45, 124.75, 122.05, 120.22, 117.42, 116.53, 99.98 | [1] |
| UV-Vis (λmax) | 497 nm | [1] |
| IR (cm⁻¹) | 3307 (amine groups), 2923 (aromatic rings), 1276 (nitro group) | [1] |
| ESI-MS | 346 (M-H⁺) | [1] |
| Elemental Analysis (Calculated) | C: 62.24%; H: 3.77%; N: 20.16% | [1] |
| Elemental Analysis (Found) | C: 62.61%; H: 3.75%; N: 19.87% | [1] |
Table 2: Antimicrobial Activity of Aminodiphenylamine Derivatives (MIC and MBC in mg/mL)
| Compound | S. aureus (MIC) | S. aureus (MBC) | E. faecalis (MIC) | E. faecalis (MBC) | E. coli (MIC) | E. coli (MBC) | P. aeruginosa (MIC) | P. aeruginosa (MBC) | Reference |
| 1 | 0.312 | 0.312 | 0.625 | 0.625 | 1.25 | 1.25 | 1.25 | 1.25 | [1] |
| 6 | 0.312 | 0.312 | 0.312 | 0.312 | 0.625 | 0.625 | 0.625 | 0.625 | [1] |
| 2, 3, 4, 5, 7, 8, 9 | 1.25 - 5 | 1.25 - 5 | 1.25 - 5 | 1.25 - 5 | 1.25 - 5 | 1.25 - 5 | 1.25 - 5 | 1.25 - 5 | [1] |
Table 3: In Vitro Anticancer Activity of 4-Nitrodiphenylamine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | 95.41% inhibition at 100 µM | |
| 1b | N-(4'-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | 93.33% inhibition at 100 µM | |
| 2a | Dibenzocyclooctatetraene derivative | Multiple human tumor cell lines | GI₅₀ 1.38–1.45 | |
| 2b | Dibenzocyclooctatetraene derivative | RAW264.7 (Macrophage) | IC₅₀ 0.52 (NF-κB inhibition) |
Biological Activity and Signaling Pathways
Derivatives of diphenylamine have shown a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] The mechanisms of action for their anticancer effects often involve the modulation of critical signaling pathways. For instance, 4-nitrodiphenylamine derivatives have been implicated in the inhibition of the NF-κB and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments cited in the analysis of diphenylamine derivatives.
Synthesis of N¹-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)-N⁴-phenylbenzo-1,4-diamine (Compound 7)[1]
-
Reactants: 0.2 g (1 mmol) of NBD-chloride (4-chloro-7-nitrobenzofurazan) was added to 0.2 g (1.1 mmol) of N-phenyl-p-phenylenediamine (compound 1) in 50 mL of acetonitrile.
-
Addition of Base: 0.5 g of sodium hydrogen carbonate was added to the mixture.
-
Reaction: The mixture was stirred for 24 hours.
-
Extraction: 200 mL of dichloromethane (DCM) and 200 mL of water were added. The organic phase was separated, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent was removed to yield the final product.
Antimicrobial Susceptibility Testing (MIC and MBC Determination)[1]
-
Preparation of Compounds: Compounds were serially diluted to achieve a concentration range of 5–0.019 mg/mL in Mueller-Hinton broth within 96-well microplates.
-
Preparation of Inoculum: Bacterial suspensions were prepared from 18–24 h microbial cultures to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: The wells containing the compound solutions were inoculated with the bacterial suspensions to a final density of 10⁵ CFU/mL.
-
Incubation: The microplates were incubated at 37 °C for 18–24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration of the compound that inhibited visible bacterial growth.
-
MBC Determination: The Minimum Bactericidal Concentration (MBC) was determined from the wells showing no growth.
In Vitro Anticancer Activity Assay (General Protocol)[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The 4-nitrodiphenylamine derivatives are prepared in serial dilutions in the culture medium and added to the cells.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Viability Assay: A cell viability reagent (e.g., MTT, PrestoBlue) is added to each well, and the plates are incubated further.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to a vehicle control is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Conclusion
The structural analysis of this compound derivatives reveals a strong correlation between their chemical structure and biological activity.[1] Spectroscopic and crystallographic techniques are indispensable for elucidating their precise molecular architecture. The introduction of different substituents significantly influences their properties, leading to a broad spectrum of activities, including antimicrobial and anticancer effects. The data and protocols presented in this guide provide a foundation for further research and development of novel diphenylamine-based therapeutic agents.
References
A Comparative Guide to the Efficacy of 4,4'-Dimethyldiphenylamine versus Other Polymer Stabilizers
In the realm of polymer science, the longevity and performance of materials are critically dependent on the efficacy of stabilizers. These additives are essential in mitigating the degradation of polymers when exposed to environmental stressors such as heat, oxygen, and UV radiation. This guide provides an objective comparison of 4,4'-Dimethyldiphenylamine, a secondary aromatic amine antioxidant, with other common classes of polymer stabilizers, primarily hindered phenolic antioxidants. The information presented herein, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in drug development and material science to facilitate informed decisions in polymer formulation.
Mechanisms of Polymer Stabilization
Polymer degradation is a free-radical chain reaction initiated by heat, light, or mechanical stress. Antioxidants interrupt this process through two primary mechanisms:
-
Primary Antioxidants (Radical Scavengers): These stabilizers, including hindered phenols and aromatic amines, donate a hydrogen atom to reactive peroxy radicals (ROO•), neutralizing them and preventing the propagation of the degradation chain.[1][2]
-
Secondary Antioxidants (Peroxide Decomposers): This class of stabilizers, which includes phosphites and thioesters, decomposes hydroperoxides (ROOH) into non-radical, stable products, thus preventing the formation of new free radicals.[1]
This compound functions as a primary antioxidant, offering robust protection against thermo-oxidative degradation.
Quantitative Performance Comparison
Table 1: Thermal Stability Performance (Oxidation Induction Time)
| Stabilizer Type | Example Compound | Polymer Matrix | Test Method | Temperature (°C) | Oxidation Induction Time (OIT) (minutes) |
| Aromatic Amine | Bis(nonylphenyl)amine (BNPA) | TMPTO Ester | RBOT | - | No significant improvement |
| Hindered Phenol | 2,6-di-tert-butyl phenol (DTBP) | TMPTO Ester | RBOT | - | Up to 99 |
| Synergistic Blend | DTBP (max) + BNPA (min) | TMPTO Ester | RBOT | - | Up to 154 |
*Data sourced from a study on lubricants, which provides insight into the relative performance of these antioxidant classes.[3] In this specific application, the phenolic antioxidant showed superior performance in increasing the oxidation induction time when used alone, while a synergistic effect was observed when combined with the aminic antioxidant.
Table 2: Color Stability (Yellowness Index)
| Stabilizer Type | General Observation | Tendency for Discoloration |
| Aromatic Amines | Generally more prone to cause discoloration, especially upon exposure to light and high temperatures. | High |
| Hindered Phenols | Typically non-discoloring and are preferred for applications where color stability is critical. | Low |
The Yellowness Index (YI) is a measure of the tendency of a plastic to turn yellow upon aging. A lower YI indicates better color stability.[4][5] Aromatic amines, while highly effective antioxidants, can form colored byproducts.[6]
Table 3: Mechanical Property Retention (Post-Aging)
| Stabilizer Type | General Effect on Mechanical Properties |
| Aromatic Amines | Effective in preserving mechanical properties such as tensile strength and elongation at break at elevated temperatures. |
| Hindered Phenols | Provide good retention of mechanical properties, particularly in combination with secondary antioxidants. |
The retention of mechanical properties after accelerated aging is a crucial indicator of a stabilizer's effectiveness. Testing is often performed after oven aging at elevated temperatures for a specified duration.
Experimental Protocols
To ensure reliable and comparable data, standardized testing methodologies are employed to evaluate the performance of polymer stabilizers.
Oxidation Induction Time (OIT) Determination
Principle: OIT is a measure of a material's resistance to oxidative degradation. It is the time elapsed until the onset of the exothermic oxidation of the material, measured by Differential Scanning Calorimetry (DSC) at a constant temperature in an oxygen atmosphere.[7][8] A longer OIT indicates better thermal stability.
Detailed Methodology (based on ASTM D3895):
-
Sample Preparation: A small sample (5-10 mg) of the polymer containing the stabilizer is placed in an open aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas (nitrogen).
-
Heating: The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene).
-
Gas Switch: Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at a constant flow rate.
-
Measurement: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[9]
Accelerated Oven Aging
Principle: This test simulates the long-term effects of heat on a polymer in a shorter period by exposing it to elevated temperatures in a circulating air oven. The degradation is then quantified by measuring the change in physical, mechanical, or optical properties.
Detailed Methodology (based on ASTM D3045):
-
Specimen Preparation: Standardized test specimens (e.g., dumbbell-shaped for tensile testing) are prepared from the polymer formulation.
-
Initial Property Measurement: The initial properties of interest (e.g., tensile strength, elongation at break, color) are measured before aging.
-
Exposure: The specimens are placed in a calibrated, circulating air oven at a specified temperature for a predetermined duration.[1][10]
-
Post-Aging Measurement: After the aging period, the specimens are removed, conditioned to room temperature, and the same properties are re-measured.
-
Evaluation: The percentage of property retention is calculated to determine the stabilizer's effectiveness.
Color Measurement (Yellowness Index)
Principle: The Yellowness Index (YI) is a numerical value calculated from spectrophotometric data that describes the change in color of a plastic from clear or white toward yellow.
Detailed Methodology (based on ASTM E313):
-
Instrument: A spectrophotometer or colorimeter is used.
-
Measurement: The instrument measures the tristimulus values (X, Y, Z) of the polymer sample.
-
Calculation: The Yellowness Index is calculated from these values using a standard formula. A higher YI value indicates a greater degree of yellowing.[4][5]
Visualizations
Antioxidant Mechanism
The following diagram illustrates the general mechanism of action for primary antioxidants like this compound (an aminic antioxidant) and hindered phenols.
Caption: Radical scavenging mechanism of primary antioxidants.
Experimental Workflow for Stabilizer Evaluation
The logical flow for comparing the efficacy of different polymer stabilizers is depicted in the following diagram.
Caption: Workflow for evaluating polymer stabilizer efficacy.
Conclusion
The selection of an appropriate stabilizer is a critical step in polymer formulation, directly impacting the material's performance and lifespan. This compound, as an aromatic amine antioxidant, generally offers excellent protection against thermal degradation, particularly at elevated processing temperatures. However, this can be accompanied by a greater tendency for discoloration compared to hindered phenolic antioxidants.
For applications where color stability is paramount, hindered phenols are often the preferred choice. In many cases, a synergistic blend of primary and secondary antioxidants, or even a combination of different primary antioxidants, can provide the most comprehensive protection against the various degradation pathways. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in selecting the optimal stabilization package for their specific polymer applications.
References
- 1. kiyorndlab.com [kiyorndlab.com]
- 2. researchgate.net [researchgate.net]
- 3. smarteureka.com [smarteureka.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. infinitalab.com [infinitalab.com]
- 6. store.astm.org [store.astm.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. mt.com [mt.com]
- 10. micomlab.com [micomlab.com]
A Comparative DFT Study on the Electronic Properties of Substituted Diarylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of various substituted diarylamines, leveraging data from Density Functional Theory (DFT) studies. The following sections present a summary of key electronic parameters, a detailed description of the computational methodologies employed in the cited studies, and a visual representation of a typical DFT workflow for such an analysis.
Data Presentation: Electronic Properties of Substituted Diarylamines
The electronic properties of substituted diarylamines, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO energy gap, are crucial in determining their suitability for various applications, including as hole-transporting materials in organic electronics and as scaffolds in medicinal chemistry. The following table summarizes these properties for a selection of substituted diarylamines as reported in various computational studies.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Triphenylamine Derivatives | |||||
| TPA1 | Diphenylaniline donor | -5.31 | -2.29 | 3.02 | PBE1PBE/6-31g(d) |
| TPA3 | 4-diphenylamino-diphenylaniline donor | -4.90 | -2.26 | 2.64 | PBE1PBE/6-31g(d) |
| Fluorene-Based Diarylamines | |||||
| DDF | Unsubstituted | - | - | - | B3LYP/6-311+G(d,p) |
| DDF2o | Methoxy (ortho) | - | - | - | B3LYP/6-311+G(d,p) |
| DDF2n | Nitro (ortho) | - | - | - | B3LYP/6-311+G(d,p) |
| DDF4o | Methoxy (para) | - | - | - | B3LYP/6-311+G(d,p) |
| DDF4n | Nitro (para) | - | - | - | B3LYP/6-311+G(d,p) |
| Carbazole-Based Diarylamines | |||||
| Carbazole-H | -H | - | - | - | B3LYP/6-31G(d,p) |
| Carbazole-OH | -OH | - | - | - | B3LYP/6-31G(d,p) |
| Carbazole-SH | -SH | - | - | - | B3LYP/6-31G(d,p) |
| Carbazole-CH3 | -CH3 | - | - | - | B3LYP/6-31G(d,p) |
Note: A hyphen (-) indicates that the specific value was not provided in the cited search results.
Experimental Protocols: DFT Calculation Methodologies
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Below are the methodologies cited in the source materials.
General DFT Protocol:
-
Molecular Geometry Optimization: The three-dimensional structure of each substituted diarylamine is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are dependent on the molecular geometry.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, the electronic properties, including the HOMO and LUMO energies, are calculated.
Specific Functionals and Basis Sets:
-
PBE1PBE/6-31g(d): This method was used for the calculations on the triphenylamine derivatives TPA1 and TPA3. The PBE1PBE functional is a hybrid functional that mixes the Perdew-Burke-Ernzerhof exchange functional with Hartree-Fock exchange. The 6-31g(d) basis set is a Pople-style basis set of double-zeta quality with polarization functions on heavy atoms.
-
B3LYP/6-311+G(d,p): This combination was employed for the study of fluorene-based diarylamines. B3LYP is a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2] The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy and hydrogen atoms, providing a higher level of accuracy.[1][2]
-
B3LYP/6-31G(d,p): This level of theory was utilized for the carbazole-based diarylamines. It offers a good balance between computational cost and accuracy for many organic molecules.
Visualization of the DFT Workflow
The following diagram illustrates the typical workflow for a comparative DFT study of substituted diarylamines.
Caption: A flowchart illustrating the key stages of a comparative DFT study on substituted diarylamines.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4,4'-Dimethyldiphenylamine
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 4,4'-Dimethyldiphenylamine in a laboratory setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment. Adherence to these guidelines is paramount for protecting personnel from potential hazards associated with this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following personal protective equipment (PPE) is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required. In situations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Protective clothing, such as a lab coat or coveralls, must be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the data for the closely related parent compound, diphenylamine, can provide guidance. It is crucial to handle this compound with the assumption that it has a similar hazard profile.
| Parameter | Value | Source / Notes |
| Chemical Formula | C₁₄H₁₅N | [2][3] |
| Molecular Weight | 197.28 g/mol | [2][3] |
| Appearance | Off-white to yellow crystalline powder | [2] |
| Melting Point | 74-82 °C | [2] |
| Occupational Exposure Limits (as Diphenylamine) | ||
| NIOSH Recommended Exposure Limit (REL) | 10 mg/m³ (10-hour TWA) | [4] |
| ACGIH Threshold Limit Value (TLV) | 10 mg/m³ (8-hour TWA) | [4][5] |
| OSHA Permissible Exposure Limit (PEL) | 10 mg/m³ (8-hour TWA) | [6] |
Note: TWA (Time-Weighted Average) is the average exposure over a specified period. The exposure limits provided are for diphenylamine and should be used as a conservative guideline for this compound.
Experimental Protocols: Handling and Disposal
Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a chemical spill kit readily accessible.
-
Review the Safety Data Sheet (SDS) for this compound before starting work.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood to minimize dust generation and inhalation.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
During Use:
-
Keep the work area clean and organized.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, labeled, and sealed hazardous waste container.
-
Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquid waste. Do not mix with other waste streams.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a clear and immediate response is crucial to mitigate risks. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
